molecular formula C4H2Cl2N2 B152260 3,6-Dichloropyridazine CAS No. 141-30-0

3,6-Dichloropyridazine

Katalognummer: B152260
CAS-Nummer: 141-30-0
Molekulargewicht: 148.98 g/mol
InChI-Schlüssel: GUSWJGOYDXFJSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Dichloropyridazine is a high-value, π-deficient chlorinated diazine that serves as a fundamental building block in medicinal chemistry and anticancer research. Its structure allows for versatile chemical modifications, primarily through nucleophilic aromatic substitution, enabling the synthesis of diverse disubstituted pyridazine derivatives for biological evaluation . In pharmaceutical research, this compound is a key precursor for developing novel small molecules. It is extensively used in molecular hybridization strategies to create conjugates investigated as potential apoptotic inducers and PARP-1 inhibitors . PARP-1 is a crucial enzyme for DNA repair, and its inhibition is a promising therapeutic strategy in oncology, particularly for tumors with deficiencies in other DNA repair pathways . Furthermore, 3,6-disubstituted pyridazines derived from this intermediate have been identified as a novel class of potent CDK2 inhibitors, inducing cell cycle arrest and apoptosis in human breast cancer cell lines, thereby enriching the pipeline of targeted cancer therapeutics . Beyond its role in developing complex pharmacologically active compounds, this compound is also a critical starting material in synthetic chemistry for constructing various fused heterocyclic systems, such as [1,2,4]triazolo[4,3-b]pyridazines, which have demonstrated significant cytotoxic potency and are useful scaffolds in drug discovery . This combination of synthetic utility and relevance in probing key biological targets makes this compound an indispensable reagent for researchers advancing drug discovery programs in oncology and related fields.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3,6-dichloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2/c5-3-1-2-4(6)8-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSWJGOYDXFJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059704
Record name Pyridazine, 3,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 3,6-Dichloropyridazine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19749
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

141-30-0
Record name 3,6-Dichloropyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridazine, 3,6-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dichloropyridazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54498
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridazine, 3,6-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyridazine, 3,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dichloropyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Enduring Legacy of the Pyridazine Core: A Technical Guide to its History, Discovery, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine (B1198779) nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has carved a significant niche in the landscape of medicinal chemistry. Despite its relative rarity in nature, the unique physicochemical properties of the pyridazine scaffold have made it a privileged structure in the design of novel therapeutic agents. Its journey from a laboratory curiosity in the late 19th century to a core component of FDA-approved drugs is a testament to the enduring power of heterocyclic chemistry in addressing unmet medical needs. This in-depth technical guide provides a comprehensive overview of the history, discovery, and evolution of pyridazine compounds, with a focus on their synthesis, biological activities, and the signaling pathways they modulate.

A Historical Perspective: The Dawn of Pyridazine Chemistry

The story of pyridazine begins in the late 19th century with the pioneering work of German chemist Emil Fischer. In 1886, during his investigations into the synthesis of indoles, Fischer inadvertently prepared the first pyridazine derivative.[1] His work, while not initially focused on this new heterocyclic system, laid the groundwork for future explorations.

A decade later, in 1895, the parent pyridazine heterocycle was synthesized for the first time by Tauber.[2] This seminal achievement marked the formal entry of pyridazine into the lexicon of organic chemistry. Early synthetic efforts were often challenging, but they established the fundamental reactivity and properties of this novel ring system.

A significant advancement in pyridazine synthesis came with the use of maleic hydrazide, which provides a more accessible route to the parent heterocycle.[1] The condensation of 1,4-diketones or 4-ketoacids with hydrazines also emerged as a versatile and widely adopted method for constructing the pyridazine core.[1][3]

Foundational Synthetic Methodologies

The construction of the pyridazine ring and its derivatives has been achieved through a variety of named reactions, each offering a unique approach to this heterocyclic system. These methods have been instrumental in the synthesis of a vast array of pyridazine-containing molecules with diverse biological activities.

Borsche-Drechsel Cyclization

The Borsche-Drechsel cyclization is a classic method for the synthesis of tetrahydrocarbazoles, which can be considered as fused pyridazine derivatives. The reaction involves the acid-catalyzed cyclization of a cyclohexanone (B45756) arylhydrazone.[3][4]

Experimental Protocol: Borsche-Drechsel Cyclization

  • Step 1: Hydrazone Formation: A mixture of an arylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.1 eq) in a suitable solvent such as ethanol (B145695) is heated at reflux for 1-2 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is collected by filtration.

  • Step 2: Cyclization: The isolated hydrazone is suspended in a high-boiling point solvent like diethylene glycol. A catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid, is added. The mixture is then heated to a high temperature (e.g., 180-220 °C) for several hours.

  • Step 3: Work-up and Purification: After cooling, the reaction mixture is poured into ice-water and neutralized with a base (e.g., sodium bicarbonate). The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.[4]

Widman-Stoermer Synthesis

The Widman-Stoermer synthesis is a method for the preparation of cinnolines, which are benzo[c]pyridazine derivatives. This reaction involves the diazotization of an o-amino-α-phenylcinnamic acid, followed by cyclization.[5][6]

Experimental Protocol: Widman-Stoermer Synthesis

  • Step 1: Diazotization: The o-amino-α-phenylcinnamic acid is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (B80452) in water is then added dropwise while maintaining the low temperature.

  • Step 2: Cyclization: The resulting diazonium salt solution is stirred at low temperature for a period of time to allow for cyclization to occur.

  • Step 3: Work-up and Purification: The reaction mixture is then neutralized, and the precipitated product is collected by filtration, washed, and purified, typically by recrystallization.[5][6]

Japp-Klingemann Reaction

The Japp-Klingemann reaction is a versatile method for the synthesis of hydrazones from β-keto-esters (or β-keto-acids) and aryl diazonium salts. These hydrazones can then be cyclized to form pyridazinone derivatives.[6][7]

Experimental Protocol: Japp-Klingemann Reaction

  • Step 1: Diazonium Salt Formation: Aniline is diazotized in the standard manner using sodium nitrite and hydrochloric acid at 0-5 °C.

  • Step 2: Coupling: The cold diazonium salt solution is added slowly to a stirred, chilled solution of a β-keto-ester and sodium acetate (B1210297) in ethanol.

  • Step 3: Hydrolysis and Cyclization: The resulting azo compound is then hydrolyzed and cyclized, often by heating in the presence of an acid or base, to yield the pyridazinone product. The product is then isolated and purified.[6][7]

Physicochemical Properties and Role in Drug Design

The pyridazine ring possesses a unique set of physicochemical properties that make it an attractive scaffold for drug design.

  • Weak Basicity: The presence of two adjacent nitrogen atoms leads to a lower pKa compared to pyridine, which can be advantageous in modulating the overall basicity of a drug molecule.[5]

  • High Dipole Moment: The arrangement of the nitrogen atoms creates a significant dipole moment, which can influence molecular interactions and solubility.

  • Hydrogen Bonding Capacity: The two nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets.

  • Bioisosteric Replacement: The pyridazine ring is often used as a bioisostere for other aromatic systems, such as phenyl, pyridine, or pyrimidine (B1678525) rings. This substitution can lead to improved physicochemical properties, such as increased polarity and reduced lipophilicity, which can enhance aqueous solubility and bioavailability.[4]

Pyridazine-Containing Drugs: From Discovery to the Clinic

The unique properties of the pyridazine core have been successfully leveraged in the development of several important therapeutic agents.

Minaprine: An Early Antidepressant

Minaprine, a 3-aminopyridazine (B1208633) derivative, was one of the first pyridazine-containing drugs to be marketed.[8][9] It was introduced in France in 1972 as an antidepressant. Minaprine's mechanism of action was complex, involving interactions with both the serotonergic and dopaminergic systems.[10] However, it was withdrawn from the market in 1996 due to an unacceptable incidence of convulsions.[9]

Experimental Protocol: Synthesis of Minaprine

A common synthetic route to Minaprine involves the reaction of 3-chloro-6-phenylpyridazine (B182944) with 2-morpholinoethanamine.

  • Step 1: 3-Chloro-6-phenylpyridazine (1.0 eq) and 2-morpholinoethanamine (1.2 eq) are heated together, either neat or in a high-boiling solvent such as xylene, for several hours.

  • Step 2: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve an acid-base workup to remove unreacted starting materials and byproducts.

  • Step 3: The crude Minaprine is then purified, typically by recrystallization from a suitable solvent.[8]

Relugolix: A GnRH Receptor Antagonist

Relugolix is a more recent example of a successful pyridazine-containing drug. It is a non-peptidic antagonist of the gonadotropin-releasing hormone (GnRH) receptor and is used in the treatment of uterine fibroids and prostate cancer.

The synthesis of Relugolix is a multi-step process that highlights modern synthetic organic chemistry strategies.[11]

Experimental Protocol: Key Step in Relugolix Synthesis

A crucial step in the synthesis of Relugolix involves the formation of a uracil (B121893) ring onto a pyridazine-containing intermediate.

  • Step 1: An aniline-substituted pyridazine intermediate is reacted with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an activated imidazolide.

  • Step 2: This intermediate is then treated with N-methoxyamine.

  • Step 3: The resulting urea (B33335) is cyclized in the presence of a coupling agent like diethyl pyrocarbonate (DEPC) and a base such as sodium methoxide (B1231860) to construct the thymine (B56734) derivative, a core component of the final Relugolix molecule.

Relugolix exerts its therapeutic effect by blocking the GnRH receptor, a G-protein coupled receptor (GPCR). This prevents the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

GnRH_Signaling Relugolix Relugolix GnRHR GnRH Receptor (GPCR) Relugolix->GnRHR Antagonizes Gq_11 Gq/11 GnRHR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling (LH/FSH Release) Ca2_release->Downstream PKC->Downstream

Caption: GnRH Receptor Signaling Pathway Antagonized by Relugolix.

Deucravacitinib: A TYK2 Inhibitor

Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It is approved for the treatment of moderate-to-severe plaque psoriasis. The synthesis of Deucravacitinib is a complex process that involves the construction of a deuterated methyl amide group to improve its pharmacokinetic profile.[8][12]

Experimental Protocol: Key Step in Deucravacitinib Synthesis

A key transformation in the commercial synthesis of Deucravacitinib is a palladium-catalyzed C-N coupling reaction.

  • Step 1: A chlorinated pyridazine-containing intermediate is coupled with a primary amine in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., SL-J009), and a dual-base system (e.g., DBU and K2CO3).

  • Step 2: The reaction is carried out in a mixed solvent system (e.g., acetonitrile (B52724) and toluene) at an elevated temperature.

  • Step 3: Upon completion, the product is isolated and purified using standard techniques.[12]

Deucravacitinib selectively inhibits TYK2, which plays a crucial role in the signaling of key cytokines involved in the pathogenesis of psoriasis, such as IL-23 and Type I interferons.

TYK2_Signaling Deucravacitinib Deucravacitinib TYK2 TYK2 Deucravacitinib->TYK2 Inhibits Cytokine Cytokine (e.g., IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds Receptor->TYK2 Activates JAK JAK Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Regulates

Caption: TYK2 Signaling Pathway Inhibited by Deucravacitinib.

Quantitative Analysis of Biological Activity

The biological activity of pyridazine derivatives is a critical aspect of their development as therapeutic agents. The following table summarizes the in vitro anticancer activity of a selection of pyridazine compounds against various human cancer cell lines, presented as IC50 values.

Compound IDCancer Cell LineIC50 (µM)Reference
2S-5 MDA-MB-231 (Breast)6.21[13]
4T1 (Breast)7.04[13]
2S-13 MDA-MB-231 (Breast)7.73[13]
4T1 (Breast)8.21[13]
4e MCF-7 (Breast)9[14]
SK-MEL-28 (Melanoma)7.8[14]
4f MCF-7 (Breast)9[14]
SK-MEL-28 (Melanoma)7.8[14]
8e MCF-7 (Breast)0.22[14]
8n MCF-7 (Breast)1.88[14]
Pyrazolo-pyridazine 4 HepG-2 (Liver)17.30[15]
HCT-116 (Colon)18.38[15]
MCF-7 (Breast)27.29[15]

Standardized Experimental Protocols for Biological Evaluation

To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential.

In Vitro Kinase Assay (TYK2)

This protocol outlines a general procedure for a luminescence-based kinase assay to determine the inhibitory activity of a compound against TYK2.

Experimental Protocol: In Vitro TYK2 Kinase Assay

  • Materials: Recombinant human TYK2 enzyme, substrate peptide, ATP, kinase buffer, test compound, and a luminescence-based ATP detection kit (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.

    • In a 384-well plate, add the diluted compound or vehicle (DMSO).

    • Add a solution containing the TYK2 enzyme and the substrate peptide.

    • Initiate the reaction by adding ATP solution. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the luminescence-based detection kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1][16]

Radioligand Binding Assay (GnRH Receptor)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GnRH receptor.

Experimental Protocol: GnRH Receptor Radioligand Binding Assay

  • Materials: Cell membranes expressing the GnRH receptor, a radiolabeled GnRH receptor antagonist (e.g., [³H]-Elagolix), unlabeled test compound, assay buffer, and glass fiber filters.

  • Procedure:

    • Prepare serial dilutions of the unlabeled test compound.

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the Ki value using the Cheng-Prusoff equation.[5]

Conclusion and Future Directions

From its serendipitous discovery to its central role in modern drug development, the pyridazine heterocycle has demonstrated remarkable versatility and therapeutic potential. The unique electronic and steric properties of the pyridazine core have enabled medicinal chemists to fine-tune the pharmacological profiles of drug candidates, leading to the development of innovative treatments for a range of diseases. As our understanding of disease biology continues to expand, so too will the opportunities for leveraging the pyridazine scaffold in the design of next-generation therapeutics. The ongoing exploration of novel synthetic methodologies and the application of computational tools will undoubtedly unlock new avenues for the discovery and development of pyridazine-based drugs with enhanced efficacy and safety profiles. The enduring legacy of the pyridazine core serves as a powerful reminder of the profound impact of heterocyclic chemistry on human health.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dichloropyridazine is a pivotal heterocyclic compound, widely recognized as a versatile intermediate in the synthesis of a broad spectrum of biologically active molecules. Its unique chlorinated pyridazine (B1198779) structure serves as a foundational building block in the development of novel pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its applications in medicinal chemistry and drug discovery. The information is curated to support researchers and professionals in leveraging this compound for advanced scientific applications.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for its application in chemical synthesis, dictating reaction conditions, purification strategies, and formulation development.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₄H₂Cl₂N₂[2][3][4]
Molecular Weight 148.98 g/mol [3][5][6]
Appearance White to off-white or brownish crystalline powder.[2][5][7][2][5][7]
Melting Point 65-70 °C[7][8][9][10]
Boiling Point ~277 °C at 760 mmHg; 89-91 °C at 0.2 torr[7][8]
Density ~1.47 - 1.64 g/cm³[2][5][7][8]
Vapor Pressure 0.00782 mmHg at 25 °C[7]
Solubility and Partitioning Characteristics
PropertyValueSource(s)
Water Solubility Very low (0.0012 g/L); generally considered insoluble.[2][9][11]
Organic Solvent Solubility Soluble in chloroform (B151607), ethanol, and acetone.[2][7][9][11]
pKa -1.18 ± 0.10 (Predicted)[2][9]
LogP (XLogP3) 1.7[5][6]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Spectrum TypeKey FeaturesSource(s)
¹H NMR Spectrum available in CDCl₃ solvent.[12][13]
¹³C NMR Spectrum data available.[13]
IR Spectrum Data available for solid (split mull) and solution (CCl₄/CS₂).[4][14]
Mass Spectrometry Electron ionization mass spectrum data is available.[4]

Reactivity and Stability

This compound is a stable compound under standard storage conditions, though it is noted to be moisture-sensitive.[15] It should be stored in a cool, dry, dark, and tightly sealed container.[2][8] The compound's reactivity is centered on the two chlorine atoms, which are susceptible to nucleophilic substitution reactions. This reactivity makes it an excellent precursor for creating a variety of substituted pyridazine derivatives.[2] It is incompatible with strong oxidizing agents, bases, and amines.[11][15]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research.

Synthesis of this compound

The most common laboratory synthesis involves the chlorination of 3,6-dihydroxypyridazine (maleic hydrazide) using a chlorinating agent like phosphorus oxychloride (POCl₃).

Objective: To synthesize this compound from 3,6-dihydroxypyridazine.

Materials:

  • 3,6-dihydroxypyridazine

  • Phosphorus oxychloride (POCl₃)

  • Chloroform (or another suitable solvent)

  • Round bottom flask (100 mL)

  • Stirrer and heating mantle

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) (EtOAc)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 100 mL round bottom flask, combine 3,6-dihydroxypyridazine (e.g., 4.48 g, 40 mmol), phosphorus oxychloride (e.g., 9.20 g, 60 mmol), and chloroform (20 mL).[16]

  • Reaction Execution: Stir the mixture and heat it to 50-65 °C for approximately 3.5 to 4 hours.[16]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[16]

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess POCl₃. This will yield the crude product.[16]

    • The crude material can be diluted with a solvent like ethyl acetate and slowly quenched into an ice-cold saturated solution of sodium bicarbonate until the pH is neutral (~8).[3]

  • Purification:

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.[3]

    • Combine the organic layers, wash with water and then with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the final product.[3]

    • If necessary, further purify the product by silica gel column chromatography.[16]

Determination of Melting Point

Objective: To determine the melting point range of a purified sample of this compound.

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the apparatus rapidly to about 15-20 °C below the expected melting point (approx. 65-69 °C).

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Key Applications and Logical Workflows

This compound is a cornerstone intermediate in medicinal chemistry and agrochemical research.[1][2]

Role in Drug Discovery

It serves as a starting material for synthesizing compounds with a wide range of biological activities, including:

  • Anticancer Agents: Used to create novel compounds that induce apoptosis and act as PARP-1 inhibitors in cancer cells.[17]

  • Anti-inflammatory and Analgesic Agents: A key reagent in the synthesis of pyrazolone-pyridazine conjugates.[7]

  • Antimicrobial Agents: Forms the backbone for drugs like sulfachloropyridazine, an antibacterial product.[18] It has also been investigated for its potential antimicrobial and antifungal properties.[19]

Visualized Workflows and Pathways

The following diagrams illustrate the role and reactivity of this compound in key processes.

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_process Process cluster_end Purification & Product A 3,6-Dihydroxypyridazine C Chlorination Reaction (Heat, Solvent) A->C B Phosphorus Oxychloride (POCl₃) B->C D Workup & Purification (Quenching, Extraction, Chromatography) C->D Crude Product E Pure this compound D->E

Caption: Generalized workflow for the synthesis of this compound.

G Role in Anticancer Drug Synthesis A This compound (Scaffold) B Molecular Hybridization (Addition of Pharmacophores) A->B Reactant C Novel Pyridazine Derivative B->C Product D PARP-1 Inhibition C->D Mechanism E Induction of Apoptosis C->E Mechanism F Cancer Cell Death D->F Leads to E->F Leads to

Caption: Logical pathway from this compound to anticancer activity.

G General Reactivity Profile cluster_reactants Reactants cluster_reaction Reaction cluster_products Products A This compound C Nucleophilic Aromatic Substitution (SₙAr) A->C B Nucleophile (Nu-H) (e.g., R-OH, R-NH₂, R-SH) B->C D Mono-substituted Product C->D Controlled Conditions E Di-substituted Product C->E Excess Nucleophile D->C Further Reaction

Caption: Reactivity of this compound in substitution reactions.

References

3,6-Dichloropyridazine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 141-30-0 IUPAC Name: 3,6-dichloropyridazine

This technical guide provides an in-depth overview of this compound, a pivotal heterocyclic compound widely utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, key reactions, and biological significance.

Core Chemical and Physical Properties

This compound is a white to light yellow or brownish crystalline powder.[2][3] Its structure consists of a pyridazine (B1198779) ring substituted with two chlorine atoms at the 3 and 6 positions.[2] This arrangement makes it a reactive building block, particularly for nucleophilic substitution reactions.[2] It is sparingly soluble in water but shows good solubility in organic solvents like chloroform (B151607), ethanol, and acetone.[2][3][4]

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₄H₂Cl₂N₂[5][6][7][8]
Molecular Weight 148.98 g/mol [6][7][9][8]
CAS Number 141-30-0[3][6][7][8][10]
Melting Point 65-69 °C[3][4]
Boiling Point 277 °C at 760 mmHg[3]
Density ~1.47 - 1.493 g/cm³[2][3]
Appearance White to off-white or brownish crystalline powder[2][3]
Solubility Insoluble in water; Soluble in chloroform[3][4][11]

Synthesis of this compound

The primary synthetic route to this compound involves the chlorination of 3,6-dihydroxypyridazine (maleic hydrazide). Common chlorinating agents include phosphorus oxychloride (POCl₃) and N-chlorosuccinimide (NCS).

Experimental Protocol 1: Synthesis via Phosphorus Oxychloride

This method involves the reaction of 3,6-dihydroxypyridazine with phosphorus oxychloride, often in a solvent like chloroform.[12][13]

Materials:

  • 3,6-dihydroxypyridazine

  • Phosphorus oxychloride (POCl₃)

  • Chloroform (or another suitable solvent)

Procedure:

  • To a round-bottom flask, add 3,6-dihydroxypyridazine (e.g., 11.20 g, 100 mmol), phosphorus oxychloride (e.g., 46.00 g, 300 mmol), and chloroform (e.g., 150 ml).[12]

  • Stir the mixture and heat it to a specific temperature (e.g., 65°C) for a designated time (e.g., 3.5 hours).[12]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).[12]

  • After the reaction is complete, remove the solvent by rotary evaporation to obtain the crude product.[12]

  • Purify the crude product using silica (B1680970) gel column chromatography to yield pure this compound.[12]

  • Dry the final product. A yield of approximately 86% can be expected under these conditions.[12]

Experimental Protocol 2: Synthesis via N-Chlorosuccinimide (NCS)

This alternative method avoids harsh reagents like phosphorus oxychloride.[14]

Materials:

  • 3,6-dihydroxypyridazine

  • N-chlorosuccinimide (NCS)

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Add ethanol, 3,6-dihydroxypyridazine, and hydrochloric acid to a reaction vessel. Heat and stir the mixture.[14]

  • Continuously add NCS to the reaction vessel while controlling the temperature (e.g., 40-45°C).[14] The molar ratio of 3,6-dihydroxypyridazine to NCS is typically around 1:2.05-2.1.[14]

  • Allow the chlorination reaction to proceed at a temperature not exceeding 60°C for 1 to 3 hours.[14]

  • Cool the mixture to induce crystallization (e.g., 5-10°C for 1-3 hours).[14]

  • Collect the resulting filter cake by suction filtration to obtain this compound.[14]

G General Synthesis Workflow of this compound cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_chlorination Chlorination cluster_purification Purification MaleicAnhydride Maleic Anhydride DihydroxyPyridazine 3,6-Dihydroxypyridazine (Maleic Hydrazide) MaleicAnhydride->DihydroxyPyridazine HydrazineHydrate Hydrazine Hydrate HydrazineHydrate->DihydroxyPyridazine FinalProduct This compound DihydroxyPyridazine->FinalProduct Reaction ChlorinatingAgent Chlorinating Agent (e.g., POCl₃ or NCS) ChlorinatingAgent->FinalProduct Reagent PurifiedProduct Pure this compound FinalProduct->PurifiedProduct Column Chromatography / Recrystallization

Caption: General synthesis workflow for this compound.

Chemical Reactivity and Applications

The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution, making this compound a valuable precursor for a wide range of disubstituted pyridazine derivatives.[2][15] This reactivity is the cornerstone of its utility in medicinal chemistry and agrochemical development.

Key Reactions
  • Nucleophilic Aromatic Substitution: The chlorine atoms can be selectively or fully replaced by various nucleophiles (containing O, S, or N), allowing for the introduction of diverse functional groups.[2][15]

  • Suzuki Cross-Coupling: It can participate in palladium-catalyzed Suzuki cross-coupling reactions to form C-C bonds, enabling the synthesis of aryl- or heteroaryl-substituted pyridazines.[16]

  • Alkylation: The compound can undergo alkylation, for example, through silver-catalyzed oxidation of carboxylic acids to generate alkyl radicals.[17]

G Key Reaction Pathways of this compound cluster_nucleophilic Nucleophilic Substitution cluster_coupling Palladium-Catalyzed Coupling Start This compound N_Nu Nitrogen Nucleophiles (e.g., Amines, Hydrazides) Start->N_Nu O_Nu Oxygen Nucleophiles (e.g., Phenols, Alcohols) Start->O_Nu S_Nu Sulfur Nucleophiles (e.g., Thiols) Start->S_Nu Suzuki Aryl/Heteroaryl Boronic Acids Start->Suzuki [Pd] Product_N Amino/Hydrazino-Pyridazines N_Nu->Product_N Substitution Product_O Oxy-Pyridazine Derivatives O_Nu->Product_O Substitution Product_S Thio-Pyridazine Derivatives S_Nu->Product_S Substitution Product_C Aryl/Heteroaryl-Pyridazines Suzuki->Product_C Suzuki Coupling

Caption: Key reaction pathways involving this compound.

Applications in Drug Development and Agrochemicals

This compound is a crucial building block in the synthesis of numerous biologically active molecules.[1][2]

  • Pharmaceuticals: It serves as a precursor for compounds with a wide range of pharmacological activities, including:

    • Anticancer: Used to synthesize diorganodiselenides with anti-proliferative effects against breast cancer cells (MCF-7) and as a core in novel PARP-1 inhibitors.[3][10][18]

    • Anti-inflammatory and Analgesic: A key reagent in creating pyrazolone-pyridazine conjugates with anti-inflammatory properties.[3][10]

    • Antimicrobial and Antifungal: The pyridazine scaffold derived from this compound shows efficacy against various bacterial and fungal strains.[5]

    • Antibacterial: It is an intermediate in the synthesis of sulfachloropyridazine, an antibacterial agent used in veterinary medicine.[11]

  • Agrochemicals: It is utilized in the development of herbicides and insecticides.[1][2]

Biological Significance and Mechanisms of Action

Derivatives of this compound exhibit diverse mechanisms of action depending on the final molecular structure.

  • Enzyme Inhibition: Certain derivatives can inhibit specific kinases crucial for tumor growth and survival.[5] A recent study highlighted the design of chloropyridazine hybrids as potent PARP-1 inhibitors, which induce apoptosis in cancer cells.[18]

  • Receptor Binding: Some compounds have been shown to inhibit cancer cells by binding to α7 nicotinic acetylcholine (B1216132) receptors.[6]

  • Cell Wall Disruption: Its antimicrobial activity can be attributed to the ability of its derivatives to disrupt the bacterial cell wall.[5]

  • Anti-inflammatory Action: It can be used to synthesize molecules that treat inflammatory diseases by inhibiting cyclic nucleotide phosphodiesterase.[6]

This guide consolidates key technical data to support the use of this compound in research and development. Its versatile reactivity and established role as a pharmacophore make it a compound of continuing interest in synthetic and medicinal chemistry.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of 3,6-dichloropyridazine, a pivotal heterocyclic compound in medicinal chemistry and organic synthesis. This document collates and analyzes data from various spectroscopic and diffraction techniques, including electron diffraction, vibrational spectroscopy (Infrared and Raman), and nuclear magnetic resonance (NMR) spectroscopy, alongside mass spectrometry. Detailed experimental protocols for its synthesis are also presented. The guide aims to serve as a critical resource for researchers and professionals engaged in the development of novel therapeutics and synthetic methodologies involving the pyridazine (B1198779) scaffold.

Introduction

This compound is a halogenated derivative of pyridazine, a six-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. The presence of two chlorine atoms significantly influences the electronic properties and reactivity of the pyridazine ring, making it a versatile building block in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including as anticancer and antimicrobial agents. A thorough understanding of its molecular structure and bonding is paramount for the rational design of new chemical entities and the optimization of synthetic routes.

Molecular Structure

The molecular structure of this compound has been elucidated through a combination of gas-phase electron diffraction studies and theoretical calculations. While attempts to obtain a definitive solid-state crystal structure through X-ray crystallography have been hampered by structural disorder, the available data provides a clear picture of its geometry.

Electron Diffraction Data

Gas-phase electron diffraction studies have provided precise measurements of the bond lengths and angles of the this compound molecule. The molecule exhibits C2v symmetry. The key structural parameters are summarized in the table below.

ParameterBond/AngleValue (Å or °)
Bond Lengths N-N1.339
C-N1.334
C3-C41.373
C4-C51.377
C-Cl1.717
Bond Angles ∠N-N-C118.6
∠N-C-C124.6
∠C-C-Cl120.0

Data sourced from electron diffraction studies.

Spectroscopic Properties and Bonding Analysis

Spectroscopic analysis provides valuable insights into the bonding and electronic structure of this compound.

Vibrational Spectroscopy (IR and Raman)

The vibrational spectrum of this compound has been extensively studied using both Infrared (IR) and Raman spectroscopy, complemented by Density Functional Theory (DFT) calculations. These studies provide a detailed assignment of the fundamental vibrational modes, which are indicative of the bond strengths and molecular symmetry.

Key Vibrational Frequencies and Assignments:

Wavenumber (cm⁻¹)Vibrational ModeDescription
~3100 - 3050ν(C-H)C-H stretching vibrations
~1550Ring stretchingC=C and C=N stretching in the pyridazine ring
~1400Ring stretchingC=C and C=N stretching in the pyridazine ring
~1020Ring breathingSymmetric stretching of the entire ring
~830γ(C-H)C-H out-of-plane bending
~700ν(C-Cl)C-Cl stretching vibrations
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical environment of the hydrogen and carbon atoms in a molecule.

The ¹H NMR spectrum of this compound is characterized by a singlet, indicating the chemical equivalence of the two protons on the pyridazine ring.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5Singlet2HH4, H5

Solvent: CDCl₃

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~153C3, C6
~130C4, C5

Solvent: DMSO-d₆

Mass Spectrometry

The mass spectrum of this compound shows a characteristic isotopic pattern for a molecule containing two chlorine atoms.[1]

m/zRelative IntensityAssignment
148~100%[M]⁺ (with ²³⁵Cl)
150~65%[M+2]⁺ (with ¹³⁵Cl, ¹³⁷Cl)
152~10%[M+4]⁺ (with ²³⁷Cl)

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of maleic hydrazide with a chlorinating agent, such as phosphorus oxychloride (POCl₃).

Materials:

  • Maleic hydrazide

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add maleic hydrazide and an excess of phosphorus oxychloride.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to ice-cold saturated sodium bicarbonate solution with vigorous stirring.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Synthesis Workflow

synthesis_workflow Figure 2: Synthesis Workflow for this compound reagents Maleic Hydrazide + Phosphorus Oxychloride reaction Reflux reagents->reaction workup Quenching & Extraction reaction->workup purification Purification (Recrystallization/ Chromatography) workup->purification product This compound purification->product

Caption: A simplified workflow for the synthesis of this compound.

Conclusion

This technical guide has synthesized a wealth of data to provide a detailed understanding of the molecular structure and bonding of this compound. The combination of electron diffraction and comprehensive spectroscopic analysis affords a robust model of its geometric and electronic properties. The provided synthesis protocol offers a practical guide for its preparation. This foundational knowledge is critical for the continued exploration and application of this compound and its derivatives in the advancement of pharmaceutical and chemical sciences. Future work to overcome the challenges of its crystallization would provide invaluable solid-state structural information.

References

3,6-Dichloropyridazine: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3,6-Dichloropyridazine, a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding these fundamental properties is paramount for optimizing reaction conditions, developing stable formulations, and ensuring regulatory compliance. This document summarizes available data, outlines detailed experimental protocols for characterization, and presents logical workflows for analysis.

Solubility Profile

Qualitative and Quantitative Solubility Data

This compound is generally described as insoluble or sparingly soluble in water.[1][2][3] A predicted quantitative value for its solubility in water is exceptionally low.[1][3][4] In contrast, it is soluble in various organic solvents, a property leveraged in its synthetic applications.

Solvent ClassificationSolventSolubilityNotes
Inorganic Water0.0012 g/LPredicted value; practically insoluble.[1][3][4]
Polar Aprotic AcetoneSolubleOften used as a reaction solvent.[1]
AcetonitrileNo Data-
Dimethylformamide (DMF)SolubleUsed as a solvent for reactions at elevated temperatures.[5]
Dimethyl Sulfoxide (DMSO)No Data-
Polar Protic EthanolSolubleCan be used for recrystallization.[1]
MethanolNo Data-
n-ButanolSolubleUsed as a solvent for reactions at reflux.[5]
Non-Polar ChloroformSoluble[3][4]
DichloromethaneSoluble[2]
TolueneNo Data-
HexaneNo Data-

Table 1: Summary of known solubility data for this compound.

Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure and the physicochemical properties of the solvent. The following diagram illustrates the key factors at play.

Factors Affecting Solubility of this compound cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions substance This compound (Solute) polarity Low Polarity hbond Weak H-Bonding (Acceptor) cryst Crystal Lattice Energy solvent Solvent Properties solv_polarity Polarity ('Like Dissolves Like') solvent->solv_polarity solv_hbond H-Bonding Capacity (Donor/Acceptor) solvent->solv_hbond conditions External Conditions temp Temperature conditions->temp pressure Pressure (Negligible for Solids) conditions->pressure solubility Solubility polarity->solubility hbond->solubility cryst->solubility solv_polarity->solubility solv_hbond->solubility temp->solubility pressure->solubility

Figure 1. Key factors influencing the solubility of this compound.

Stability Profile

This compound is reported to be a stable compound under normal ambient conditions.[1] However, its stability can be compromised under specific stress conditions, which is a critical consideration for its handling, storage, and in the development of analytical methods. It is known to be incompatible with strong oxidizing agents.[6] The reactivity of its chlorine atoms with nucleophiles, especially at elevated temperatures, suggests a potential for thermal and certain chemical degradation pathways.[5][7]

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Degradation Pathways

Forced degradation studies are designed to accelerate the degradation of a substance to predict its long-term stability and identify potential degradants. The diagram below outlines a typical workflow for such a study.

Forced Degradation Study Workflow cluster_stress Stress Conditions start This compound (Drug Substance) stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (e.g., HCl) stress->acid base Base Hydrolysis (e.g., NaOH) stress->base oxidative Oxidation (e.g., H₂O₂) stress->oxidative thermal Thermal (Dry Heat) stress->thermal photo Photolytic (UV/Vis Light) stress->photo analysis Analysis of Stressed Samples (e.g., Stability-Indicating HPLC) pathway Identify Degradation Products & Establish Pathways analysis->pathway method Develop & Validate Stability-Indicating Method analysis->method acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Figure 2. Workflow for a forced degradation study of this compound.

Experimental Protocols

Detailed and validated experimental protocols are essential for accurately determining the solubility and stability of this compound. The following sections provide methodologies based on established principles and techniques reported for similar compounds.

Protocol for Solubility Determination (Isothermal Saturation Method)

This protocol describes the determination of equilibrium solubility in various solvents at different temperatures, a method widely used for pyridazine (B1198779) derivatives.[8][9][10][11]

Objective: To determine the mole fraction solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (purity > 98%)

  • Selected solvents (analytical grade)

  • Jacketed glass vessel with magnetic stirrer

  • Constant temperature water bath

  • Calibrated digital thermometer (± 0.05 K)

  • Analytical balance (± 0.0001 g)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Temperature Control: Set the constant temperature water bath to the desired temperature (e.g., 298.15 K) and allow the jacketed glass vessel to equilibrate.

  • Sample Preparation: Add an excess amount of solid this compound to a known mass of the selected solvent in the vessel. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Stir the mixture vigorously for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Sample Withdrawal: Stop stirring and allow the solid to settle for at least 4-6 hours. Carefully withdraw a sample from the clear supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the experiment) fitted with a syringe filter.

  • Analysis: Accurately weigh the withdrawn sample and dilute it with a suitable mobile phase. Quantify the concentration of this compound using a validated HPLC method.

  • Calculation: Calculate the mole fraction solubility (x) using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:

    • m₁ = mass of this compound

    • M₁ = molar mass of this compound

    • m₂ = mass of the solvent

    • M₂ = molar mass of the solvent

  • Repeat: Repeat the procedure for each desired solvent and temperature.

The following diagram illustrates the workflow for this experimental protocol.

Experimental Workflow for Solubility Determination start Start step1 Add excess solute to known mass of solvent in jacketed vessel start->step1 step2 Equilibrate at constant temperature with stirring (e.g., 24-48h) step1->step2 step3 Stop stirring and allow solids to settle (e.g., 4-6h) step2->step3 step4 Withdraw supernatant through a syringe filter step3->step4 step5 Quantify concentration using validated HPLC method step4->step5 step6 Calculate mole fraction solubility step5->step6 end End step6->end

Figure 3. A step-by-step workflow for the isothermal saturation solubility measurement.
Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound in accordance with ICH guidelines to assess its intrinsic stability.[12][13][14]

Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • Water (HPLC grade)

  • Methanol or Acetonitrile (HPLC grade) as co-solvent if needed

  • Thermostatic oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

General Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the drug substance to the following conditions. The goal is to achieve 5-20% degradation.

    • Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution (start with 0.1 M). Keep at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Withdraw samples at various time points. If no degradation occurs, use stronger acid and/or higher temperature.

    • Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution (start with 0.1 M). Follow the same procedure as for acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution (start with 3%). Keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid drug substance to dry heat in a thermostatic oven (e.g., 80 °C) for a defined period. Also, expose a solution to heat as in the hydrolysis studies.

    • Photolytic Degradation: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light.

  • Sample Analysis: At each time point, withdraw a sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Evaluate for the appearance of new peaks (degradants) and a decrease in the peak area of the parent drug. Perform peak purity analysis to ensure the parent peak is free from co-eluting degradants.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While there is a notable lack of comprehensive quantitative solubility data in the public domain, the qualitative profile is well-defined, indicating poor aqueous solubility and good solubility in common organic solvents. The compound is stable under normal conditions but is susceptible to degradation under oxidative and potentially thermal and hydrolytic stress. The provided experimental protocols offer robust frameworks for researchers to generate specific, quantitative data for their applications, ensuring the effective and safe use of this important chemical intermediate in research and development.

References

Spectroscopic Profile of 3,6-Dichloropyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 3,6-Dichloropyridazine, a key intermediate in pharmaceutical and agrochemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following data outlines the ¹H and ¹³C NMR spectral properties of this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by a single peak, indicative of the two equivalent protons on the pyridazine (B1198779) ring.

Chemical Shift (δ)MultiplicityIntegrationSolvent
7.514 ppm[1]Singlet (s)2HCDCl₃
¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, two distinct signals are expected for the two sets of equivalent carbons.

Chemical Shift (δ)Carbon AssignmentSolvent
152.3 ppmC3, C6CDCl₃
130.5 ppmC4, C5CDCl₃

Note: The specific chemical shifts for ¹³C NMR are referenced from spectral database predictions and typical values for similar structures, as a direct peer-reviewed publication with this data was not identified in the search.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound exhibits several key absorption bands.

Wavenumber (cm⁻¹)IntensityAssignmentPhase
3116 - 3052 cm⁻¹[2]-C-H stretchingCCl₄ solution
~1550 cm⁻¹-C=N stretching-
~1400 cm⁻¹-C=C stretching-
564 cm⁻¹StrongC-Cl stretchingKBr phase[3]

Note: The full IR peak list can be complex. The values presented are some of the most characteristic vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Electron Ionization (EI) Mass Spectrometry
m/zRelative IntensityAssignment
148High[M]⁺ (Molecular Ion)
120High[M-N₂]⁺
85Highest[M-N₂-Cl]⁺
52-Further fragmentation

Note: The fragmentation pattern is based on typical EI-MS behavior and data available in spectral databases. The listed fragments represent a plausible fragmentation pathway. A patent also reports an ESI-MS value of m/z 150.2 for the protonated molecule [M+H]⁺.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above for a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The sample is inserted into the magnet, and the field is locked onto the deuterium (B1214612) signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE). A wider spectral width (e.g., 200-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: A background spectrum is collected using an empty sample compartment or a pure KBr pellet to account for atmospheric and instrumental contributions.

  • Sample Spectrum Acquisition: The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample interferogram is Fourier transformed to produce the final IR spectrum. The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to ensure it is in the vapor phase within the ion source.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which can be used to deduce the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound (Solid) NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

3,6-Dichloropyridazine: A Comprehensive Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3,6-Dichloropyridazine is a highly versatile heterocyclic compound that serves as a pivotal building block in the synthesis of a wide array of complex organic molecules. Its chemical structure, a six-membered aromatic ring containing two adjacent nitrogen atoms and chlorine atoms at the 3 and 6 positions, makes it a valuable intermediate for researchers, particularly in the fields of medicinal chemistry and materials science.[1] This guide provides an in-depth overview of its synthesis, reactivity, and applications, complete with experimental protocols and quantitative data.

At room temperature, this compound exists as a white or off-white solid powder.[1] It is characterized by its insolubility in water and low-polarity organic solvents, but it readily dissolves in common strong polar organic solvents.[1] The presence of two nitrogen atoms in the pyridazine (B1198779) ring imparts a degree of basicity, allowing it to react with acids to form salts.[1]

Physical and Chemical Properties:

PropertyValueReference
Molecular Formula C₄H₂Cl₂N₂[2][3]
Molecular Weight 148.98 g/mol [2][3]
Melting Point 67-69 °C[4]
Appearance White or off-white solid powder[1]
Solubility Insoluble in water; Soluble in strong polar organic solvents[1]

Synthesis of this compound

The most common synthetic route to this compound involves the chlorination of pyridazine-3,6-diol (the tautomeric form of maleic hydrazide), which is itself synthesized from maleic anhydride (B1165640) and hydrazine (B178648) hydrate (B1144303).[2][4]

Synthesis_Dichloropyridazine MA Maleic Anhydride PD Pyridazine-3,6-diol (Maleic Hydrazide) MA->PD Reflux, 110°C, 3h HH Hydrazine Hydrate (80%) + HCl DCP This compound PD->DCP Heat, 80°C POCl3 POCl₃ POCl3->PD

Synthesis of this compound from Maleic Anhydride.
Experimental Protocols

Protocol 1: Synthesis of Pyridazine-3,6-diol from Maleic Anhydride[4]

  • To a 500 ml three-necked flask, add 72.5 ml of hydrazine hydrate (80%, 1.3 mol).

  • Slowly add 120 ml of 30% hydrochloric acid dropwise with stirring.

  • Add 98 g of maleic anhydride (1 mol) to the mixture.

  • Heat the mixture to reflux at 110 °C for 3 hours.

  • Cool the reaction mixture, which will lead to crystallization.

  • Perform suction filtration to collect the solid.

  • Wash the filter cake 3-4 times with cold ethanol.

  • The collected white solid is 3,6-dihydroxypyridazine (yield: 91%).

Protocol 2: Synthesis of this compound from Pyridazine-3,6-diol[2]

  • In a 2L round-bottom flask under a nitrogen atmosphere, charge pyridazine-3,6-diol (125g, 1115 mmol).

  • Add phosphorus oxychloride (POCl₃, 520 ml, 5576 mmol) at room temperature.

  • Heat the reaction mixture to 80 °C and maintain overnight.

  • Concentrate the mixture under high vacuum at 55-60 °C to obtain a thick mass.

  • Dilute the residue with ethyl acetate (B1210297) (1 L).

  • Slowly quench the contents into an ice-cold saturated solution of sodium bicarbonate until the pH reaches ~8.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Combine the organic layers, wash with water (1 L) and brine (1 L), then dry over anhydrous sodium sulfate.

  • Filter and concentrate under vacuum. Dry the resulting solid under vacuum at 50 °C to isolate this compound (yield: 85%).

Reactivity and Key Transformations

The chlorine atoms at the 3 and 6 positions of the pyridazine ring are highly susceptible to displacement, making the molecule an excellent substrate for nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the sequential and selective introduction of various functional groups.

Reactivity_Dichloropyridazine cluster_0 Reaction Pathways DCP This compound NS Nucleophilic Substitution DCP->NS R-XH (X = O, N, S) CC Cross-Coupling DCP->CC R-B(OH)₂ (Suzuki) R-C≡CH (Sonogashira) MonoSub Monosubstituted Product NS->MonoSub DiSub Disubstituted Product NS->DiSub Excess Nucleophile CC->MonoSub CC->DiSub Excess Coupling Partner MonoSub->NS 2nd Nucleophile MonoSub->CC 2nd Coupling

General Reactivity of this compound.
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloro groups by a wide range of nucleophiles, including amines, alcohols, and thiols.[5] The reaction can often be controlled to achieve either mono- or di-substitution.[5]

Protocol 3: Mono-amination of this compound This is a representative protocol based on general procedures described in the literature.[6]

  • Dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol (B130326) or DMF.

  • Add the desired amine nucleophile (1.0-1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to yield the 3-amino-6-chloropyridazine (B20888) derivative.

Representative Nucleophilic Substitution Reactions:

NucleophileReagents/ConditionsProduct TypeYield (%)Reference
4-HydroxybenzaldehydeK₂CO₃, Isopropanol4-((6-chloropyridazin-3-yl)oxy)benzaldehydeGood[7]
2-AminophenolN/A3-(2-hydroxyanilino)-6-chloropyridazineN/A[6]
PhenylalanineN/A3-(1-carboxy-2-phenylethylamino)-6-chloropyridazineN/A[6]
Acid HydrazidesRefluxTriazolopyridazine derivativesN/A[5]
Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. Suzuki-Miyaura and Sonogashira couplings are particularly common.[6][8][9]

a) Suzuki-Miyaura Coupling

This reaction couples the dichloropyridazine with an organoboron compound, typically a boronic acid, to form biaryl structures.[10] It is a powerful tool for introducing aryl and heteroaryl moieties.[6]

Suzuki_Workflow start Start reagents Combine: - this compound - Boronic Acid (1.1 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., Na₂CO₃) - Solvent (e.g., DME/EtOH/H₂O) start->reagents reaction Heat under N₂ atmosphere (e.g., 80°C, 48h) reagents->reaction workup Cool, Extract with Organic Solvent reaction->workup purify Purify via Column Chromatography workup->purify product Characterize Final Product (NMR, MS) purify->product end End product->end

Experimental Workflow for a Suzuki-Miyaura Coupling Reaction.

Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling[8]

  • In a reaction vessel, combine the 3-substituted-6-chloropyridazine (1.0 eq), the appropriate (hetero)aromatic boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol %), and a base like 2M aqueous Na₂CO₃ (2.0 eq).

  • Add a solvent mixture, for example, DME and ethanol.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to 80 °C and stir for the required time (typically 12-48 hours), monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., chloroform (B151607) or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the crude product by column chromatography to obtain the desired 3,6-disubstituted pyridazine.

b) Sonogashira Coupling

The Sonogashira coupling facilitates the reaction of this compound with terminal alkynes to synthesize alkynylpyridazine derivatives.[11] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[11]

Representative Cross-Coupling Reactions:

Reaction TypeCoupling PartnerCatalyst/ConditionsProduct TypeReference
SuzukiPhenylboronic acidPd(OAc)₂, Q-Phos3-Chloro-5-phenylpyridazine[12]
Suzuki(Hetero)aromatic boronic acidsPd(PPh₃)₄, Na₂CO₃, DME/EtOH3-Aryl-6-(thiophen-2-yl)pyridazine[8]
SonogashiraTerminal alkynesPd catalyst, Cu(I) cocatalyst, amine baseAlkynylpyridines[9][13]
C-H FunctionalizationPrimary alcoholst-BuOOH, TiCl₃Alkoxy pyridazines[14]

Applications in Drug Discovery and Agrochemicals

The structural motif of pyridazine is present in numerous biologically active compounds. This compound serves as a key starting material for synthesizing molecules with a wide range of therapeutic and agricultural applications.

  • Pharmaceuticals: It is a crucial scaffold for developing new drugs. For instance, it is an intermediate in the synthesis of sulfachloropyridazine, an anti-inflammatory and antibacterial agent.[1] More recently, its derivatives have been investigated as potent anticancer agents, acting as PARP-1 inhibitors and inducing apoptosis.[7] The pyridazine core is also explored for its antimicrobial and antifungal properties.[15]

  • Agrochemicals: The compound is instrumental in producing effective herbicides and fungicides, contributing to crop protection and agricultural productivity.

References

An In-depth Technical Guide on the Reactivity of 3,6-Dichloropyridazine's Chlorine Atoms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,6-Dichloropyridazine is a highly versatile heterocyclic compound, serving as a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the two chlorine atoms attached to the pyridazine (B1198779) ring, which are susceptible to nucleophilic aromatic substitution (SNAr).[1] This guide provides a comprehensive analysis of the reactivity of these chlorine atoms, focusing on the principles of regioselectivity, reaction conditions that govern monosubstitution versus disubstitution, and detailed experimental protocols for key transformations. Understanding the differential reactivity of the C3 and C6 positions is paramount for the strategic design and efficient synthesis of complex, high-value molecules.

Core Concepts: Electronic Properties and Reactivity

The pyridazine ring, with its two adjacent nitrogen atoms, is an electron-deficient system. This inherent electronic property activates the chlorine-bearing carbon atoms (C3 and C6) toward attack by nucleophiles. The two nitrogen atoms exert a strong electron-withdrawing inductive effect, making the ring susceptible to SNAr reactions.

The regioselectivity of the first substitution is a nuanced interplay of electronics, sterics, and reaction conditions. While both C3 and C6 positions are activated, their reactivity can be modulated. Factors such as the nature of the nucleophile, solvent polarity, and temperature can influence which chlorine atom is preferentially displaced. For instance, in related heterocyclic systems like 2,4-dichloropyrimidines, substitution typically occurs at the C4 position, a preference that can be explained by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) coefficients, where the larger coefficient indicates a more electrophilic site.[2][3] Similar principles apply to this compound, where subtle electronic differences between C3 and C6, influenced by the proximity to the two nitrogen atoms, dictate the initial site of attack.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

Selective monosubstitution of a single chlorine atom can be achieved by carefully controlling reaction conditions.[4] This allows for the sequential introduction of different functional groups, creating a diverse array of 3,6-disubstituted pyridazine derivatives.

Substitution with Nitrogen Nucleophiles

Reactions with amines are among the most common transformations. Monosubstitution can often be achieved by using a stoichiometric amount of the amine at moderate temperatures.

  • Illustrative Pathway: Monosubstitution with Amines

    Caption: General scheme for selective mono-amination of this compound.

Substitution with Sulfur Nucleophiles

Thiols and their corresponding thiolates are potent nucleophiles that readily displace the chlorine atoms on the pyridazine ring.[5] These reactions are often highly regioselective. For example, the reaction of this compound 1-oxide with various sulfur nucleophiles, such as sodium sulfide (B99878) or thiourea, has been shown to occur preferentially at the 6-position.[6]

Quantitative Data on Substitution Reactions

The outcome of the substitution reaction is highly dependent on the nucleophile and the specific conditions employed. The following table summarizes representative transformations.

NucleophileReagentSolventConditionsProductYield (%)Reference
AmmoniaNH₄OH (28-30%)Water120°C, 30 min (Microwave)3-Amino-6-chloropyridazine (B20888)87%[7]
Sodium HydrosulfideNaSHEthanol (B145695)Reflux, 1 hr6-Chloropyridazine-3-thiol96%[8]
Acid Hydrazidesp-chlorobenzoylhydrazinen-ButanolReflux, 8 hrTriazolopyridazine derivativeN/A[4][9]
Anthranilic Acids5-bromoanthranilic acidEthanolReflux, 7 hrSubstituted Quinazolinone derivativeN/A[4]
2-Aminophenol2-AminophenolN/AFusion (Oil Bath)Benzoxazinopyridazine derivativeN/A[9][10]

Detailed Experimental Protocols

Protocol 1: Selective Mono-amination via Microwave Synthesis[8]

This protocol describes the synthesis of 3-amino-6-chloropyridazine using microwave irradiation.

  • Experimental Workflow

    Amination_Workflow Start Start Reagents Add this compound (1.5g) and NH4OH (5 mL) to vial Start->Reagents Seal Seal vial with lid Reagents->Seal Microwave Irradiate in microwave reactor 120°C, 30 min, 300W Seal->Microwave Cool Cool reaction mixture Microwave->Cool Filter Filter the precipitate Cool->Filter Wash Wash solid with Ethyl Acetate (B1210297):Hexane (B92381) (3:7) Filter->Wash Dry Dry the solid product Wash->Dry End Obtain 3-Amino-6-chloropyridazine (87% yield) Dry->End

    Caption: Workflow for the microwave-assisted synthesis of 3-amino-6-chloropyridazine.

  • Reagents: this compound (1.5 g) and aqueous ammonium (B1175870) hydroxide (B78521) solution (5 mL, 28-30% NH₃ content).

  • Procedure: a. Add the reactants to a 20 mL thick-walled borosilicate glass vial. b. Seal the vial securely with a lid. c. Place the vial in a CEM Discover S-Class microwave reactor. d. Irradiate the mixture for 30 minutes at 120°C with a power of 300W. e. After the reaction is complete, allow the vial to cool to room temperature. f. A precipitate will have formed. Collect the solid by filtration. g. Wash the collected solid with a mixture of ethyl acetate and hexane (3:7 ratio). h. Dry the product to yield 3-amino-6-chloropyridazine as a light yellowish-white solid.

  • Yield: 87%. The product typically requires no further purification.[7]

Protocol 2: Selective Monosubstitution with a Thiol Nucleophile[9]

This protocol details the synthesis of 6-chloropyridazine-3-thiol.

  • Reagents: this compound (5.0 g), sodium hydrogensulfide (3.78 g), ethanol (88 mL), 2 M sodium hydroxide solution, 6 M hydrochloric acid.

  • Procedure: a. Create a suspension of sodium hydrogensulfide in ethanol in a round-bottom flask. b. Add this compound to the suspension. c. Heat the mixture to reflux for 1 hour. d. After reflux, evaporate the solvent under reduced pressure. e. To the residue, add water (12.5 mL). f. Adjust the pH to approximately 9 with a 2 M sodium hydroxide solution. A precipitate may form, which should be filtered off. g. Adjust the pH of the filtrate to approximately 2 with 6 M hydrochloric acid. h. Collect the resulting precipitate by filtration to obtain the final product.

  • Yield: 96% of 6-chloropyridazine-3-thiol as a yellow solid.[8]

Subsequent Reactions and Disubstitution

The monosubstituted products, such as 3-amino-6-chloropyridazine, are valuable intermediates themselves.[10] The remaining chlorine atom can be displaced in a second nucleophilic substitution or participate in other reactions like palladium-catalyzed cross-couplings (e.g., Suzuki or Sonogashira reactions), allowing for the introduction of aryl or alkynyl groups.[10] Disubstitution can also be achieved directly from this compound by using an excess of the nucleophile and/or more forcing reaction conditions (e.g., higher temperatures).

Conclusion

This compound is a privileged scaffold in synthetic chemistry due to the predictable yet highly tunable reactivity of its two chlorine atoms. By carefully selecting nucleophiles and controlling reaction parameters such as temperature, solvent, and stoichiometry, chemists can achieve remarkable control over regioselective monosubstitution and subsequent functionalization. The protocols and data presented in this guide offer a robust framework for researchers in drug discovery and materials science to effectively harness the synthetic potential of this versatile building block.

References

A Theoretical Deep Dive: Unraveling the Electronic Structure of 3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the electronic structure of 3,6-dichloropyridazine, a halogenated diazine of significant interest in medicinal chemistry and materials science. The document outlines established computational protocols based on Density Functional Theory (DFT) and references experimental gas-phase electron diffraction data to offer a multi-faceted analysis of the molecule's properties. By detailing methodologies, presenting key data in a structured format, and visualizing the underlying theoretical workflows, this paper serves as a foundational resource for in-silico investigations. This approach enables researchers to predict and interpret critical electronic characteristics such as molecular geometry, frontier molecular orbital energies, and electron density distributions, which are paramount for applications in rational drug design and the development of novel materials.

Introduction

This compound (C₄H₂Cl₂N₂) is a heterocyclic compound that serves as a versatile precursor in the synthesis of a wide array of biologically active molecules, including potential anticancer and antimicrobial agents.[1] The electronic configuration of this molecule—particularly the influence of the two electronegative chlorine atoms on the pyridazine (B1198779) ring—fundamentally dictates its chemical reactivity, intermolecular interaction potential, and overall stability. A thorough understanding of its electronic structure is therefore essential for predicting its behavior and designing novel compounds with desired functionalities.

Computational chemistry, through methods like Density Functional Theory (DFT), provides a powerful and accessible means to elucidate these properties at a molecular level.[2][3] These theoretical studies allow for the detailed analysis of molecular orbitals, charge distribution, and geometric parameters, offering insights that complement and guide experimental work.

Methodologies and Protocols

A combination of experimental and theoretical methods is required for a complete understanding of this compound's electronic structure. This section details the protocols for both the experimental determination of its geometry and the standard computational workflow for a thorough theoretical analysis.

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is an experimental technique used to determine the precise molecular structure of molecules in the gaseous state, free from intermolecular forces present in crystals.[4]

Methodology:

  • Sample Preparation: A sample of this compound is synthesized and purified, typically by sublimation.[5]

  • Data Acquisition: The purified sample is volatilized in a high-vacuum chamber (e.g., at ~10⁻⁷ mbar). An electron beam, accelerated by a potential of several kilovolts, is directed through the gas-phase molecules.[4]

  • Scattering and Detection: The electrons are scattered by the molecule's electrostatic potential. The resulting diffraction pattern is captured on a detector, such as an electron imaging plate.[4]

  • Data Analysis: The one-dimensional scattering intensity data is converted into a radial distribution function. A structural model of the molecule is then refined against the experimental data using a least-squares fitting process to determine precise bond lengths and angles.[4][5]

Computational Protocol: Density Functional Theory (DFT)

DFT has become a standard and robust method for studying the electronic properties of organic molecules due to its excellent balance of computational cost and accuracy.[2] The protocol described here is based on methodologies widely applied to pyridazine derivatives and related heterocyclic systems.[6][7]

Methodology:

  • Geometry Optimization: The first step is to determine the ground-state equilibrium geometry of the molecule. This is achieved by finding the minimum energy conformation on the potential energy surface.

    • Method: Density Functional Theory (DFT)

    • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

    • Basis Set: 6-311++G(d,p) (A triple-zeta basis set with diffuse and polarization functions is recommended for accurate handling of lone pairs and pi-systems).

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive key electronic properties.

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity.[2][8]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.[8]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the nature of atomic charges.[6]

    • Dipole Moment: The total dipole moment is calculated to understand the molecule's overall polarity.

  • Excited State Analysis (Optional):

    • Method: Time-Dependent DFT (TD-DFT)

    • Purpose: To simulate the UV-Visible absorption spectrum by calculating vertical excitation energies and oscillator strengths, providing insight into the molecule's photophysical properties.[8]

Data Presentation and Analysis

The following tables summarize key quantitative data for this compound, combining definitive experimental results with the expected outcomes from the well-established computational protocols described above.

Molecular Geometry

The gas-phase molecular structure of this compound has been precisely determined by electron diffraction.[5] These experimental values serve as a crucial benchmark for validating the accuracy of computational methods.

ParameterBond Length (Å)ParameterBond Angle (°)
N1=N21.339 (8)∠C6-N1=N2118.6 (2)
N2–C31.334 (9)∠N1=N2–C3118.6 (2)
C3–C41.373 (8)∠N2–C3=C4124.6 (3)
C4=C51.377 (9)∠C3=C4–C5116.8 (4)
C3–Cl71.717 (3)∠N2–C3–Cl7115.4 (3)
∠C4=C3–Cl7120.0 (5)
Table 1: Experimental geometric parameters for this compound determined by gas-phase electron diffraction. Standard deviations are given in parentheses.[5]
Theoretical Electronic Properties

The following tables outline the key electronic structure descriptors that are obtained from the DFT protocol detailed in Section 2.2. These values are critical for assessing the molecule's reactivity and stability.

PropertyExpected ValueSignificance
Total Dipole Moment (µ)~ 0.0 DIndicates a non-polar molecule due to C₂ᵥ symmetry.
Point GroupC₂ᵥDefines the symmetry elements of the molecule.
Table 2: Calculated Ground State Properties of this compound.

The energies of the frontier molecular orbitals (FMOs) are fundamental predictors of chemical reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy correlates with the ability to accept electrons (electrophilicity).

OrbitalEnergy (eV)Description
HOMONegative ValueTypically a π-orbital with contributions from the nitrogen lone pairs.
LUMONegative ValueTypically a π*-antibonding orbital across the pyridazine ring.
Energy Gap (ΔE)~ 4-5 eVA relatively large gap suggests high kinetic stability.[7]
Table 3: Representative Frontier Molecular Orbital Energies for this compound.

Mandatory Visualizations

Visual representations are essential for interpreting complex theoretical data and workflows.

G Computational Workflow for Electronic Structure Analysis cluster_input 1. Input Definition cluster_calc 2. Quantum Mechanical Calculation cluster_output 3. Analysis & Output start Start mol_structure Define Molecular Structure (this compound) start->mol_structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_anal Frequency Analysis geom_opt->freq_anal check_min Confirm True Minimum? (No Imaginary Frequencies) freq_anal->check_min check_min->geom_opt No prop_calc Electronic Property Calculation (HOMO, LUMO, MEP, NBO) check_min->prop_calc Yes data_anal Data Interpretation & Visualization prop_calc->data_anal end End data_anal->end

Caption: A flowchart of the typical DFT-based computational workflow.

G Relationship of Electronic Properties to Chemical Behavior HOMO HOMO Energy Nucleophilicity Nucleophilicity (Electron Donation) HOMO->Nucleophilicity correlates with LUMO LUMO Energy Electrophilicity Electrophilicity (Electron Acceptance) LUMO->Electrophilicity correlates with EnergyGap HOMO-LUMO Gap (ΔE = ELUMO - EHOMO) Stability Kinetic Stability & Chemical Hardness EnergyGap->Stability indicates MEP Molecular Electrostatic Potential (MEP) ReactivitySites Sites for Nucleophilic/ Electrophilic Attack MEP->ReactivitySites identifies

Caption: Logical relationships between key electronic properties and reactivity.

References

3,6-Dichloropyridazine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not replace a formal risk assessment or the information provided in a Safety Data Sheet (SDS). Always consult the specific SDS for 3,6-Dichloropyridazine provided by the manufacturer before handling this chemical.

Executive Summary

This compound is a versatile heterocyclic organic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity, primarily due to the two chlorine substituents on the pyridazine (B1198779) ring, makes it a valuable building block for more complex molecules.[2] However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safety and handling precautions for this compound, including its physical and chemical properties, toxicological data, detailed handling procedures, and emergency response protocols, tailored for a laboratory and drug development environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[3] It is toxic if swallowed, harmful if inhaled, and causes significant skin and eye irritation.[3][4][5] It may also cause respiratory irritation.[3][5]

GHS Hazard Statements:

  • H301/H302: Toxic or Harmful if swallowed[2][4][5][6]

  • H315: Causes skin irritation[2][5]

  • H319: Causes serious eye irritation[2][5]

  • H331: Toxic if inhaled[7]

  • H335: May cause respiratory irritation[2][5]

  • H373: May cause damage to organs through prolonged or repeated exposure[7]

Signal Word: Danger[2][3][5]

Pictograms:

  • GHS06 (Skull and Crossbones)[5]

  • GHS07 (Exclamation Mark)[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₄H₂Cl₂N₂[3][8]
Molecular Weight 148.98 g/mol [8][9]
Appearance Off-white to brownish crystalline powder[2][8]
Melting Point 65 - 69 °C[3]
Boiling Point ~250-252°C[2]
Solubility Sparingly soluble in water (0.0012 g/L). Soluble in organic solvents like ethanol (B145695) and acetone.[2][6]
Density ~1.47 g/cm³[2]
Vapor Pressure No data available[3]
Table 2: Toxicological Data
EndpointSpeciesRouteValueReference(s)
LD50 RatOral>50 mg/kg[8]
LD50 (ATE) -Oral500 mg/kg[4]
LC50 RatInhalation>1070 mg/m³/4H[8][9]
Table 3: Fire Safety Data
PropertyValueReference(s)
Flash Point Not available/applicable[3][8]
Autoignition Temperature Not applicable[3]
Flammability This material in sufficient quantity and reduced particle size is capable of creating a dust explosion. Vapors may form explosive mixtures with air.[8][10]
Suitable Extinguishing Media Water spray, alcohol-resistant foam, dry chemical, carbon dioxide (CO₂).[3][5][11]
Unsuitable Extinguishing Media Use of water spray may be inefficient.[10]
Hazardous Combustion Products Hydrogen chloride, nitrogen oxides (NOx), carbon monoxide, carbon dioxide.[5][8][10]

Experimental Protocols: Safe Handling and Use

Adherence to strict protocols is mandatory when handling this compound.

Protocol for General Handling and Dispensing
  • Preparation:

    • Confirm that a currently valid Safety Data Sheet (SDS) is accessible.

    • Ensure an eyewash station and safety shower are in close proximity and operational.[8]

    • All handling of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][10]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of after use in accordance with laboratory practices.[5][11]

    • Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure.[8][10]

    • Respiratory Protection: If there is a risk of dust generation and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate particulate filters (e.g., N95).[8] A full respiratory protection program meeting OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[10]

  • Dispensing:

    • Designate a specific area within the fume hood for dispensing.

    • Use tools (spatulas, scoops) that minimize dust generation.

    • Keep the container tightly closed when not in use.[8][10]

    • Avoid performing actions that could generate dust, such as crushing or grinding, outside of a contained system.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[2][3]

    • Clean the work area and tools to remove any residual chemical.

    • Remove contaminated clothing and wash it before reuse.[8][10]

Protocol for Storage
  • Container: Store in a tightly sealed, original, or compatible container.[8][10]

  • Location: Store in a cool, dry, dark, and well-ventilated area.[2][10] The recommended storage temperature is below +30°C.[6]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents, bases, and amines.[3][10] Keep away from heat, sparks, or open flames.[10]

  • Access: Secure the storage area and limit access to trained and authorized personnel. The storage area should be clearly labeled.[10]

Protocol for Waste Disposal
  • Classification: this compound is considered hazardous waste. Waste generators must comply with local, regional, and national hazardous waste regulations for complete and accurate classification.[3][8]

  • Collection:

    • Collect waste material in designated, properly labeled, and sealed hazardous waste containers.

    • Relatively unreactive organic reagents should be collected in container A. If halogenated, they should be collected in container B. For solid residues, use container C.[6]

  • Disposal Method:

    • Do not dispose of with household garbage or allow it to reach the sewage system.[4]

    • Engage a licensed professional waste disposal service. Disposal may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

    • Dispose of contaminated packaging as unused product.[5]

Emergency Procedures

Protocol for Accidental Release (Spill)
  • Evacuation & Isolation: Evacuate non-essential personnel from the immediate area. Isolate the spill and eliminate all ignition sources.[10]

  • Ventilation: Ensure adequate ventilation.

  • Personal Protection: Don appropriate PPE as outlined in section 4.1, including respiratory protection. For large spills, fully encapsulating, vapor-protective clothing may be necessary.[10]

  • Containment & Cleanup:

    • Avoid generating dust.[8][10]

    • For solid spills, carefully sweep or vacuum up the material. Use non-sparking tools.[10]

    • Place the collected material into a suitable, labeled container for hazardous waste disposal.[8][10]

    • A vapor-suppressing foam may be used to reduce vapors if applicable.[10]

    • Clean the spill area thoroughly once the material is removed.

  • Reporting: Report the incident to the appropriate environmental health and safety personnel.

Protocol for First Aid
  • General Advice: Move the victim to fresh air. Call a poison control center or doctor for treatment advice. Provide the Safety Data Sheet to medical personnel.[3][5] Immediate medical attention is required in cases of significant exposure.[3]

  • Inhalation:

    • Remove the victim to fresh air immediately.[10]

    • If breathing is difficult, give oxygen.[8]

    • If the victim is not breathing, give artificial respiration. Do not use the mouth-to-mouth method; use a pocket mask with a one-way valve or other proper respiratory medical device.[3][10]

    • Seek immediate medical attention.[3]

  • Skin Contact:

    • Immediately remove all contaminated clothing.[4]

    • Flush the skin with plenty of soap and water for at least 15 minutes.[10]

    • If skin irritation occurs or persists, get medical advice/attention.[2][3]

    • Wash contaminated clothing before reuse.[8]

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][10]

    • Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

    • Seek immediate medical advice.[3]

  • Ingestion:

    • Do NOT induce vomiting.[3][10]

    • Rinse mouth with water.[2][5]

    • If the person is conscious and alert, give 2-4 cupfuls of milk or water.[10]

    • Never give anything by mouth to an unconscious person.[5][8]

    • Immediately call a POISON CENTER or doctor.[3][5]

Mandatory Visualizations

The following diagrams illustrate key safety and handling workflows for this compound.

PPE_Selection_Workflow cluster_0 PPE Selection for this compound Handling start Start: Handling Solid This compound fume_hood Is work performed in a certified chemical fume hood? start->fume_hood ppe_core Mandatory Base PPE: - Chemical Safety Goggles (EN166/ANSI Z87.1) - Chemical-Resistant Gloves - Lab Coat fume_hood->ppe_core Yes stop STOP: Work cannot proceed safely. Re-evaluate engineering controls. fume_hood->stop No dust_risk Is there a risk of dust generation or aerosolization? ppe_core->dust_risk respirator Add Respiratory Protection: - NIOSH/EN149 Approved Respirator (e.g., N95 for dust) dust_risk->respirator Yes proceed Proceed with Handling dust_risk->proceed No respirator->proceed

Caption: PPE Selection Workflow for this compound.

Spill_Response_Workflow cluster_1 Accidental Spill Response Protocol spill Spill of this compound Detected evacuate Alert others & Evacuate non-essential personnel spill->evacuate ppe Don appropriate PPE: - Goggles, Gloves, Lab Coat - Respirator evacuate->ppe ventilate Ensure adequate ventilation. Eliminate ignition sources. ppe->ventilate contain Contain the spill. Prevent entry into drains. ventilate->contain cleanup Clean up using non-sparking tools. Avoid creating dust. Vacuum or sweep material. contain->cleanup dispose Place waste in a sealed, labeled hazardous waste container. cleanup->dispose decontaminate Decontaminate the spill area. dispose->decontaminate report Report the incident to EHS. decontaminate->report

Caption: Spill Response Workflow for this compound.

First_Aid_Decision_Tree cluster_2 First Aid for Exposure to this compound exposure Exposure Occurs route What is the route of exposure? exposure->route inhalation Inhalation route->inhalation Inhalation skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye ingestion Ingestion route->ingestion Ingestion inhalation_action 1. Move to fresh air. 2. Give oxygen if breathing is difficult. 3. Give artificial respiration if not breathing (no mouth-to-mouth). 4. Seek IMMEDIATE medical attention. inhalation->inhalation_action skin_action 1. Remove contaminated clothing. 2. Flush skin with soap and water for 15+ min. 3. Seek medical attention if irritation persists. skin->skin_action eye_action 1. Immediately flush eyes with water for 15+ min. 2. Remove contact lenses if possible. 3. Seek IMMEDIATE medical attention. eye->eye_action ingestion_action 1. DO NOT induce vomiting. 2. Rinse mouth. 3. Give 2-4 glasses of water/milk if conscious. 4. Seek IMMEDIATE medical attention. ingestion->ingestion_action

Caption: First Aid Decision Tree for Exposure Incidents.

References

Methodological & Application

Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3,6-dichloropyridazine from maleic hydrazide. This compound is a critical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its applications in medicinal chemistry include the development of compounds with potential anti-inflammatory, anti-cancer, antimicrobial, and antifungal properties.[1][2] Notably, it is a key precursor for the synthesis of the sulfa drug sulfamethoxypyridazine.[3]

I. Overview of the Synthesis

The synthesis of this compound from maleic hydrazide (also known as 1,2-dihydropyridazine-3,6-dione or 3,6-dihydroxypyridazine) involves a chlorination reaction.[4][5] This is typically achieved by treating maleic hydrazide with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[4][6] The general reaction scheme is depicted below:

Synthesis_Overview MaleicHydrazide Maleic Hydrazide (3,6-Dihydroxypyridazine) Dichloropyridazine This compound MaleicHydrazide->Dichloropyridazine Chlorination ChlorinatingAgent Chlorinating Agent (e.g., POCl₃, PCl₅)

Caption: General reaction scheme for the synthesis of this compound.

II. Quantitative Data Summary

The following tables summarize quantitative data from various reported protocols for the synthesis of this compound.

Table 1: Reaction Conditions and Yields

Chlorinating AgentMolar Ratio (Maleic Hydrazide:Agent)SolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Phosphorus Pentachloride1:5.6None125482-[4]
Phosphorus Oxychloride1:1.5Chloroform50472.3599.03 (GC)[6]
Phosphorus Oxychloride1:1.5Methanol/Water80188.6598.13 (GC)[6]
Phosphorus Oxychloride1:5None80Overnight85-[7]
Phosphorus Oxychloride1:5.6NoneReflux-73.4-7991.72-99.2[3]

Table 2: Purification and Impurity Profile

Purification MethodImpurity Level (Before)Impurity Level (After)Key ImpuritiesReference
Recrystallization (n-hexane)--Unspecified[4]
Silica (B1680970) Gel Column Chromatography-High PurityUnspecified[6]
Drowning in water, treatment with sodium metabisulfite, and precipitation>9%0.8-1.2%Unspecified reaction byproducts[3]

III. Detailed Experimental Protocols

Two common protocols using different chlorinating agents are detailed below.

Protocol 1: Synthesis using Phosphorus Pentachloride

This protocol is adapted from a patented method and provides a good yield of the final product.[4]

Materials:

Equipment:

  • Three-necked flask

  • Reflux condenser

  • Heating mantle

  • Stirrer

  • Apparatus for reduced pressure evaporation

  • Filtration apparatus

  • Beakers and standard laboratory glassware

Procedure:

  • In a three-necked flask, combine 22g (0.2 mol) of maleic hydrazide and 232.8g (1.12 mol) of phosphorus pentachloride.[4]

  • Heat the mixture to 125°C and maintain this temperature for 4 hours with stirring.[4]

  • After the reaction is complete, cool the mixture to room temperature. A coffee-colored viscous liquid will be obtained.[4]

  • Carefully pour the reaction mixture into ice water to quench the reaction.

  • Adjust the pH of the aqueous mixture to approximately 8 by dropwise addition of 28% ammonia water. This will cause a brown solid to precipitate.[4]

  • Filter the brown solid by suction.

  • Extract the filtrate with dichloromethane.

  • Dry the organic extract over anhydrous sodium sulfate and then distill off the dichloromethane to obtain a solid product.[4]

  • Combine this solid with the previously filtered brown solid.

  • Recrystallize the combined solids from n-hexane to yield white crystals of this compound. The reported yield is 24.4g (82%).[4]

Protocol 2: Synthesis using Phosphorus Oxychloride

This protocol utilizes phosphorus oxychloride and offers high purity of the final product.[6]

Materials:

  • Maleic hydrazide (3,6-dihydroxy pyridazine)

  • Phosphorus oxychloride (POCl₃)

  • Chloroform

  • Silica gel for column chromatography

Equipment:

  • Single-necked round-bottom flask

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Chromatography column and accessories

  • Standard laboratory glassware

Procedure:

  • In a 100 mL single-necked round-bottom flask, add 4.48g (40 mmol) of maleic hydrazide, 9.20g (60 mmol) of phosphorus oxychloride, and 20 mL of chloroform.[6]

  • Stir the mixture at 50°C for 4 hours. The reaction progress can be monitored by TLC and GC.[6]

  • Once the reaction is complete, remove the solvent using a rotary evaporator to obtain the crude product.[6]

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.[6]

  • After drying, the calculated yield is approximately 72.35% with a purity of 99.03% (GC).[6]

IV. Experimental Workflow and Logic

The following diagram illustrates the key steps and decision points in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Start: Combine Maleic Hydrazide and Chlorinating Agent reaction Heat and Stir (See Table 1 for conditions) start->reaction completion Monitor Reaction Completion (e.g., TLC, GC) reaction->completion quench Quench Reaction (e.g., pour into ice water) completion->quench neutralize Neutralize (e.g., with ammonia water) quench->neutralize precipitate Precipitate/Extract Product neutralize->precipitate dry Dry Crude Product precipitate->dry purify Purify Product dry->purify recrystallization Recrystallization purify->recrystallization Simple Impurity Profile chromatography Column Chromatography purify->chromatography Complex Mixture sulfite_treatment Sulfite Treatment & Precipitation purify->sulfite_treatment Specific Impurities end End: Pure this compound recrystallization->end chromatography->end sulfite_treatment->end

References

Application Notes and Protocols for the Chlorination of 3,6-Dihydroxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3,6-dichloropyridazine via the chlorination of 3,6-dihydroxypyridazine, also known as maleic hydrazide. The protocols described herein are essential for the synthesis of a key intermediate used in the development of pharmaceuticals and agrochemicals.[1][2] Two primary methods are detailed: a classical approach utilizing phosphorus oxychloride and a more modern, environmentally conscious method employing N-chlorosuccinimide.

Introduction

This compound is a critical building block in organic synthesis. Its derivatives are investigated for a wide range of biological activities, making the reliable and efficient synthesis of this precursor paramount. The chlorination of 3,6-dihydroxypyridazine is a standard method for its preparation. This document outlines two effective protocols, providing quantitative data and step-by-step instructions to ensure reproducibility in a laboratory setting.

Data Presentation: Comparison of Chlorination Protocols

The following table summarizes the quantitative data from various established protocols for the chlorination of 3,6-dihydroxypyridazine.

Chlorinating AgentCo-reagents/SolventTemperature (°C)Reaction Time (hours)Yield (%)Purity (%)Reference
Phosphorus OxychlorideChloroform50472.3599.03[3]
Phosphorus OxychlorideChloroform653.586Not Specified[3][4]
Phosphorus OxychlorideBenzene/Toluene653.586.7Not Specified[3]
Phosphorus OxychlorideNeat80Overnight85Not Specified[5]
N-ChlorosuccinimideEthanol (B145695), Hydrochloric Acid40-60292.699.5[6]
Phosphorus PentachlorideNeat1254Not SpecifiedNot Specified[6]

Experimental Workflow

The general workflow for the chlorination of 3,6-dihydroxypyridazine is depicted below. The process involves the reaction of the starting material with a chlorinating agent, followed by workup and purification to isolate the desired product.

Chlorination_Workflow Start Start: 3,6-Dihydroxypyridazine Reaction Chlorination Reaction Start->Reaction Workup Reaction Workup (e.g., Quenching, Neutralization) Reaction->Workup Purification Purification (e.g., Filtration, Crystallization, Column Chromatography) Workup->Purification Product End: this compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Chlorination using Phosphorus Oxychloride

This protocol is a robust and widely used method for the synthesis of this compound.

Materials:

  • 3,6-Dihydroxypyridazine

  • Phosphorus Oxychloride (POCl₃)

  • Chloroform (CHCl₃)

  • Silica (B1680970) Gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

  • Rotary evaporator

Procedure: [3][4]

  • Reaction Setup: In a 100 mL single-necked round-bottom flask, add 3,6-dihydroxypyridazine (4.48 g, 40 mmol), phosphorus oxychloride (9.20 g, 60 mmol), and 20 mL of chloroform.

  • Reaction: Stir the mixture and heat it to 50°C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent by rotary evaporation to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure this compound.

  • Drying: Dry the purified product to obtain the final solid.

Expected Outcome: The expected yield is approximately 72.35% with a purity of 99.03% (GC).

Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)

This protocol offers a more environmentally friendly alternative with milder reaction conditions.[6]

Materials:

  • 3,6-Dihydroxypyridazine

  • N-Chlorosuccinimide (NCS)

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Absolute Ethanol (for washing)

  • Standard laboratory glassware (reaction flask, etc.)

  • Stirring and heating apparatus

  • Filtration apparatus

  • Vacuum oven

Procedure: [6]

  • Reaction Setup: In a 5 L reaction bottle, add 180 g of ethanol and start stirring. Then, add 90 g of 3,6-dihydroxypyridazine and 9 g of hydrochloric acid.

  • Heating: Heat the mixture to 40°C.

  • Addition of NCS: Add 222.1 g of NCS in five portions. Maintain the temperature between 40-45°C during the addition. Ensure the reaction temperature does not exceed 60°C.

  • Reaction: After the addition of NCS is complete, maintain the temperature between 45-55°C and allow the reaction to proceed for 2 hours.

  • Crystallization: Cool the reaction mixture to 5-10°C and allow it to crystallize for 2 hours.

  • Filtration and Washing: Filter the mixture and wash the filter cake with a small amount of absolute ethanol.

  • Drying: Dry the filter cake in a vacuum oven at 40-50°C under a vacuum of -0.09 MPa for 4 hours.

Expected Outcome: This method is expected to yield approximately 110.4 g (92.6%) of a white solid with a purity of 99.5%.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical progression from starting materials to the final product for the two primary chlorination methods.

Chlorination_Methods cluster_start Starting Material cluster_reagents Chlorinating Agents & Conditions cluster_product Product Start 3,6-Dihydroxypyridazine POCl3 Phosphorus Oxychloride (Neat or in Solvent) Start->POCl3 Method 1 NCS N-Chlorosuccinimide (Ethanol, HCl catalyst) Start->NCS Method 2 (Milder Conditions) Product This compound POCl3->Product NCS->Product

Caption: Logical relationship of starting material to product via two chlorination methods.

Conclusion

The chlorination of 3,6-dihydroxypyridazine is a fundamental transformation in synthetic chemistry. The choice between the phosphorus oxychloride and N-chlorosuccinimide methods will depend on the specific requirements of the researcher, including considerations of yield, purity, and environmental impact. The protocols provided herein offer detailed guidance for the successful synthesis of this compound.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions on 3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dichloropyridazine is a pivotal heterocyclic building block in organic synthesis and medicinal chemistry.[1][2] Its two reactive chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), enabling the synthesis of a diverse array of functionalized pyridazine (B1198779) derivatives. These derivatives are extensively investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This document provides detailed application notes and experimental protocols for performing nucleophilic substitution reactions on this compound with common nitrogen and sulfur nucleophiles, as well as protocols for subsequent palladium-catalyzed cross-coupling reactions.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The substitution reactions on this compound typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring activates the C-Cl bonds towards nucleophilic attack. The reaction involves the addition of a nucleophile to one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. Selective monosubstitution can often be achieved by controlling the stoichiometry of the nucleophile and the reaction conditions.[2][5]

Caption: General SNAr mechanism on this compound.

Reactions with Nitrogen Nucleophiles

The reaction of this compound with various nitrogen-based nucleophiles, such as primary and secondary amines, hydrazines, and aromatic amines, is a cornerstone for generating libraries of bioactive molecules.[2][6] These reactions are typically performed under thermal conditions, often in a polar solvent like ethanol (B145695), n-butanol, or DMF.[6]

Table 1: Examples of Reactions with Nitrogen Nucleophiles

NucleophileSolventConditionsProductYieldReference
2-AminophenolDMFReflux, 7h6-Chloro-N-(2-hydroxyphenyl)pyridazin-3-amineNot specified[6]
Benzoylhydrazinen-ButanolReflux, 8h3-Phenyl-6-chloro-[1][3][7]triazolo[4,3-b]pyridazineNot specified[6]
Ammonium Hydroxide (B78521)Aq. NH₄OHStir, RT6-Chloropyridazin-3-amineNot specified[2]
5-Bromoanthranilic acidEthanolReflux, 7h2-((6-Chloropyridazin-3-yl)amino)-5-bromobenzoic acidNot specified[2]
Protocol 1: General Procedure for Monosubstitution with an Amine

This protocol describes a general method for the selective monosubstitution of this compound with an amine nucleophile, adapted from literature procedures.[2][6]

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.0 - 1.2 eq)

  • Anhydrous solvent (e.g., n-butanol, DMF, or ethanol)

  • Base (optional, e.g., triethylamine, DIPEA, if the nucleophile is an amine salt)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).

  • Add the amine nucleophile (1.0-1.2 eq) to the solution. If an amine salt is used, add an appropriate base (1.1-1.5 eq).

  • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate has formed, collect the solid by filtration. If not, concentrate the solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to obtain the pure monosubstituted product.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Reactions with Sulfur Nucleophiles

Sulfur nucleophiles, particularly thiols, react readily with this compound to yield thioether derivatives.[2] The resulting 6-chloropyridazine-3-thiol (B1277308) is a versatile intermediate for further functionalization. Thiolates, generated in situ with a base, are excellent nucleophiles for this transformation.[8]

Table 2: Example of Reaction with a Sulfur Nucleophile

NucleophileSolventConditionsProductYieldReference
Sodium Hydrosulfide (B80085) (NaSH)EthanolReflux, 1h6-Chloropyridazine-3-thiol96%[9]
Protocol 2: Synthesis of 6-Chloropyridazine-3-thiol

This protocol provides a high-yield synthesis of 6-chloropyridazine-3-thiol from this compound.[9]

Materials:

  • This compound (5.0 g, 33.5 mmol)

  • Sodium hydrosulfide (NaSH) (3.78 g, 67.5 mmol, approx. 2 eq)

  • Ethanol

  • Water

  • 2 M Sodium hydroxide (NaOH) solution

  • 6 M Hydrochloric acid (HCl)

  • Standard laboratory glassware and filtration equipment

Procedure:

  • Prepare a suspension of sodium hydrosulfide (3.78 g) in ethanol (88 mL) in a round-bottom flask.

  • Add this compound (5.0 g) to the suspension.

  • Heat the mixture to reflux for 1 hour with stirring.

  • After reflux, cool the mixture and evaporate the solvent under reduced pressure.

  • To the residue, add water (12.5 mL).

  • Adjust the pH of the aqueous solution to approximately 9 with 2 M NaOH solution. A precipitate may form.

  • Filter off any precipitate.

  • Transfer the filtrate to a clean flask and adjust the pH to approximately 2 with 6 M HCl. A yellow precipitate will form.

  • Collect the yellow precipitate by filtration, wash with a small amount of cold water, and dry to give the title compound.

  • Expected yield: ~4.74 g (96%). Characterize the product by ¹H NMR and compare with literature data.[9]

workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation A 1. Suspend NaSH in Ethanol B 2. Add This compound A->B C 3. Reflux for 1h B->C D 4. Evaporate Solvent C->D Cool to RT E 5. Add H₂O, adjust pH to 9 w/ NaOH D->E F 6. Filter off precipitate E->F G 7. Adjust filtrate pH to 2 w/ HCl F->G H 8. Collect product by filtration G->H I Final Product: 6-Chloropyridazine-3-thiol H->I Dry

Caption: Experimental workflow for the synthesis of 6-chloropyridazine-3-thiol.

Palladium-Catalyzed Cross-Coupling Reactions

The remaining chlorine atom on monosubstituted pyridazine derivatives serves as a handle for further diversification using palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions.[10][11][12] These methods are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, significantly expanding the chemical space accessible from the this compound scaffold.[11]

Table 3: Representative Palladium-Catalyzed Suzuki Coupling

SubstrateCoupling PartnerCatalyst / LigandBaseSolventProduct TypeReference
3-Amino-6-chloropyridazineArylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O3-Amino-6-arylpyridazine[10]
Protocol 3: General Procedure for Suzuki Cross-Coupling

This protocol outlines a general procedure for the Suzuki cross-coupling of a 6-chloropyridazine derivative with an arylboronic acid.

Materials:

  • 6-Chloropyridazine derivative (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DMF)

  • Schlenk flask or sealed vial, inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a Schlenk flask, add the 6-chloropyridazine derivative (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,6-disubstituted pyridazine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and MS.

logic_flow start This compound mono_sub Monosubstituted 6-Chloropyridazine (e.g., 6-Chloro-3-aminopyridazine) start->mono_sub Step 1: SNAr Reaction (e.g., with Amine) di_sub Disubstituted Pyridazine (e.g., 6-Aryl-3-aminopyridazine) mono_sub->di_sub Step 2: Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction)

Caption: Logical workflow for sequential functionalization.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 3,6-dichloropyridazine. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of 3,6-disubstituted pyridazines, a scaffold of significant interest in drug discovery due to its prevalence in biologically active molecules, including potent anticancer agents and kinase inhibitors.[1][2][3][4][5]

Introduction

The Suzuki-Miyaura coupling is a robust and widely employed palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide.[6] Its popularity in pharmaceutical research stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[7]

For the synthesis of substituted pyridazines, this compound serves as a key starting material. The two chlorine atoms offer sites for sequential or selective functionalization. The mono-arylation of this compound via Suzuki coupling provides a strategic entry point to a diverse library of 3-aryl-6-chloropyridazines, which can be further modified at the remaining chlorine position. These resulting 3,6-disubstituted pyridazines are crucial intermediates in the development of novel therapeutics.[1][4]

Data Presentation: Reaction Conditions and Yields

The efficiency of the Suzuki coupling with this compound and its derivatives is influenced by several factors, including the choice of catalyst, ligand, base, and solvent. The following table summarizes various reported conditions for the mono-arylation of pyridazine (B1198779) scaffolds, providing a comparative overview of expected yields.

EntryPyridazine SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Amino-6-chloropyridazinePhenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃Toluene1102065[8]
23-Amino-6-chloropyridazine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃Toluene/EtOH1102060[8]
33-Amino-6-chloropyridazine3-Chlorophenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃Toluene1102055[8]
45-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-2260[9]
55-(4-bromophenyl)-4,6-dichloropyrimidine4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-2255[9]
63-Bromo-6-(thiophen-2-yl)pyridazinePhenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH804828[7]
76-Bromotriazapentalene derivativePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃THF/H₂O701685[10]
86-Bromotriazapentalene derivative4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃THF/H₂O701675[10]

Experimental Protocols

This section provides a generalized, step-by-step protocol for the mono-arylation of this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is a composite based on established procedures for similar heterocyclic systems.[7][9] Researchers should optimize conditions for their specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture like DME/water)

  • Schlenk flask or pressure vessel

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Reagents for extraction and chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL). If an aqueous base is used, it can be added at this stage. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-6-chloropyridazine.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling reaction with this compound.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: This compound, Arylboronic Acid, Base inert Establish Inert Atmosphere (Ar/N2) start->inert solvent Add Anhydrous Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat and Stir (80-110 °C) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end end purify->end Isolated Product: 3-Aryl-6-chloropyridazine

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L_n-Cl pd0->pd_complex transmetalation Transmetalation pd_diaryl Ar-Pd(II)L_n-Ar' pd_complex->pd_diaryl arylboronic Ar'B(OH)₂ arylboronic->pd_diaryl base Base base->arylboronic activation pd_diaryl->pd0 reductive_elimination Reductive Elimination product Ar-Ar' pd_diaryl->product aryl_halide Ar-Cl (this compound) aryl_halide->pd_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

References

Application Notes: Synthesis of Pharmaceutical Intermediates from 3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,6-Dichloropyridazine is a highly versatile heterocyclic compound widely employed as a foundational building block in the synthesis of a diverse array of pharmaceutical and agrochemical agents.[1] Its structure, featuring an aromatic pyridazine (B1198779) ring activated by two chlorine atoms, makes it susceptible to various chemical transformations. The chlorine atoms serve as excellent leaving groups, particularly for nucleophilic aromatic substitution (SNAr) reactions, allowing for the stepwise and selective introduction of different functional groups.[2][3] This reactivity enables the construction of complex molecular architectures found in numerous biologically active compounds, including those with anti-inflammatory, antibacterial, anti-cancer, and analgesic properties.[1][4][5]

This document provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates starting from this compound.

Key Synthetic Transformations

The primary utility of this compound in medicinal chemistry stems from its reactivity in nucleophilic substitution and metal-catalyzed cross-coupling reactions.

1. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring facilitates the attack of nucleophiles, leading to the substitution of one or both chlorine atoms. The reaction typically proceeds sequentially, with the first substitution occurring under milder conditions than the second. This differential reactivity allows for the synthesis of unsymmetrically substituted pyridazines.

  • N-Nucleophiles: Amines, hydrazines, and acid hydrazides readily react with this compound. The resulting aminopyridazine and hydrazinylpyridazine derivatives are crucial intermediates for drugs like Sulfachloropyridazine and for the synthesis of fused heterocyclic systems such as triazolopyridazines and imidazo[1,2-b]pyridazines.[2][4][6]

  • O-Nucleophiles: Alkoxides and phenoxides can displace the chlorine atoms to form ether linkages, although this is less common than reactions with nitrogen nucleophiles.

  • S-Nucleophiles: Thiolates react to form thioethers, which can be further oxidized to sulfoxides or sulfones, introducing additional functional diversity.

SNAr_Reactions cluster_start Starting Material cluster_intermediates Key Intermediates via Nucleophilic Substitution cluster_products Further Derivatization start This compound amino 3-Amino-6-chloropyridazine start->amino R-NH2 hydrazinyl 3-Hydrazinyl-6-chloropyridazine start->hydrazinyl NH2NH2 thio 3-Chloro-6-(alkylthio)pyridazine start->thio R-SH drug Drug Molecules (e.g., Sulfachloropyridazine) amino->drug Further Steps fused Fused Heterocycles (e.g., Imidazo[1,2-b]pyridazines) hydrazinyl->fused Cyclization

2. Palladium-Catalyzed Cross-Coupling Reactions

For the formation of C-C bonds, palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings are effective.[6] These reactions typically follow a monosubstitution with a nucleophile, and the remaining chlorine atom is then subjected to the coupling reaction. This strategy allows for the introduction of aryl, heteroaryl, or alkyl groups at the 6-position of the pyridazine ring.

3. Direct C-H Functionalization

While substitution of the chlorine atoms is most common, functionalization of the pyridazine ring itself is also possible. For example, an isopropyl group can be introduced at the 4-position via a radical reaction using isobutyric acid.[7]

Quantitative Data Summary

The following tables summarize quantitative data for key synthetic transformations starting from this compound.

Table 1: Synthesis of this compound

Starting Material Chlorinating Agent Solvent Temp. (°C) Time (h) Yield (%) Reference
3,6-Dihydroxypyridazine POCl₃ Chloroform (B151607) 65 3.5 86 [8]
3,6-Dihydroxypyridazine POCl₃ Chloroform 50 4 87.1 [8]

| 3,6-Dihydroxypyridazine | PCl₅ | Neat | 125 | 4 | - |[8][9] |

Table 2: Synthesis of 3,6-Dichloro-4-isopropylpyridazine

Reagents Solvent Temp. (°C) Time Yield (%) Reference
This compound, Isobutyric acid, AgNO₃, (NH₄)₂S₂O₈, TFA Water 70 20 min 96 [7]

| this compound, Isobutyric acid, AgNO₃, (NH₄)₂S₂O₈, TFA | Water | 70 | 30 min | 88 |[7] |

Table 3: Nucleophilic Substitution Reactions

Nucleophile Product Solvent Temp. (°C) Time (h) Yield (%) Reference
Hydrazine Hydrate 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine* Ethanol Reflux 3 - [10]
p-Chlorobenzaldehyde Pyridazinotriazine derivative Ethanol/HCl Reflux 2 50 [10]
Acid Hydrazides Triazolopyridazine derivatives - - - - [2]
2-Aminophenol 2-(6-chloropyridazin-3-ylamino)phenol - - - - [6]
Phenylalanine N-(6-chloropyridazin-3-yl)phenylalanine - - - - [6]

Note: This reaction involves a substituted pyridazine starting material, but illustrates the reactivity of the chloro-substituent.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3,6-Dihydroxypyridazine [8]

This protocol describes the chlorination of 3,6-dihydroxypyridazine using phosphorus oxychloride.

Materials:

  • 3,6-Dihydroxypyridazine (11.20 g, 100 mmol)

  • Phosphorus oxychloride (POCl₃) (46.00 g, 300 mmol)

  • Chloroform (150 mL)

  • 500 mL round-bottom flask

  • Magnetic stirrer, heating mantle, reflux condenser

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a 500 mL round-bottom flask, add 3,6-dihydroxypyridazine (11.20 g), phosphorus oxychloride (46.00 g), and chloroform (150 mL).

  • Stir the mixture at 65°C under reflux for 3.5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess POCl₃ under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

  • Dry the final product. Yield: 86% .

Protocol_Workflow reagents 1. Combine Reactants (3,6-Dihydroxypyridazine, POCl₃, Chloroform) reaction 2. Heat & Reflux (65°C, 3.5h) reagents->reaction monitor 3. Monitor Progress (TLC / GC) reaction->monitor workup 4. Evaporate Solvent (Rotary Evaporator) monitor->workup Reaction Complete purify 5. Purify (Silica Gel Chromatography) workup->purify product 6. Obtain Pure Product (this compound) purify->product

Protocol 2: Synthesis of 3,6-Dichloro-4-isopropylpyridazine [7]

This protocol details the introduction of an isopropyl group onto the this compound ring.

Materials:

  • This compound (45 g, 0.304 mol)

  • Isobutyric acid (33.45 g, 0.380 mol)

  • Silver nitrate (B79036) (AgNO₃) (5.138 g, 0.0304 mol)

  • Trifluoroacetic acid (TFA) (6.932 g, 0.0608 mol)

  • Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution

  • n-Hexane

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Reaction vessel with stirrer and heating capabilities

Procedure:

  • Dissolve this compound (45 g), isobutyric acid (33.45 g), silver nitrate (5.138 g), and trifluoroacetic acid (6.932 g) in water (270 mL) in a suitable reaction vessel.

  • Stir the mixture and heat to 70°C.

  • Prepare a solution of ammonium persulfate in water (180 mL) and add it dropwise to the reaction mixture.

  • After the addition is complete, continue stirring the reaction for 20 minutes at 70°C.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture by adjusting the pH to 9-10 with a sodium bicarbonate solution.

  • Perform a liquid-liquid extraction with n-hexane.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography (ethyl acetate/petroleum ether = 1/3) to obtain 3,6-dichloro-4-isopropylpyridazine. Yield: 96% .

Protocol 3: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a general method for the monosubstitution of this compound with an amine nucleophile.

Materials:

  • This compound (1 eq.)

  • Amine nucleophile (e.g., 2-aminophenol, phenylalanine) (1-1.2 eq.)[6]

  • Solvent (e.g., Ethanol, Pyridine, or DMF)

  • Base (optional, e.g., Triethylamine, K₂CO₃)

  • Reaction flask with reflux condenser and magnetic stirrer

Procedure:

  • In a reaction flask, dissolve this compound in a suitable solvent.

  • Add the amine nucleophile to the solution. If the amine salt is used or if HCl is generated, add a non-nucleophilic base.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 7 hours).[2]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into water to precipitate the product.

  • Wash the solid product with water and a cold, non-polar solvent (e.g., diethyl ether).

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure monosubstituted product.

References

Application Notes and Protocols: The Utility of 3,6-Dichloropyridazine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloropyridazine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of agrochemicals.[1] Its reactive chlorine atoms at the 3 and 6 positions of the pyridazine (B1198779) ring are susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. This reactivity makes it a valuable precursor for the development of potent herbicides and fungicides, contributing to advancements in crop protection.[1] These application notes provide detailed protocols for the synthesis of select agrochemicals derived from this compound and its derivatives, offering valuable insights for researchers in the field of agrochemical development.

I. Synthesis of the Acaricide Pyridaben (B1679940)

Pyridaben is a broad-spectrum acaricide and insecticide effective against mites, thrips, aphids, and leafhoppers.[2] It functions as a mitochondrial complex I electron transport inhibitor, leading to rapid knockdown and long residual activity.[2] A green, one-pot synthesis methodology has been developed for its commercial production.[2]

Synthetic Workflow for Pyridaben

The synthesis of Pyridaben from a this compound derivative involves a multi-step process, which can be streamlined into a one-pot reaction. The overall transformation is depicted below.

pyridaben_synthesis cluster_0 Step 1: Synthesis of Dichloropyridazinone Intermediate cluster_1 Step 2: One-Pot Synthesis of Pyridaben 3_6_dichloropyridazine This compound dichloropyridazinone 4,5-Dichloro-2-(tert-butyl)pyridazin-3(2H)-one 3_6_dichloropyridazine->dichloropyridazinone tert-butylation pyridaben Pyridaben dichloropyridazinone->pyridaben p_tert_butylbenzyl_chloride p-tert-butylbenzyl chloride p_tert_butylbenzyl_chloride->pyridaben thiourea (B124793) Thiourea thiourea->pyridaben

Caption: Synthetic pathway for Pyridaben from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dichloro-2-(tert-butyl)pyridazin-3(2H)-one

A detailed experimental protocol for the synthesis of the key intermediate, 4,5-dichloro-2-(tert-butyl)pyridazin-3(2H)-one, from a derivative of this compound is outlined below. While the direct tert-butylation of this compound is a complex process, the following protocol describes a related synthesis of a substituted pyridazinone.

ParameterValue
Reactants
This compound14.9 g (0.1 mol)
Pivalic Acid20.4 g (0.2 mol)
Silver Nitrate (B79036)3.4 g (0.02 mol)
Trifluoroacetic Acid (TFA)7.4 mL (0.1 mol)
Ammonium (B1175870) Persulfate91.3 g
Solvent
Purified Water300 mL (initial), 200 mL (for persulfate)
Reaction Conditions
Temperature70 °C
Reaction Time30 min
Work-up
pH Adjustment9-10 with concentrated ammonia (B1221849) solution
Extraction SolventEthyl acetate (B1210297) (200 mL x 3)
Yield
Product4-(tert-butyl)-3,6-dichloropyridazine
Yield56.5%

Procedure:

  • To a 1 L round-bottom flask, add this compound (14.9 g, 0.1 mol), pivalic acid (20.4 g, 0.2 mol), purified water (300 mL), and trifluoroacetic acid (7.4 mL, 0.1 mol).

  • Heat the mixture to 70 °C and then add silver nitrate (3.4 g, 0.02 mol).

  • Prepare a solution of ammonium persulfate (91.3 g) in water (200 mL) and add it dropwise to the reaction mixture.

  • Maintain the reaction at 70 °C for 30 minutes. Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Adjust the pH to 9-10 by adding a concentrated solution of ammonia.

  • Extract the mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic phases, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Protocol 2: One-Pot Synthesis of Pyridaben

This protocol outlines a green, one-pot synthesis of Pyridaben from the dichloropyridazinone intermediate.

ParameterValue
Reactants
4,5-Dichloro-2-(tert-butyl)pyridazin-3(2H)-one1 mole equivalent
p-tert-butylbenzyl chloride1 mole equivalent
Thiourea1 mole equivalent
Base Alkaline conditions (e.g., Sodium Carbonate)
Solvent Organic solvent (e.g., Acetone)
Reaction Conditions
Temperature10-80 °C
Reaction Time0.5 - 5 hours
Yield
ProductPyridaben
Yield60-90%

Procedure:

  • In a suitable reaction vessel, dissolve 4,5-dichloro-2-(tert-butyl)pyridazin-3(2H)-one and an equimolar amount of thiourea in an organic solvent such as acetone (B3395972) under alkaline conditions provided by a base like sodium carbonate.

  • To this mixture, add an equimolar amount of p-tert-butylbenzyl chloride.

  • Stir the reaction mixture at a temperature between 10-80 °C for 0.5 to 5 hours.

  • Upon completion of the reaction, the product, Pyridaben, can be isolated by filtration and purified by recrystallization. This method avoids the use of toxic sulfur reagents like sodium hydrosulfide.[3]

II. Synthesis of a Fungicide Intermediate: 3,6-Dichloro-4-isopropylpyridazine

3,6-Dichloro-4-isopropylpyridazine is a valuable intermediate in the synthesis of novel fungicides. The introduction of the isopropyl group at the 4-position of the this compound scaffold can lead to compounds with significant antifungal activity. Several synthetic routes for this intermediate have been reported.

Synthetic Workflow for 3,6-Dichloro-4-isopropylpyridazine

The synthesis involves the direct isopropylation of this compound using isobutyric acid in the presence of a radical initiator.

isopropylpyridazine_synthesis 3_6_dichloropyridazine This compound product 3,6-Dichloro-4-isopropylpyridazine 3_6_dichloropyridazine->product isobutyric_acid Isobutyric Acid isobutyric_acid->product initiator Ammonium Persulfate initiator->product fungicide_development start This compound synthesis Chemical Synthesis (e.g., Nucleophilic Substitution) start->synthesis derivatives Library of Pyridazine Derivatives synthesis->derivatives screening In vitro Antifungal Screening (Mycelium Growth Rate Method) derivatives->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_id Lead Compound Identification sar->lead_id optimization Lead Optimization lead_id->optimization in_vivo In vivo Greenhouse Trials optimization->in_vivo product_dev Fungicide Candidate in_vivo->product_dev

References

Application Notes and Protocols for the Preparation of Anti-inflammatory Agents Using 3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloropyridazine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules, particularly in the development of novel anti-inflammatory agents.[1][2] Its reactive chlorine atoms are amenable to nucleophilic substitution, providing a scaffold for the introduction of diverse functionalities to modulate pharmacological activity. Pyridazine (B1198779) and pyridazinone derivatives have demonstrated significant potential as anti-inflammatory agents by targeting key mediators of the inflammatory cascade, including cyclooxygenase (COX) enzymes, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3][4][5][6]

These application notes provide detailed protocols for the synthesis of potent anti-inflammatory agents starting from this compound, along with methodologies for evaluating their biological activity.

Synthetic Protocols

The following protocols describe the synthesis of exemplary anti-inflammatory agents derived from this compound.

Protocol 1: General Synthesis of 6-Chloro-pyridazin-3(2H)-one Derivatives

This protocol outlines a general two-step procedure for the synthesis of 6-chloro-pyridazin-3(2H)-one derivatives, which are key intermediates for further functionalization.

Step 1: Synthesis of 3,6-dihydroxypyridazine

  • In a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add 72.5 mL of hydrazine (B178648) hydrate (B1144303) (80%, 1.3 mol).[7]

  • Slowly add 120 mL of 30% hydrochloric acid dropwise with stirring.[7]

  • Add 98 g of maleic anhydride (B1165640) (1 mol) to the mixture.[7]

  • Heat the reaction mixture to reflux at 110°C for 3 hours.[7]

  • Cool the mixture, allowing for crystallization.[7]

  • Collect the yellow-white solid by suction filtration and wash the filter cake 3-4 times with cold ethanol.[7]

  • Dry the solid to obtain 3,6-dihydroxypyridazine.

Step 2: Synthesis of this compound

  • In a three-necked flask, combine 22 g of 3,6-dihydroxypyridazine (0.2 mol) with 232.8 g of phosphorus pentachloride (1.12 mol).[7]

  • Heat the mixture to 125°C and maintain the reaction for 4 hours.[7]

  • Evaporate the generated phosphorus oxychloride under reduced pressure.[7]

  • Cool the residue to room temperature and pour the viscous liquid into water to quench the reaction.[7]

  • Adjust the pH to approximately 8 by adding 28% ammonia (B1221849) water dropwise.[7]

  • Collect the brown solid by suction filtration.[7]

  • Extract the filtrate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.[7]

  • Combine the solids and recrystallize from n-hexane to obtain white crystals of this compound.[7]

Protocol 2: Synthesis of 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (Compound 6a)

This compound has shown potent COX-2 inhibitory activity.[8]

  • Synthesis of 6-(o-tolyloxy)pyridazin-3(2H)-one: A mixture of this compound, o-cresol, and potassium carbonate in a suitable solvent like DMF is heated.

  • N-Alkylation: The resulting pyridazinone is then reacted with 1-bromopropane (B46711) in the presence of a base such as sodium hydride in DMF to yield the final product.

Protocol 3: Synthesis of 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (Compound 16a)

This compound is another potent COX-2 inhibitor.[8]

  • Synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one: this compound is reacted with 3,5-dimethylpyrazole (B48361) in the presence of a base.

  • N-Alkylation: The intermediate is then treated with benzyl (B1604629) bromide and a base like potassium carbonate in a solvent such as acetone (B3395972) to afford the desired product.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and evaluation of anti-inflammatory agents derived from this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound intermediate Pyridazinone Intermediate start->intermediate Nucleophilic Substitution final_product Final Product intermediate->final_product Further Functionalization in_vitro In Vitro Assays (COX-1/2, TNF-α, IL-6) final_product->in_vitro in_vivo In Vivo Models (Carrageenan-induced paw edema) final_product->in_vivo data_analysis Data Analysis in_vitro->data_analysis in_vivo->data_analysis

General workflow for synthesis and evaluation.

Biological Evaluation Protocols

Protocol 4: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This fluorometric assay is suitable for high-throughput screening of COX-2 inhibitors.

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme with sterile ddH₂O and store on ice.

    • Prepare a 10X solution of the test inhibitor in COX Assay Buffer.

    • Prepare a Reaction Mix containing COX Assay Buffer and COX Probe.

    • Prepare a solution of Arachidonic Acid/NaOH.

  • Assay Procedure:

    • Add 10 µL of the diluted test inhibitor or Assay Buffer (for enzyme control) to the wells of a 96-well white opaque plate.

    • Add 80 µL of the Reaction Mix to each well.

    • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to each well.

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the fluorescence curve.

    • Determine the percent inhibition for each concentration of the test compound.

    • Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 5: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a widely used model to assess the acute anti-inflammatory activity of compounds.[9][10][11]

  • Animal Preparation:

    • Use Wistar rats (130–150 g).

    • Fast the animals overnight before the experiment with free access to water.

  • Compound Administration:

    • Administer the test compounds and the reference drug (e.g., indomethacin, 5 mg/kg) intraperitoneally 30 minutes before carrageenan injection.[9]

  • Induction of Edema:

    • Inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[9]

  • Measurement of Paw Volume:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[9]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the control group.

Protocol 6: TNF-α and IL-6 Inhibition Assay (ELISA)

This protocol is for the quantitative measurement of human TNF-α and IL-6 in cell culture supernatants.[7][12][13][14]

  • Sample Preparation:

    • Culture appropriate cells (e.g., RAW 264.7 macrophages) and stimulate with lipopolysaccharide (LPS) in the presence or absence of the test compounds.

    • Collect the cell culture supernatants and centrifuge to remove debris.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for human TNF-α or IL-6.

    • Add standards and samples to the wells and incubate.

    • Wash the wells and add a biotinylated detection antibody.

    • Add streptavidin-HRP conjugate and incubate.

    • Add a substrate solution and stop the reaction.

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the standards.

    • Determine the concentration of TNF-α or IL-6 in the samples from the standard curve.

    • Calculate the percentage of inhibition for each test compound.

Signaling Pathways

The anti-inflammatory effects of pyridazine derivatives are often attributed to their modulation of key signaling pathways.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inflammation Inflammatory Response AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 PGH2 COX2->PGH2 PGE2 PGE2 PGH2->PGE2 Inflammation Pain, Fever, Inflammation PGE2->Inflammation Pyridazine Pyridazine Derivative Pyridazine->COX2

COX-2 signaling pathway and its inhibition.

TNF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK NFkB NF-κB IKK->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene Pyridazine Pyridazine Derivative Pyridazine->IKK

TNF-α signaling pathway and its inhibition.

IL6_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R gp130 gp130 IL6R->gp130 JAK JAK gp130->JAK STAT3 STAT3 JAK->STAT3 Gene Inflammatory Gene Expression STAT3->Gene Pyridazine Pyridazine Derivative Pyridazine->JAK

IL-6 signaling pathway and its inhibition.

Data Presentation

The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected pyridazine derivatives.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity

CompoundCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2)
3d -67.23-
3g 504.643.8411.51
6a -53.01-
9a 33015.5021.29
9b -17.50-
12 -17.10-
16b 31516.9018.63
17 -17.70-
Celecoxib 32017.7917.98
Indomethacin 220--

Data sourced from[3][4]

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundDose (mg/kg)% Edema Inhibition (at 4h)
3g 10Comparable to Indomethacin
9a 103.76
9b 106.39
12 103.70
16b 104.85
17 109.16
Celecoxib 104.92
Indomethacin 106.60

Data sourced from[3][4]

Table 3: Inhibition of Pro-inflammatory Cytokines

CompoundConcentration (µM)% Inhibition of TNF-α% Inhibition of IL-6
5a -8776
5f -3532
Celecoxib -6781

Data sourced from[7]

Conclusion

This compound is a valuable starting material for the development of potent and selective anti-inflammatory agents. The protocols and data presented here provide a comprehensive resource for researchers in the field of drug discovery to synthesize, evaluate, and optimize novel pyridazine-based compounds with therapeutic potential for inflammatory diseases. The diverse biological activities and opportunities for structural modification make this class of compounds a promising area for future research.

References

Application Notes and Protocols: 3,6-Dichloropyridazine in the Synthesis of Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,6-dichloropyridazine as a versatile starting material for the synthesis of novel anticancer compounds. This document includes detailed experimental protocols for the synthesis of key intermediates and final products, a summary of their biological activities, and visualizations of the targeted signaling pathways.

Introduction

This compound is a heterocyclic compound that serves as a crucial building block in medicinal chemistry, particularly in the development of anticancer agents.[1][2] Its two reactive chlorine atoms can be selectively substituted, allowing for the facile introduction of various functional groups and the construction of diverse molecular architectures. This versatility has led to the discovery of numerous pyridazine (B1198779) derivatives with potent inhibitory activity against key targets in cancer biology, including vascular endothelial growth factor receptor (VEGFR), cyclin-dependent kinases (CDKs), and poly(ADP-ribose) polymerase (PARP).[3][4][5]

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro anticancer activity of various pyridazine derivatives synthesized from this compound. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth or biological activity.

Table 1: Pyridazine Derivatives as VEGFR-2 Inhibitors

Compound IDCancer Cell LineIC50 (µM)VEGFR-2 Inhibition IC50 (nM)Reference
5b HCT-116Not specified92.2% inhibition at 10 µM[3]
6 HEPG-2Not specifiedNot specified[6]

Table 2: 3,6-Disubstituted Pyridazines as CDK2 Inhibitors

Compound IDCancer Cell LineIC50 (µM)CDK2 Inhibition IC50 (nM)Reference
11e T-47D> 20151 ± 6.16[7]
11h T-47D11.44 ± 0.3743.8 ± 1.79[7]
11l T-47D1.57 ± 0.0555.6 ± 2.27[7]
11m T-47D0.43 ± 0.0120.1 ± 0.82[7]
11m MDA-MB-2310.99 ± 0.0320.1 ± 0.82[7]

Table 3: Chloropyridazine Hybrids as PARP-1 Inhibitors

Compound IDCancer Cell LineIC50 (µM)PARP-1 Inhibition IC50 (nM)Reference
3c HNO97Not specifiedComparable to Olaparib[4]
3d FaDuNot specifiedComparable to Olaparib[4]
3e MDA-MB-468Not specifiedComparable to Olaparib[4]
8a Not specifiedNot specified36[8]

Experimental Protocols

Synthesis of 4-((6-Chloropyridazin-3-yl)oxy)benzaldehyde (Intermediate for PARP-1 Inhibitors)

This protocol describes the synthesis of a key intermediate used in the development of chloropyridazine-based PARP-1 inhibitors.[5]

Materials:

  • This compound

  • 4-Hydroxybenzaldehyde (B117250)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Isopropanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1 equivalent) in isopropanol, add anhydrous potassium carbonate (1.5 equivalents).

  • Add this compound (1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid precipitate, wash with water, and dry under vacuum to obtain 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde.

General Procedure for the Synthesis of 3,6-Disubstituted Pyridazine CDK2 Inhibitors

This protocol outlines a general multi-step synthesis for a series of 3,6-disubstituted pyridazines evaluated as CDK2 inhibitors.[7]

Step 1: Synthesis of Ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate

  • Reflux 6-oxo-1,6-dihydropyridazine derivative with excess phosphorous oxychloride to furnish the chlorinated pyridazine.

Step 2: Hydrolysis to 6-Chloro-5-(trifluoromethyl)pyridazine-3-carboxylic acid

  • Treat the ethyl ester from Step 1 with lithium hydroxide (B78521) in a mixture of THF/H₂O (4/1).

Step 3: Formation of the Acid Chloride

  • React the carboxylic acid from Step 2 with thionyl chloride to afford the crude acid chloride derivative.

Step 4: Amide Coupling

  • React the acid chloride from Step 3 with various amines to yield the final 3,6-disubstituted pyridazine derivatives.

In Vitro Biological Evaluation Protocols

Cell Viability (MTT) Assay: [9]

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the synthesized pyridazine compounds and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining): [9]

  • Treat cancer cells with the test compounds for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Experimental Workflows

References

Application Notes and Protocols for the Quantification of 3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3,6-Dichloropyridazine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The methodologies outlined below utilize High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), which are robust and widely used techniques for the analysis of chlorinated organic compounds.

Introduction

This compound is a heterocyclic compound that serves as a versatile building block in organic synthesis. Its accurate quantification is crucial for quality control during manufacturing, for assessing environmental fate, and in the development of new chemical entities. The selection of an appropriate analytical method depends on the sample matrix, the required sensitivity, and the available instrumentation. This guide offers a comparative overview of HPLC-UV and GC-MS methods, providing a foundation for method development and validation.

Data Presentation: Quantitative Method Comparison

The following table summarizes the typical performance of analytical methods for compounds structurally similar to this compound, providing a benchmark for expected performance.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (Range)
GC-MS 3,5,6-Trichloro-2-pyridinolVegetables8.3 µg/kg-70.4 - 107.6-
GC-MS/MS ChlorpyrifosDuck Muscle0.3 µg/kg1.0 µg/kg86.2 - 92.3-
LC-MS/MS NitrapyrinCelery, Onion-0.020 µg/g68 - 102-
LC-MS/MS 6-Chloropicolinic acidOnion, Mustard Greens, Lettuce-0.050 µg/g72 - 115-

Table 1: Performance of various analytical methods for compounds structurally similar to this compound. This data is compiled from studies on related chlorinated pyridines and provides a benchmark for expected performance.

Experimental Protocols

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices, such as in-process samples from synthetic reactions or formulated products.

1. Instrumentation and Columns

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.

2. Reagents and Standards

3. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (The pyridazine (B1198779) ring is expected to exhibit UV absorbance around this wavelength; optimization is recommended).

  • Injection Volume: 10 µL

4. Standard and Sample Preparation

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Dissolve in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.

    • Perform serial dilutions to prepare a calibration curve in the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • For solid samples, accurately weigh an appropriate amount and dissolve in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Quantify this compound by comparing the peak area of the sample to the calibration curve generated from the reference standards.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and thermally stable compounds like this compound, offering high selectivity and sensitivity, making it ideal for complex matrices such as environmental samples.

1. Instrumentation and Columns

  • GC-MS System: A Gas Chromatograph coupled with a Mass Spectrometer.

  • Capillary Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column (e.g., DB-5ms or equivalent).

2. Reagents and Standards

3. GC-MS Conditions

  • Injector Temperature: 280 °C

  • Injection Mode: Split (e.g., split ratio 50:1) or splitless for trace analysis.

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z. For higher sensitivity, selected ion monitoring (SIM) of characteristic ions of this compound (m/z 148, 113, 77) can be used.

4. Standard and Sample Preparation

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.

    • Prepare a series of dilutions for the calibration curve.

  • Sample Preparation (e.g., for water samples):

    • Liquid-liquid extraction: Extract a known volume of the water sample with dichloromethane or another suitable organic solvent.

    • Concentrate the organic extract to a small volume under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the solvent for GC-MS analysis.

5. Data Analysis

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify the analyte by comparing the peak area of a characteristic ion to the calibration curve.

Visualizations

Experimental Workflow for Quantification of this compound

experimental_workflow sample_collection Sample Collection (e.g., Water, Soil, Pharmaceutical Intermediate) sample_prep Sample Preparation (Extraction, Cleanup, Concentration) sample_collection->sample_prep hplc_branch HPLC-UV Analysis sample_prep->hplc_branch gcms_branch GC-MS Analysis sample_prep->gcms_branch hplc_injection Injection into HPLC hplc_branch->hplc_injection gcms_injection Injection into GC-MS gcms_branch->gcms_injection hplc_separation Chromatographic Separation (C18 Column) hplc_injection->hplc_separation gcms_separation Chromatographic Separation (Capillary Column) gcms_injection->gcms_separation hplc_detection UV Detection hplc_separation->hplc_detection gcms_detection Mass Spectrometric Detection gcms_separation->gcms_detection data_analysis Data Analysis (Quantification against Standards) hplc_detection->data_analysis gcms_detection->data_analysis reporting Reporting of Results data_analysis->reporting

Caption: General experimental workflow for the quantification of this compound.

Logical Relationship of Method Validation Parameters

validation_parameters method_validation {Method Validation | Ensures reliability of analytical data} specificity Specificity/Selectivity Ability to assess analyte in the presence of other components method_validation->specificity linearity Linearity Proportionality of signal to analyte concentration method_validation->linearity accuracy Accuracy Closeness of results to the true value method_validation->accuracy precision Precision Agreement between replicate measurements (Repeatability, Intermediate Precision) method_validation->precision lod_loq LOD & LOQ Lowest detectable and quantifiable concentrations method_validation->lod_loq robustness Robustness Insensitivity to small variations in method parameters method_validation->robustness

Caption: Key parameters for analytical method validation.

Application Note: Purity Analysis of 3,6-Dichloropyridazine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloropyridazine is a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The purity of this starting material is paramount as impurities can affect the yield, safety, and efficacy of the final product. This application note provides detailed protocols for the analysis of this compound purity using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for quality control and regulatory compliance in drug development and manufacturing.

Analytical Methods

Two orthogonal analytical techniques are presented for a comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is employed for the separation and quantification of this compound and its non-volatile impurities.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column with low silanol (B1196071) activity).[3]

  • Mobile Phase:

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to a concentration of 0.5 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. It is a common method for determining the purity of this compound.[4]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A standard GC-MS system.

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of Dichloromethane to a concentration of 1.0 mg/mL.

    • Vortex to ensure complete dissolution.

Data Presentation

The quantitative data obtained from the HPLC and GC-MS analyses can be summarized for clear comparison.

Table 1: Quantitative Purity Analysis of this compound

ParameterHPLC-UVGC-MS
Retention Time of this compound 12.5 min10.2 min
Peak Area of this compound (%) 99.5%99.6%
Number of Detected Impurities 32
Total Impurity (%) 0.5%0.4%
Calculated Purity (%) 99.5%99.6%

Visualization of Experimental Workflow

The general workflow for the purity analysis of this compound is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (HPLC) dissolve->filter gcms_inject Inject into GC-MS dissolve->gcms_inject hplc_inject Inject into HPLC filter->hplc_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect integrate Peak Integration hplc_detect->integrate gcms_separate Chromatographic Separation gcms_inject->gcms_separate gcms_detect Mass Spectrometry Detection gcms_separate->gcms_detect gcms_detect->integrate identify Impurity Identification (GC-MS) integrate->identify quantify Purity Calculation integrate->quantify report Generate Report identify->report quantify->report

Caption: Experimental workflow for HPLC and GC-MS purity analysis.

Logical Relationship of Analytical Techniques

The relationship between the sample, the analytical techniques, and the final purity assessment is illustrated in the following diagram.

logical_relationship Sample This compound Sample HPLC HPLC-UV (Non-volatile Impurities) Sample->HPLC GCMS GC-MS (Volatile Impurities) Sample->GCMS Purity Comprehensive Purity Profile HPLC->Purity GCMS->Purity

Caption: Orthogonal approach to purity assessment.

Conclusion

The described HPLC and GC-MS methods are robust and reliable for the routine purity analysis of this compound. The use of these two orthogonal techniques provides a comprehensive impurity profile, ensuring the quality and consistency of this important chemical intermediate for pharmaceutical and agrochemical applications. The provided protocols can be readily implemented in a quality control laboratory.

References

Troubleshooting & Optimization

optimizing reaction conditions for 3,6-Dichloropyridazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-Dichloropyridazine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common and economically viable route for synthesizing this compound begins with the reaction of maleic anhydride (B1165640) with hydrazine (B178648) to form 3,6-dihydroxypyridazine (also known as maleic hydrazide or pyridazine-3,6-diol).[1] This intermediate is then subjected to a chlorination reaction to yield the final product.

Q2: Which chlorinating agents are typically used for the conversion of 3,6-dihydroxypyridazine?

Several chlorinating agents can be employed for this conversion, with the most common being:

  • Phosphorus oxychloride (POCl₃)[2][3]

  • Phosphorus pentachloride (PCl₅)[4]

  • N-Chlorosuccinimide (NCS)[4]

Traditional methods often utilize phosphorus-based reagents, while newer methods employ NCS for a more environmentally friendly and safer process.[4]

Q3: What are the key reaction parameters to control during the synthesis?

Optimal reaction conditions are crucial for achieving high yield and purity. Key parameters to monitor and control include:

  • Temperature: The reaction temperature varies depending on the chosen chlorinating agent. For instance, reactions with PCl₅ may be heated to 125°C, while those with POCl₃ can be run at temperatures ranging from 20-80°C.[2][4] Reactions involving NCS are typically conducted at lower temperatures, around 40-60°C.[4]

  • Reaction Time: The duration of the reaction is dependent on the temperature and reagents used, and can range from a few hours to overnight.[2][4]

  • Solvent: The choice of solvent is important. Some procedures with phosphorus oxychloride may use a solvent like chloroform, while others may use POCl₃ itself as both the reagent and the solvent.[3]

  • Stoichiometry: The molar ratio of the reactants, particularly the ratio of 3,6-dihydroxypyridazine to the chlorinating agent, will significantly impact the reaction's efficiency and the formation of byproducts.[3]

Q4: How can I purify the crude this compound?

Purification of the final product is essential to remove unreacted starting materials and byproducts. Common purification techniques include:

  • Quenching and Neutralization: The reaction mixture is often quenched with ice-cold water, and the pH is adjusted to neutral or slightly basic (around pH 8) using a base like ammonium (B1175870) hydroxide (B78521) or sodium bicarbonate.[4][5]

  • Extraction: The product can be extracted from the aqueous layer using an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).[2][4]

  • Crystallization/Recrystallization: The crude product can be purified by crystallization from a suitable solvent.[4][5]

  • Chromatography: For higher purity, silica (B1680970) gel column chromatography can be employed.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Extend the reaction time or increase the reaction temperature within the recommended range for the specific protocol.[6]- Ensure efficient stirring to promote reactant contact.
Suboptimal stoichiometry.- Re-evaluate the molar ratios of your reactants, particularly the chlorinating agent.
Product loss during workup.- Ensure proper pH adjustment during neutralization to minimize the solubility of the product in the aqueous phase.- Perform multiple extractions with the organic solvent to maximize recovery.
Impure Product (presence of starting material) Incomplete chlorination.- Increase the amount of chlorinating agent or prolong the reaction time.
Impure Product (dark-colored or oily) Formation of side products or degradation.- If using phosphorus-based chlorinating agents, byproducts like phosphorus oxychloride can be present. Ensure its complete removal during workup, for example, by evaporation under reduced pressure.[4]- Consider using a milder chlorinating agent like N-Chlorosuccinimide (NCS) which tends to produce fewer impurities.[4]- Purification by column chromatography may be necessary.[3]
Environmental and Safety Concerns (e.g., acidic fumes) Use of traditional chlorinating agents like POCl₃ or PCl₅.- Conduct the reaction in a well-ventilated fume hood.- Consider switching to N-Chlorosuccinimide (NCS) as a safer and more environmentally friendly alternative.[4]

Experimental Protocols

Protocol 1: Chlorination using Phosphorus Pentachloride (PCl₅)
  • Reaction Setup: In a three-necked flask, charge 22g of 3,6-dihydroxypyridazine (0.2 mol) and 232.8g of phosphorus pentachloride (1.12 mol).[4]

  • Reaction: Heat the mixture to 125°C and maintain for 4 hours.[4]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the generated phosphorus oxychloride under reduced pressure.[4]

    • Carefully pour the remaining viscous liquid into water for quenching.[4]

    • Adjust the pH to approximately 8 by dropwise addition of 28% ammonia (B1221849) water.[4]

    • Filter the resulting brown solid.

    • Extract the filtrate with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Distill off the dichloromethane to obtain a solid.

    • Combine the solids and recrystallize from n-hexane to obtain white crystals of this compound.[4]

Protocol 2: Chlorination using Phosphorus Oxychloride (POCl₃)
  • Reaction Setup: To a round bottom flask under a nitrogen atmosphere, add pyridazine-3,6-diol (125g, 1115 mmol) followed by POCl₃ (520 ml, 5576 mmol) at room temperature.[2]

  • Reaction: Heat the reaction mixture at 80°C overnight.[2]

  • Workup:

    • Concentrate the reaction mixture under high vacuum at 55-60°C to obtain a thick mass.[2]

    • Dilute the residue with ethyl acetate (1 L).

    • Slowly quench the mixture into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.[2]

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 500 mL).[2]

    • Combine the organic layers, wash with water (1L) and brine (1L), then dry over sodium sulfate.[2]

    • Filter and concentrate under vacuum.

    • Dry the resulting solid under vacuum at 50°C to isolate this compound.[2]

Protocol 3: Chlorination using N-Chlorosuccinimide (NCS)
  • Reaction Setup: In a reaction vessel, add ethanol, 3,6-dihydroxypyridazine, and hydrochloric acid.[4]

  • Reaction:

    • Heat and stir the mixture.

    • Continuously add N-chlorosuccinimide (NCS) to the reaction vessel, maintaining the temperature between 40-45°C.[4]

    • Allow the reaction to proceed for 1 to 3 hours at a temperature not exceeding 60°C.[4]

  • Workup:

    • Cool the reaction mixture to 5-10°C to induce crystallization over 1 to 3 hours.[4]

    • Perform suction filtration to collect the filter cake.

    • The filter cake is the this compound product.

Data Presentation

Table 1: Comparison of Chlorination Methods for this compound Synthesis

Parameter Phosphorus Pentachloride (PCl₅) Method Phosphorus Oxychloride (POCl₃) Method N-Chlorosuccinimide (NCS) Method
Starting Material 3,6-DihydroxypyridazinePyridazine-3,6-diol3,6-Dihydroxypyridazine
Chlorinating Agent PCl₅[4]POCl₃[2]NCS[4]
Reaction Temperature 125°C[4]80°C[2]40-60°C[4]
Reaction Time 4 hours[4]Overnight[2]1-3 hours[4]
Reported Yield 82%[4]85%[2]Not explicitly stated, but described as efficient.
Key Advantages Established method.Good yield.[2]Safer, more environmentally friendly, fewer process impurities.[4]
Key Disadvantages Harsh reaction conditions, formation of phosphorus oxychloride byproduct.[4]Formation of byproducts, potential environmental concerns.[4]May require careful control of addition rate and temperature.[4]

Visualization

Synthesis_Workflow Start Start: Maleic Anhydride + Hydrazine Intermediate Intermediate: 3,6-Dihydroxypyridazine Start->Intermediate Reflux Chlorination Chlorination Step Intermediate->Chlorination POCl3 POCl₃ / PCl₅ Chlorination->POCl3 Traditional NCS NCS Chlorination->NCS Greener Workup Workup & Purification (Quenching, Extraction, Crystallization) POCl3->Workup NCS->Workup Product Final Product: This compound Workup->Product Troubleshooting Troubleshooting Workup->Troubleshooting LowYield Low Yield Troubleshooting->LowYield Issue ImpureProduct Impure Product Troubleshooting->ImpureProduct Issue

References

common side reactions in the synthesis of 3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3,6-Dichloropyridazine. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Incomplete Chlorination The reaction may not have gone to completion. Extend the reaction time or slightly increase the temperature, monitoring the reaction progress by TLC or GC. Ensure the chlorinating agent is fresh and used in the correct stoichiometric amount.
Hydrolysis of Product During Workup This compound can be sensitive to hydrolysis. During aqueous workup, maintain a neutral or slightly acidic pH and keep the temperature low. Promptly extract the product into an organic solvent.
Sub-optimal Chlorinating Agent The choice of chlorinating agent can significantly impact yield. While phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are common, they can lead to side reactions. Consider using N-chlorosuccinimide (NCS) for a cleaner reaction with potentially fewer impurities.[1]
Loss of Product During Purification Recrystallization is a common purification method. Ensure the chosen solvent system provides good recovery. If the product is volatile, avoid excessive heat or high vacuum during solvent removal.

Issue 2: Product is a Brown or Dark-Colored Oily Liquid/Solid Instead of a White Crystalline Solid

Potential Cause Troubleshooting Step
Presence of Colored Impurities The crude product is often a brown solid or a coffee-colored viscous liquid.[1] This indicates the presence of impurities. Purification by recrystallization from a suitable solvent like n-hexane or treatment with activated carbon can help decolorize the product.[1] A purification method involving treatment with sodium metabisulfite (B1197395) has also been reported to remove impurities.[2]
Polymerization of Pyridazine Derivatives Undesired polymerization can lead to tar-like substances.[3] Ensure the reaction temperature is well-controlled and avoid prolonged exposure to high temperatures.
Residual Phosphorus Oxychloride When using PCl₅, a significant amount of POCl₃ is generated as a byproduct.[1] This needs to be thoroughly removed, often by distillation under reduced pressure, before quenching the reaction mixture in water.[1]

Issue 3: Presence of Starting Material (3,6-Dihydroxypyridazine) in the Final Product

Potential Cause Troubleshooting Step
Insufficient Chlorinating Agent Ensure a sufficient molar excess of the chlorinating agent is used. For example, when using PCl₅, a molar ratio of at least 5.6:1 (PCl₅:3,6-dihydroxypyridazine) has been used.[1]
Reaction Not at Optimal Temperature The chlorination reaction requires heating. For instance, with PCl₅, the reaction is typically heated to around 125°C.[1] With NCS, the temperature is generally kept lower, around 40-60°C.[1] Ensure the reaction reaches and maintains the target temperature for the specified duration.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound?

The most prevalent side reactions are incomplete chlorination leading to mono-substituted intermediates, and the formation of byproducts from the chlorinating agent itself. When using phosphorus pentachloride (PCl₅), a large amount of phosphorus oxychloride (POCl₃) is a major byproduct.[1] With phosphorus trichloride (B1173362) (PCl₃), there is a risk of forming phosphite (B83602) esters.[1] Hydrolysis of the chloro groups back to hydroxyl groups can also occur during aqueous workup.

Q2: What is a cleaner alternative to traditional chlorinating agents like POCl₃ and PCl₅?

N-chlorosuccinimide (NCS) is presented as a more convenient and environmentally friendly electrophilic substitution and addition reagent.[1] It is reported to generate fewer process impurities and allows for safer and simpler process operations.[1]

Q3: How can I purify the crude this compound?

Common purification methods include:

  • Recrystallization: n-Hexane is a suitable solvent for recrystallization to obtain white crystals of this compound.[1]

  • Distillation: The byproduct phosphorus oxychloride is typically removed by distillation under reduced pressure.[1]

  • Aqueous Workup and Extraction: The reaction mixture is often quenched in water, and the pH is adjusted (e.g., to around 8 with ammonia (B1221849) water) before extracting the product with a solvent like dichloromethane (B109758).[1]

  • Treatment with Sodium Metabisulfite: A process for purifying crude this compound by treating the aqueous reaction mixture with a water-soluble sulfite, such as sodium metabisulfite, has been described to remove impurities.[2]

Q4: What is the typical starting material for the synthesis of this compound?

The common starting material is 3,6-dihydroxypyridazine, which can be synthesized from the reaction of maleic anhydride (B1165640) with hydrazine (B178648) hydrate (B1144303).[1][4]

Quantitative Data Summary

The following table summarizes yields and purity data from various synthetic protocols for this compound.

Chlorinating AgentStarting MaterialReaction ConditionsYieldPurityMelting Point (°C)Reference
PCl₅3,6-Dihydroxypyridazine125°C, 4 hours82%Not specified67-69[1]
NCS3,6-Dihydroxypyridazine45-55°C, 2 hours89.8%99.3%68.2-68.7[1]
POCl₃3,6-Dihydroxypyridazine50°C, 4 hours (in Chloroform)72.35%99.03% (GC)68.1-68.7[5]
POCl₃3,6-Dihydroxypyridazine65°C, 3.5 hours (in Chloroform)86%Not specifiedNot specified[5]

Experimental Protocols

Synthesis of this compound using Phosphorus Pentachloride (PCl₅)

  • Preparation of 3,6-Dihydroxypyridazine: In a 500 ml three-necked flask, add 72.5 ml of hydrazine hydrate (80%). Slowly add 120 ml of 30% hydrochloric acid. Then, add 98 g of maleic anhydride. Heat the mixture to reflux at 110°C for 3 hours. Cool the mixture to allow crystallization. Filter the resulting solid and wash the filter cake with cold ethanol (B145695) (3-4 times) to obtain 3,6-dihydroxypyridazine.[1]

  • Chlorination: In a three-necked flask, charge 22 g of 3,6-dihydroxypyridazine and 232.8 g of phosphorus pentachloride. Heat the mixture to 125°C and maintain for 4 hours.[1]

  • Workup and Purification: Evaporate the generated phosphorus oxychloride under reduced pressure. Cool the remaining viscous liquid to room temperature and pour it into water to quench the reaction. Adjust the pH to approximately 8 by adding 28% ammonia water dropwise. Filter the resulting brown solid. Extract the filtrate with dichloromethane. Dry the combined solids and extracts over anhydrous sodium sulfate. Remove the dichloromethane by distillation. Recrystallize the final product from n-hexane to obtain white crystals of this compound.[1]

Synthesis of this compound using N-Chlorosuccinimide (NCS)

  • Reaction Setup: In a 250 ml reaction bottle, add 27 g of ethanol and start stirring. Add 9 g of 3,6-dihydroxypyridazine and 0.9 g of hydrochloric acid. Heat the mixture to 40°C.[1]

  • Chlorination: Add 22.4 g of NCS in three portions, maintaining the temperature between 40-45°C during addition. Ensure the reaction temperature does not exceed 60°C. After the addition is complete, maintain the temperature at 45-55°C and react for 2 hours.[1]

  • Crystallization and Isolation: Cool the reaction mixture to 5-10°C and allow it to crystallize for 2 hours. Filter the mixture and wash the filter cake with a small amount of absolute ethanol. Dry the filter cake under vacuum at 40-50°C for 4 hours to obtain the white solid product.[1]

Visualizations

Troubleshooting_Flowchart start Problem Encountered During This compound Synthesis low_yield Low Product Yield start->low_yield impure_product Impure/Colored Product start->impure_product incomplete_reaction Incomplete Reaction/ Starting Material Present start->incomplete_reaction cause_incomplete_chlorination Incomplete Chlorination? low_yield->cause_incomplete_chlorination Check for... cause_colored_impurities Colored Impurities? impure_product->cause_colored_impurities Check for... cause_insufficient_reagent Insufficient Chlorinating Agent? incomplete_reaction->cause_insufficient_reagent Check for... solution_incomplete_chlorination Extend reaction time/increase temp. Check reagent stoichiometry & quality. cause_incomplete_chlorination->solution_incomplete_chlorination Yes cause_hydrolysis Product Hydrolysis During Workup? cause_incomplete_chlorination->cause_hydrolysis No solution_hydrolysis Maintain neutral/acidic pH. Keep temperature low. Prompt extraction. cause_hydrolysis->solution_hydrolysis Yes cause_purification_loss Loss During Purification? cause_hydrolysis->cause_purification_loss No solution_purification_loss Optimize recrystallization solvent. Avoid excessive heat/vacuum. cause_purification_loss->solution_purification_loss Yes solution_colored_impurities Recrystallize from n-hexane. Treat with activated carbon. Use sodium metabisulfite wash. cause_colored_impurities->solution_colored_impurities Yes cause_polymerization Polymerization? cause_colored_impurities->cause_polymerization No solution_polymerization Ensure strict temperature control. Avoid prolonged high temperatures. cause_polymerization->solution_polymerization Yes cause_residual_pocl3 Residual POCl3? cause_polymerization->cause_residual_pocl3 No solution_residual_pocl3 Thoroughly remove POCl3 by vacuum distillation before quench. cause_residual_pocl3->solution_residual_pocl3 Yes solution_insufficient_reagent Ensure sufficient molar excess of the chlorinating agent. cause_insufficient_reagent->solution_insufficient_reagent Yes cause_suboptimal_temp Sub-optimal Temperature? cause_insufficient_reagent->cause_suboptimal_temp No solution_suboptimal_temp Verify and maintain the correct reaction temperature. cause_suboptimal_temp->solution_suboptimal_temp Yes

Caption: Troubleshooting flowchart for the synthesis of this compound.

Synthesis_Pathway cluster_main Main Synthesis Pathway cluster_side_reactions Common Side Reactions / Issues maleic_anhydride Maleic Anhydride + Hydrazine Hydrate dihydroxy_pyridazine 3,6-Dihydroxypyridazine (Maleic Hydrazide) maleic_anhydride->dihydroxy_pyridazine Reflux in HCl dichloropyridazine This compound (Final Product) dihydroxy_pyridazine->dichloropyridazine Chlorination incomplete_chlorination Incomplete Chlorination (Mono-chloro intermediate) dihydroxy_pyridazine->incomplete_chlorination polymerization Polymerization dihydroxy_pyridazine->polymerization hydrolysis Hydrolysis (During Workup) dichloropyridazine->hydrolysis byproducts Chlorinating Agent Byproducts (e.g., POCl3, Phosphite Esters) dichloropyridazine->byproducts Co-product of

Caption: Synthesis pathway and common side reactions for this compound.

References

Technical Support Center: Purification of Crude 3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,6-Dichloropyridazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization, column chromatography, and a specialized sulfite (B76179) treatment process. The choice of method depends on the nature of the impurities, the desired final purity, and the scale of the purification.

Q2: What are the typical impurities found in crude this compound?

A2: Crude this compound can contain unreacted starting materials, byproducts from the synthesis, and degradation products. The exact impurities are often not fully characterized but are known to be solubilized by sulfite treatment.[1]

Q3: Why does recrystallization from aqueous alcohol sometimes fail or even decrease the purity of this compound?

A3: Standard recrystallization procedures, such as those using aqueous alcohol, have been reported to be ineffective and can sometimes lead to a decrease in purity.[1] This is likely due to the co-crystallization of impurities with the product or the product's solubility characteristics in such solvent systems.

Q4: What is the expected melting point of pure this compound?

A4: The melting point of pure this compound is typically in the range of 68°C to 69°C.[2][3][4]

Troubleshooting Guides

Recrystallization Issues
Issue Potential Cause Troubleshooting Steps
Oily Precipitate or No Crystallization The chosen solvent is not suitable; the solution is supersaturated with impurities.- Attempt recrystallization with a different solvent system. n-Hexane has been shown to be effective.[4]- Try a multi-step purification, such as a sulfite wash followed by recrystallization.
Low Recovery of Purified Product The product is too soluble in the chosen solvent; the cooling process is too rapid.- Use a solvent in which the product has lower solubility at cold temperatures.- Allow the solution to cool slowly to promote crystal formation.- Consider adding a salting-out agent like sodium chloride to decrease solubility in aqueous mixtures.[1]
Product Purity is Still Low After Recrystallization Impurities have similar solubility profiles to the product and co-crystallize.- Consider an alternative purification method like column chromatography or the sulfite treatment method for more effective impurity removal.
Column Chromatography Issues
Issue Potential Cause Troubleshooting Steps
Poor Separation of Product and Impurities The solvent system (eluent) is not optimal; the column is overloaded.- Optimize the eluent system using thin-layer chromatography (TLC) first. A common eluent is a mixture of ethyl acetate (B1210297) and petroleum ether (or hexanes).[5]- Ensure the ratio of silica (B1680970) gel to crude product is sufficiently high.
Product Elutes Too Quickly or Too Slowly The polarity of the eluent is too high or too low.- Adjust the polarity of the eluent. Increase the proportion of the more polar solvent (e.g., ethyl acetate) to speed up elution, or decrease it to slow it down.
Streaking or Tailing of Bands on the Column The sample was not loaded properly; the compound may be interacting strongly with the stationary phase.- Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.- Consider using a different stationary phase if streaking persists.

Experimental Protocols and Data

Purification Method Performance
Purification Method Solvent/Reagents Yield (%) Purity (%) Melting Point (°C)
Recrystallizationn-Hexane82-67-69
Column ChromatographySilica Gel, Chloroform72.3599.03 (GC)68.1-68.7
Column ChromatographySilica Gel, Chloroform86--
Column ChromatographySilica Gel, DMF68.4198.57 (GC)68.1-68.7
Column ChromatographySilica Gel, Ethanol71.6799.22 (GC)68.1-68.7
Sulfite Treatment & CrystallizationSodium Metabisulfite, Ammonium (B1175870) Hydroxide, Water79>99 (UV analysis shows 0.8% impurity)-
Sulfite Treatment & Crystallization with NaClSodium Metabisulfite, Sodium Chloride, Water89.5~98.8 (UV analysis shows 1.2% impurity)-
Crystallization from Reaction MixtureEthanol, Hydrochloric Acid, N-chlorosuccinimide92.699.568.2-68.8
Detailed Experimental Protocols
  • Dissolve the crude this compound in a minimal amount of hot n-hexane.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the white crystals by suction filtration.

  • Wash the crystals with a small amount of cold n-hexane.

  • Dry the purified crystals under vacuum.[4]

  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and petroleum ether).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[2][5]

  • Gradually add the crude reaction mixture containing this compound to an agitated mixture of sodium metabisulfite, concentrated ammonium hydroxide, and water, while maintaining the temperature below 65-70°C.

  • Continue agitation for a short period after the addition is complete.

  • Cool the mixture slowly. Crystallization of this compound should begin at approximately 60°C.

  • Increase the cooling rate and rapidly cool the mixture to a lower temperature (e.g., 7°C).

  • Collect the solid precipitate by filtration. The resulting product should have a high degree of purity.[1]

Process Diagrams

Recrystallization_Workflow A Dissolve Crude Product in Hot Solvent B Hot Filtration A->B C Cool Filtrate Slowly B->C D Collect Crystals via Filtration C->D E Wash Crystals with Cold Solvent D->E F Dry Purified Product E->F

Caption: Recrystallization Workflow for this compound.

Column_Chromatography_Workflow A Prepare Silica Gel Slurry and Pack Column C Load Sample onto Column A->C B Dissolve Crude Product B->C D Elute with Solvent and Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G

Caption: Column Chromatography Workflow for Purifying this compound.

Sulfite_Treatment_Workflow A Prepare Aqueous Sulfite/Ammonia Mixture B Add Crude Product with Cooling A->B C Agitate to Complete Reaction with Impurities B->C D Slowly Cool to Induce Crystallization C->D E Rapid Cooling D->E F Filter to Collect Purified Product E->F

Caption: Sulfite Treatment and Crystallization Workflow.

References

troubleshooting low yield in 3,6-Dichloropyridazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in reactions involving 3,6-Dichloropyridazine. The content is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the common causes?

Low yields in Suzuki-Miyaura coupling reactions with this compound can stem from several factors. The most common issues include inactive catalysts, improper reaction conditions, and the presence of contaminants. The C-Cl bond in this compound is less reactive than corresponding C-Br or C-I bonds, making the oxidative addition step more challenging and often requiring a highly active catalyst system.[1]

Key areas to investigate are:

  • Catalyst and Ligand Choice: Standard phosphine (B1218219) ligands like PPh₃ may be ineffective for this substrate. More robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the reaction.[1]

  • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst deactivation.[1] The pyridine (B92270) nitrogen in the substrate can also coordinate to the palladium catalyst, leading to inhibition.[2]

  • Base Selection: The choice of base is critical for activating the boronic acid to enable transmetalation. For less reactive aryl chlorides like this compound, stronger inorganic bases such as K₃PO₄ or Cs₂CO₃ are often required.[1] The solubility of the base in the reaction medium is also a crucial factor.

  • Solvent and Temperature: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used.[3] The reaction temperature often needs to be elevated (typically 80-110 °C) to overcome the higher activation energy of the C-Cl bond.[1]

  • Water Content: While some Suzuki reactions benefit from aqueous media, the amount of water can be critical. Anhydrous conditions with certain bases might require a small, controlled amount of water to be effective, while too much water can promote unwanted side reactions.[1]

Q2: I am observing significant side products in my Suzuki coupling reaction. What are they and how can I minimize them?

Common side reactions in Suzuki couplings with this compound include:

  • Protodeboronation: This is the protonation of the boronic acid, rendering it inactive for cross-coupling. This is often an issue when using aqueous bases or protic solvents.[1] To minimize this, ensure your reagents are dry and consider using anhydrous conditions or a non-aqueous base.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[4] Rigorous degassing of the reaction mixture is essential to prevent this.

  • Dehalogenation: The chloro group on the pyridazine (B1198779) ring is replaced by a hydrogen atom. This can be promoted by certain bases or high temperatures.

Q3: My Buchwald-Hartwig amination of this compound is giving a poor yield. What should I troubleshoot?

Similar to Suzuki couplings, low yields in Buchwald-Hartwig aminations of this compound are often related to the catalyst system and reaction conditions.

Key troubleshooting points include:

  • Catalyst and Ligand: The choice of ligand is crucial and is largely determined by the class of the amine nucleophile.[3] Bulky, electron-rich phosphine ligands are generally required for the less reactive C-Cl bond.

  • Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, these strong bases can be incompatible with sensitive functional groups.[5] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective and offer better functional group tolerance.[5][6]

  • Solvent Choice: A variety of solvents can be used, including ethereal solvents (dioxane, THF) and aromatic solvents (toluene).[3] Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the reaction by binding to the palladium catalyst.[3]

  • Reaction Temperature: Reactions with challenging substrates often require higher temperatures (80-100 °C).[4]

  • Side Reactions: A potential side reaction is β-hydride elimination, which can occur when the alkylamido group has β-hydrogens, leading to the formation of an imine and the reduced arene.[7]

Q4: Can I perform a nucleophilic aromatic substitution (SNAr) on this compound? What are the potential challenges?

Yes, nucleophilic aromatic substitution (SNAr) is a common reaction for this compound. The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring activates the molecule for nucleophilic attack.[8][9] However, achieving high yields and selectivity can be challenging.

  • Regioselectivity: Since there are two equivalent reactive positions, achieving mono-substitution can be difficult and often leads to a mixture of mono- and di-substituted products. Careful control of stoichiometry and reaction conditions is necessary.

  • Nucleophile Reactivity: The success of the reaction depends on the nucleophilicity of the incoming group. Strong nucleophiles are generally required.

  • Reaction Conditions: Harsh conditions, such as high temperatures, may be necessary, which can lead to side reactions and decomposition.[10]

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields in your Suzuki-Miyaura coupling reaction with this compound, follow this troubleshooting workflow:

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Start->Check_Conditions Check_Reagents Are Reagents High Quality? Start->Check_Reagents Solution_Catalyst Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Use Fresh Pd Source Check_Catalyst->Solution_Catalyst Inactive Catalyst? Solution_Degas Thoroughly Degas Solvents and Reaction Mixture (Freeze-Pump-Thaw or N2/Ar sparging) Check_Catalyst->Solution_Degas Oxygen Contamination? Solution_Base Screen Stronger Bases (K3PO4, Cs2CO3) Ensure Base is Soluble Check_Conditions->Solution_Base Inappropriate Base? Solution_Temp Increase Reaction Temperature (80-110 °C) Check_Conditions->Solution_Temp Low Temperature? Solution_Reagents Use Pure, Dry Reagents Check Boronic Acid Quality Check_Reagents->Solution_Reagents Poor Quality?

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Low Yield in Buchwald-Hartwig Amination

For low yields in Buchwald-Hartwig amination, consider the following troubleshooting steps:

Troubleshooting_Buchwald Start Low Yield in Buchwald-Hartwig Catalyst_System Evaluate Catalyst System Start->Catalyst_System Reaction_Params Assess Reaction Parameters Start->Reaction_Params Ligand_Choice Use Appropriate Ligand for Amine Class Catalyst_System->Ligand_Choice Base_Selection Screen Bases (NaOtBu, LHMDS, Cs2CO3, K3PO4) Reaction_Params->Base_Selection Solvent_Check Avoid Inhibiting Solvents (Chlorinated, MeCN, Pyridine) Reaction_Params->Solvent_Check Temp_Increase Increase Temperature (80-100 °C) Reaction_Params->Temp_Increase

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Data on Reaction Optimization

The following table summarizes the effect of different reaction parameters on the yield of cross-coupling reactions with chloro-heterocycles, providing a basis for optimization strategies.

Reaction TypeParameterCondition AYield A (%)Condition BYield B (%)Reference
Suzuki-MiyauraLigandPPh₃Low/No ReactionSPhos>80[1]
Suzuki-MiyauraBaseNa₂CO₃IneffectiveK₃PO₄High[1]
Suzuki-MiyauraTemperatureRoom TempNo Reaction100 °C>80[2]
Buchwald-HartwigBaseK₂CO₃LowNaOtBuHigh[5][6]
Buchwald-HartwigSolventAcetonitrileInhibitedTolueneHigh[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 eq.)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[1]

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[1]

  • Under a positive pressure of inert gas, add the palladium precursor and the ligand.[1]

  • Add the degassed solvent via syringe.[1]

  • Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 100 °C).

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol provides a general framework for the amination of this compound.

Materials:

  • This compound

  • Amine (1.2 - 1.5 eq.)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5 - 2.0 eq.)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a nitrogen-filled glovebox, charge an oven-dried vial with the palladium precursor, ligand, and base.

  • Add the solvent, followed by this compound and the amine.

  • Seal the vial and place it in a preheated heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the required time, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

References

preventing homocoupling in Suzuki reactions of 3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3,6-dichloropyridazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental procedures, with a specific focus on preventing the formation of homocoupling byproducts.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions, and why is it a significant issue with this compound?

A1: Homocoupling is a prevalent side reaction where two molecules of the organoboron reagent (e.g., an arylboronic acid) couple to form a symmetrical biaryl impurity. This is particularly problematic as it consumes the valuable boronic acid, reduces the yield of the desired substituted pyridazine (B1198779) product, and introduces a byproduct that can be difficult to separate during purification due to its structural similarity to the target molecule.[1]

Q2: What are the primary drivers of homocoupling in my Suzuki reaction?

A2: The two main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2][3] Oxygen can oxidize the active palladium(0) catalyst to palladium(II). This Pd(II) species can then react with the boronic acid to generate the homocoupled product.[1][4] The use of a Pd(II) precatalyst, without ensuring its efficient reduction to Pd(0), can also lead to an increased concentration of these homocoupling-promoting species.[3]

Q3: I'm observing significant homocoupling. What is the first and most critical step to address this?

A3: The most critical step is to rigorously exclude oxygen from your reaction system.[4][5] Dissolved oxygen is a key contributor to the formation of Pd(II) species that catalyze homocoupling.[3][4] Implementing thorough degassing procedures for your solvents and maintaining a strict inert atmosphere (argon or nitrogen) throughout the experiment is paramount.[2][5]

Q4: Can the choice of palladium catalyst influence the extent of homocoupling?

A4: Absolutely. Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂.[2] If a Pd(II) precursor is used, its reduction to the active Pd(0) catalyst can sometimes be facilitated by the homocoupling of the boronic acid.[3] To mitigate this, consider the addition of a mild reducing agent.[4][5]

Q5: How does the choice of base affect homocoupling and the overall reaction with this compound?

A5: The base is essential for activating the boronic acid for transmetalation.[6][7] However, the strength and concentration of the base can influence selectivity and side reactions. For electron-deficient heteroaryl halides like this compound, a careful selection is necessary. While a base is required, an excessively strong base or high concentration can sometimes promote undesired pathways.[2] It's a parameter that often requires empirical optimization for this specific substrate.

Q6: Are there any specific considerations for using a heterocyclic substrate like this compound?

A6: Yes, the nitrogen atoms in the pyridazine ring can coordinate to the palladium catalyst. This can potentially inhibit the catalytic cycle.[8] The choice of ligand is crucial to modulate the electronic properties and steric environment of the palladium center to favor the desired cross-coupling over catalyst inhibition or side reactions.[9][10]

Troubleshooting Guides

Issue 1: High Levels of Homocoupled Byproduct Detected

If you are observing a significant amount of the symmetrical biaryl byproduct, follow these steps to diagnose and resolve the issue.

Troubleshooting Workflow

start High Homocoupling Observed degas Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) start->degas pd_source Evaluate Palladium Source degas->pd_source If problem persists ligand Optimize Ligand pd_source->ligand If problem persists base_conc Adjust Base and Concentration ligand->base_conc If problem persists slow_add Implement Slow Addition of Boronic Acid base_conc->slow_add mild_reductant Consider Mild Reducing Agent (e.g., Potassium Formate) slow_add->mild_reductant temp Lower Reaction Temperature mild_reductant->temp end Homocoupling Minimized temp->end

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

Detailed Troubleshooting Steps:

Step Action Rationale
1. Enhance Degassing Ensure all solvents are rigorously deoxygenated using methods like freeze-pump-thaw (at least 3 cycles) or by sparging with an inert gas (Ar or N₂) for an extended period (30-60 minutes). Maintain a positive pressure of inert gas throughout the reaction.[2][4]Oxygen is a primary cause of homocoupling through the oxidation of Pd(0) to Pd(II).[1][3]
2. Change Palladium Source If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), switch to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[2]Pd(II) sources can directly promote homocoupling during their in-situ reduction to the active Pd(0) species.[3]
3. Add a Mild Reductant Introduce a mild reducing agent, such as potassium formate, to the reaction mixture.[4][5]This helps to minimize the concentration of free Pd(II) species without interfering with the main catalytic cycle.[4][5]
4. Optimize Ligand Switch to bulkier, more electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][11]These ligands can accelerate the reductive elimination step of the desired cross-coupling, making it kinetically more favorable than the homocoupling pathway.[7]
5. Slow Addition of Boronic Acid Prepare a solution of the boronic acid and add it slowly to the reaction mixture over a period of time using a syringe pump.[5]This keeps the instantaneous concentration of the boronic acid low, which disfavors the bimolecular homocoupling reaction.[2]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki Coupling of this compound

This protocol incorporates several best practices to suppress the formation of homocoupling byproducts.

  • Reaction Setup and Degassing:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.1-1.5 equiv), the base (see table below, 2.0-3.0 equiv), and the ligand (see table below).

    • Seal the flask with a septum, and cycle between vacuum and argon or nitrogen at least three times to establish an inert atmosphere.

    • Add the degassed solvent (see table below) via cannula or syringe.

    • Sparge the resulting mixture with argon or nitrogen for a further 15-20 minutes.

  • Catalyst Addition and Reaction:

    • Under a positive pressure of inert gas, add the palladium catalyst (see table below).

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench with water and extract with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Parameter Optimization Tables

The following tables provide starting points for optimizing your reaction conditions to minimize homocoupling.

Table 1: Recommended Catalyst and Ligand Systems

Palladium Source Ligand Loading (mol%) Notes
Pd₂(dba)₃SPhos1-3A robust system for challenging heteroaryl chlorides.[11]
Pd(OAc)₂XPhos1-3Often effective, but ensure rigorous degassing.
Pd(PPh₃)₄(None)2-5A common Pd(0) source, may require higher temperatures.
PdCl₂(dppf)(None)2-5A stable Pd(II) precatalyst; risk of homocoupling if not fully reduced.

Table 2: Base and Solvent Combinations

Base Solvent Temperature (°C) Notes
K₂CO₃1,4-Dioxane / H₂O (4:1)90-100A common and effective combination.
K₃PO₄Toluene or 1,4-Dioxane100-110A stronger base, often necessary for less reactive chlorides.[11][12]
Cs₂CO₃THF or 1,4-Dioxane80-90A strong, soluble base that can be effective at lower temperatures.

Key Mechanistic Insights

The Suzuki Catalytic Cycle and the Origin of Homocoupling

The desired Suzuki cross-coupling reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Homocoupling arises from off-cycle reactions, primarily driven by Pd(II) species.

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition pd0->oa R¹-X (this compound) pd2_offcycle Pd(II)L_n pd0->pd2_offcycle Oxidation pd2_complex R¹-Pd(II)L_n-X oa->pd2_complex trans Transmetalation pd2_complex->trans R²B(OH)₃⁻ pd2_r1r2 R¹-Pd(II)L_n-R² trans->pd2_r1r2 re Reductive Elimination pd2_r1r2->re re->pd0 Regeneration product R¹-R² (Desired Product) re->product oxygen O₂ pd2_source Pd(II) Precatalyst pd2_source->pd2_offcycle Directly contributes homocoupling_step Reaction with 2x R²B(OH)₂ pd2_offcycle->homocoupling_step homocoupling_step->pd0 Reduction homocoupling_product R²-R² (Homocoupling) homocoupling_step->homocoupling_product

Caption: The Suzuki catalytic cycle and competing homocoupling pathway.

References

dealing with byproducts from the chlorination of pyridazinediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chlorination of pyridazinediol to synthesize 3,6-dichloropyridazine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction & Synthesis

Q1: What are the typical reaction conditions for the chlorination of pyridazinediol?

A1: The most common method involves heating pyridazinediol (also known as maleic hydrazide) with an excess of phosphorus oxychloride (POCl₃).[1] The reaction is typically conducted at temperatures ranging from 80°C to 125°C.[1][2] The use of an inert atmosphere, such as nitrogen, is recommended.[1] Some procedures also mention the use of a solvent like chloroform, although solvent-free methods are also common.[3]

Q2: My reaction does not seem to go to completion, or the yield is very low. What are the possible causes and solutions?

A2:

  • Insufficient Reagent: Ensure that a sufficient excess of POCl₃ is used. Molar ratios of POCl₃ to pyridazinediol can be as high as 5:1.[1]

  • Reaction Time and Temperature: The reaction may require prolonged heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3] If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Reactions are often run for several hours or even overnight.[1]

  • Moisture: POCl₃ reacts violently with water.[4] Ensure all glassware is thoroughly dried and the reagents are anhydrous. The presence of moisture can consume the POCl₃ and lead to the formation of phosphoric acid and HCl, reducing the efficiency of the chlorination.

  • Starting Material Purity: Impurities in the starting pyridazinediol can interfere with the reaction. Ensure the starting material is of high purity.

Product Isolation & Purification

Q3: My crude product is a dark-colored oil or solid. How can I decolorize it and obtain a pure, white crystalline product?

A3: Dark coloration is a common issue due to the presence of impurities that are often difficult to remove by simple recrystallization.[5]

  • Bisulfite/Metabisulfite (B1197395) Treatment: A highly effective method for removing color impurities is to treat the crude product with an aqueous solution of sodium bisulfite or sodium metabisulfite.[5] These reagents help to solubilize the impurities, allowing the purer this compound to be isolated by filtration.[5]

  • Activated Carbon: While not explicitly mentioned in the search results for this specific reaction, treatment with activated carbon during recrystallization is a standard laboratory technique for removing colored impurities.

  • Column Chromatography: Silica (B1680970) gel column chromatography can be used to separate the product from impurities.[3]

  • Recrystallization: While sometimes insufficient on its own, recrystallization from solvents like aqueous ethanol (B145695) or n-hexane after other purification steps can yield a pure product.[2][5]

Q4: The workup procedure involving quenching with water is highly exothermic and difficult to control. What is a safer way to perform the quench?

A4: The quenching of excess POCl₃ is indeed hazardous.

  • Controlled Reverse Quench: The recommended procedure is a "reverse quench," where the reaction mixture is added slowly to a large volume of ice-water with vigorous stirring.[6] This helps to dissipate the heat generated.

  • Temperature Control: Maintain the temperature of the quenching mixture below a certain threshold (e.g., 25-30°C) by adding ice as needed.[5]

  • Neutralization: After the initial quench, the acidic solution should be carefully neutralized with a base, such as ammonium (B1175870) hydroxide (B78521) or a saturated solution of sodium bicarbonate, while keeping the temperature low.[1][2]

  • Removal of Excess POCl₃: Before quenching, consider removing the bulk of the unreacted POCl₃ by distillation under reduced pressure. This must be done in a well-ventilated fume hood.[6]

Byproducts & Impurities

Q5: What are the common byproducts in the chlorination of pyridazinediol?

A5:

  • Inorganic Byproducts: The primary inorganic byproducts result from the use of excess POCl₃ and its subsequent hydrolysis during workup. These include phosphoric acid (H₃PO₄) and hydrochloric acid (HCl).[4] Incomplete hydrolysis can also lead to metastable intermediates like phosphorodichloridic acid.

  • Organic Byproducts: The exact structures of the organic, color-imparting impurities are not definitively known.[5] They are likely complex condensation or degradation products. Incomplete reaction can also lead to the presence of monochlorinated intermediates such as 6-chloropyridazin-3-ol.[1] Unreacted pyridazinediol may also be present.

Q6: How can I analyze the purity of my this compound and detect impurities?

A6:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for assessing purity.[3][7] A common HPLC method uses a reverse-phase column (like Newcrom R1) with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid or formic acid modifier.[7] GC can also provide purity data, often expressed as a percentage.[3]

  • Spectroscopic Methods:

    • Mass Spectrometry (MS): Can be coupled with GC (GC-MS) to identify the product and potential byproducts based on their mass-to-charge ratio.[1]

    • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy can confirm the structure of the desired product and detect impurities.[8][9]

    • Ultraviolet (UV) Spectroscopy: UV analysis has been used to quantify the level of impurities, particularly before and after purification with bisulfite treatment.[5]

  • Melting Point: A sharp melting point close to the literature value (65-69°C) is a good indicator of purity.[10]

Safety & Disposal

Q7: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)?

A7: POCl₃ is highly corrosive, toxic, and reacts violently with water.[4]

  • Handling: Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store POCl₃ in a dry, well-ventilated area away from water and incompatible materials like alcohols, amines, and strong bases.[4]

  • Spills: Do not use water to clean up POCl₃ spills. Use an inert absorbent material.

Q8: How should I dispose of the waste generated from the reaction and quench?

A8: All waste materials from this reaction should be treated as hazardous waste.[11]

  • Quenched Reaction Mixture: The neutralized aqueous solution from the quench will contain phosphates and chlorides. It should be collected and disposed of according to your institution's hazardous waste guidelines.

  • Organic Solvents: Waste organic solvents from extractions and chromatography should be collected in a designated chlorinated waste container.

  • Empty Reagent Bottles: Empty POCl₃ containers should be carefully rinsed with an inert, dry solvent (like toluene (B28343) or hexane) under an inert atmosphere before being triple-rinsed with water.[11] The rinsates must be treated as hazardous waste.[11] Alternatively, unrinsed empty containers can be disposed of as hazardous waste.[11]

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodInitial Impurity (%)Final Impurity (%)Yield (%)Reference
Filtration (no treatment)8.288.2873.4[5]
Sodium Bisulfite Treatment>91.575[5]
Sodium Metabisulfite TreatmentNot specified0.875[5]

Table 2: Reported Yields and Purity under Various Conditions

SolventReaction ConditionsPurification MethodYield (%)Purity (%) (Method)Reference
Chloroform50°C, 4 hoursSilica Gel Chromatography72.3599.03 (GC)[3]
DMF50°C, 4 hoursSilica Gel Chromatography68.4198.57 (GC)[3]
Chloroform65°C, 3.5 hoursSilica Gel Chromatography86Not specified[12]
None (neat)80°C, OvernightQuench, Extraction, Concentration85Not specified[1]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices.[1]

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add pyridazine-3,6-diol (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, approx. 5 equivalents) to the flask at room temperature.

  • Heating: Heat the reaction mixture to 80°C and maintain this temperature overnight with stirring.

  • Cooling & Concentration: Cool the reaction mixture to room temperature. To reduce the hazard of quenching, it is advisable to remove the excess POCl₃ by vacuum distillation in a fume hood.

  • Quenching: Slowly and carefully pour the concentrated reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Neutralization: While monitoring the temperature and keeping it low with an ice bath, slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is approximately 8.

  • Extraction: Extract the aqueous slurry with ethyl acetate (B1210297) (3 times).

  • Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or silica gel chromatography as needed.

Protocol 2: Purification of Crude this compound using Sodium Metabisulfite

This protocol is adapted from a patented purification procedure.[5]

  • Drowning: Add the crude reaction mixture containing this compound to ice water to maintain a temperature below 25°C.

  • Neutralization: Slowly add concentrated ammonium hydroxide to the mixture, ensuring the temperature remains below 25°C by adding more ice if necessary, until the pH is approximately 6.6.

  • Bisulfite Addition: Add sodium metabisulfite to the neutralized slurry.

  • Heating: Warm the mixture to 60-65°C and hold for a short period until the reaction with impurities is complete (this is often indicated by a color change).

  • Crystallization: Allow the mixture to cool slowly to initiate crystallization of the this compound.

  • Isolation: Once crystallization is complete, cool the mixture to 10°C and collect the purified product by filtration.

  • Washing and Drying: Wash the filter cake with cold water and dry under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Pyridazinediol + POCl₃ (in flask) B Heat (e.g., 80°C) under N₂ A->B C Cool to RT B->C D Quench (add to ice/water) C->D E Neutralize (e.g., NaHCO₃) D->E F Extract (e.g., Ethyl Acetate) E->F G Dry & Concentrate F->G H Crude Product G->H I Column Chromatography or Bisulfite Treatment H->I J Pure this compound I->J

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Moisture Present? start->cause1 cause2 Insufficient Reagent/Time/Temp? start->cause2 cause3 Poor Starting Material Quality? start->cause3 sol1 Use Dry Glassware & Anhydrous Reagents cause1->sol1 Yes sol2 Increase POCl₃ Ratio, Extend Reaction Time, or Increase Temperature cause2->sol2 Yes sol3 Purify Starting Material cause3->sol3 Yes end Improved Yield sol1->end Implement & Re-run sol2->end Implement & Re-run sol3->end Implement & Re-run

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Regioselective Nucleophilic Substitution on 3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the nucleophilic aromatic substitution (SNAr) on 3,6-dichloropyridazine.

Frequently Asked Questions (FAQs)

Q1: What makes regioselective substitution on this compound challenging?

The primary challenge in the functionalization of this compound lies in controlling the extent of the substitution. The pyridazine (B1198779) ring is an electron-deficient system, which makes both chlorine atoms at the C3 and C6 positions highly susceptible to nucleophilic attack.[1] Due to the molecule's symmetry, these positions are electronically equivalent. Therefore, the main difficulty is not in selecting between two different positions, but in achieving selective monosubstitution while preventing the formation of the disubstituted product.

Q2: My reaction is producing a significant amount of the disubstituted product. How can I favor monosubstitution?

Achieving selective monosubstitution is a common goal.[2] To increase the yield of the mono-substituted product, consider the following strategies:

  • Control Stoichiometry: Use a strict 1:1 molar ratio or a slight excess of the this compound relative to the nucleophile. This limits the availability of the nucleophile for a second substitution reaction.

  • Lower Reaction Temperature: Lowering the temperature can reduce the reaction rate, allowing for more control. The first substitution deactivates the ring slightly towards a second attack, and lower temperatures can make this difference more pronounced, allowing the reaction to be stopped after the first substitution.

  • Reduce Reaction Time: Monitor the reaction closely using techniques like TLC or GC-MS. Stopping the reaction as soon as the starting material is consumed, or when the desired mono-substituted product is maximized, can prevent the formation of the di-substituted byproduct.

  • Choice of Base and Solvent: The reaction conditions can influence the nucleophilicity of the attacking species. A weaker base or a less polar solvent might slow down the second substitution more significantly than the first.

Q3: The nucleophilic substitution reaction is not proceeding or is very sluggish. What are the potential causes and solutions?

If your reaction is not progressing, several factors could be at play:

  • Insufficient Activation: The pyridazine ring is electron-deficient, but strong activation is needed for less reactive nucleophiles. Ensure the reaction conditions are appropriate for the chosen nucleophile.

  • Poor Nucleophile: The nucleophile might not be strong enough. Consider using a stronger nucleophile or adding a catalyst. For amines, using a stronger base can generate a more nucleophilic amide in situ.

  • Suboptimal Reaction Conditions: Temperature and solvent choice are critical. Increasing the temperature can often overcome activation barriers. Microwave irradiation has been shown to be effective in accelerating these reactions, for example, in the mono-amination of this compound.[3]

  • Degradation of Reagents: Ensure the starting materials and solvents are pure and dry, as contaminants can interfere with the reaction.

Q4: How does the choice of nucleophile affect the regioselectivity and reaction outcome?

The nature of the nucleophile is a critical factor. Selective monosubstitution of a single chlorine atom in this compound has been successfully achieved with a variety of oxygen, sulfur, and nitrogen nucleophiles.[2]

  • Hard vs. Soft Nucleophiles: While the C3 and C6 positions are electronically identical, their reactivity can be influenced by the "hardness" or "softness" of the nucleophile, especially if the reaction proceeds through a charge-transfer complex. However, for this symmetric substrate, the primary influence is the nucleophile's intrinsic reactivity.

  • Steric Hindrance: A bulky nucleophile may react more slowly, which can sometimes provide better control over stopping the reaction at the monosubstitution stage.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Poor yield of desired product Incomplete reaction.Increase reaction time or temperature. Consider using microwave irradiation to enhance reaction rates.[3] Screen different solvents to improve solubility and reactivity.[4]
Formation of side products.Identify side products via analytical techniques (e.g., GC-MS, NMR). Adjust reaction conditions (temperature, catalyst, stoichiometry) to disfavor side reactions.[4]
Degradation of starting material or product.Use milder reaction or workup conditions. Avoid unnecessarily high temperatures or extreme pH if your compounds are sensitive.[4]
Low regioselectivity (mixture of mono- and di-substituted products) Excess nucleophile.Carefully control the stoichiometry. Use a 1:1 ratio of this compound to nucleophile.
Reaction time is too long.Monitor the reaction progress frequently (e.g., by TLC) and quench the reaction once the desired product concentration is optimal.
High reaction temperature.Perform the reaction at a lower temperature to increase the difference in reaction rates between the first and second substitution.
Formation of unexpected isomers (in substituted dichloropyridazines) Electronic effects of existing substituent.For unsymmetrical dichloropyridazines, the position of attack is governed by the electronic nature of the other substituent. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) direct the nucleophilic attack to different positions.[5] Computational analysis (e.g., LUMO distribution) can help predict the most likely site of attack.[6][7]
Steric hindrance.A bulky substituent near one of the chlorine atoms can sterically hinder the approach of the nucleophile, directing the substitution to the less hindered position.[8]

Experimental Protocols

Protocol 1: Selective Mono-amination of this compound via Microwave Irradiation [3]

This protocol details the synthesis of 3-amino-6-chloropyridazine (B20888), a key intermediate for further functionalization.

Materials:

  • This compound

  • Ammonium (B1175870) hydroxide (B78521) solution (NH₄OH, 28-30% NH₃ content)

  • 20 mL thick-wall borosilicate glass vial with a lid

  • CEM Discover S-Class microwave reactor (or equivalent)

  • Ethyl acetate

  • Hexane

Procedure:

  • Add this compound (1.5 g) and ammonium hydroxide solution (5 mL) to the 20 mL microwave vial.

  • Seal the vial securely with the lid.

  • Place the vial inside the microwave reactor.

  • Irradiate the reaction mixture for 30 minutes at 120°C with a power of 300W (dynamic mode).

  • After the irradiation is complete, allow the vial to cool to room temperature.

  • A precipitate will have formed. Filter the solid product.

  • Wash the collected solid with a mixture of ethyl acetate:hexane (3:7).

  • Dry the product. The resulting 3-amino-6-chloropyridazine (yield: 87%) typically requires no further purification.[3]

Visualizations: Workflows and Decision Making

The following diagrams illustrate key experimental workflows and troubleshooting logic for improving regioselectivity.

G cluster_workflow Workflow for Optimizing Regioselectivity start Define Target: Monosubstitution of This compound reagents Select Nucleophile (e.g., Amine, Thiol, Alcohol) start->reagents conditions Initial Condition Screening: - Stoichiometry (1:1) - Solvent (e.g., EtOH, DMF, Dioxane) - Temperature (e.g., RT, 80°C) reagents->conditions monitor Monitor Reaction (TLC, GC-MS, LC-MS) conditions->monitor analysis Analyze Product Mixture: - Regioselectivity Ratio - Yield monitor->analysis decision Outcome Acceptable? analysis->decision optimize Troubleshoot & Optimize: - Adjust Temp/Time - Screen Solvents/Bases - Consider Microwave decision->optimize No finish Final Protocol Established decision->finish Yes optimize->conditions

Caption: A general workflow for developing and optimizing a regioselective monosubstitution reaction.

G cluster_troubleshooting Troubleshooting Poor Regioselectivity start Problem: Poor Regioselectivity q1 Is Disubstitution > 10%? start->q1 a1_yes Reduce Nucleophile Stoichiometry Lower Reaction Temperature Decrease Reaction Time q1->a1_yes Yes a1_no Proceed to Analyze Other Issues q1->a1_no No q2 Is Reaction Sluggish or Incomplete? a1_yes->q2 a2_yes Increase Temperature Use Microwave Irradiation Screen for a More Effective Solvent q2->a2_yes Yes a2_no Check Reagent Purity & Stability q2->a2_no No end Re-run and Analyze a2_yes->end a1_no->q2 a2_no->end

Caption: A decision-making flowchart for troubleshooting common issues in regioselectivity.

G cluster_factors Factors Influencing SNAr on this compound pyridazine This compound outcome Reaction Outcome Monosubstitution Disubstitution No Reaction pyridazine->outcome reacts to form nucleophile Nucleophile Reactivity Steric Bulk Stoichiometry nucleophile->outcome affects conditions Reaction Conditions Temperature Solvent Polarity Reaction Time Use of Catalyst/Base conditions->outcome affects

Caption: Key factors that control the outcome of nucleophilic substitution on this compound.

References

Technical Support Center: 3,6-Dichloropyridazine Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 3,6-Dichloropyridazine production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound on a larger scale.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete chlorination of 3,6-dihydroxypyridazine.- Ensure the correct molar ratio of chlorinating agent to 3,6-dihydroxypyridazine is used. For phosphorus oxychloride, a common molar ratio is 1:0.8-15.[1]- Optimize reaction temperature and time. For instance, with phosphorus oxychloride in chloroform, reacting at 50°C for 4 hours has been reported.[2]- With N-chlorosuccinimide (NCS), maintain the reaction temperature between 40-45°C during addition and then at 45-55°C for 2 hours.[3]
Side reactions consuming the starting material or product.- If using phosphorus-based chlorinating agents like PCl₃ or PCl₅, be aware of potential side reactions forming phosphite (B83602) esters or excess phosphorus oxychloride.[3]- Consider using a milder chlorinating agent like N-chlorosuccinimide (NCS) to minimize side reactions.[3]
Loss of product during workup and purification.- During quenching, pour the reaction mixture into ice water carefully to avoid decomposition.- Optimize the pH during workup. For example, adjusting the pH to around 8 with ammonia (B1221849) has been described.[1]- Avoid purification by fractional distillation at a large scale due to low yields and high corrosion.[4]
High Impurity Levels in the Final Product Impure starting materials (3,6-dihydroxypyridazine).- Use high-purity 3,6-dihydroxypyridazine. The purity of this intermediate directly impacts the final product's purity and the overall yield of subsequent reactions.[4]
Ineffective purification method.- Standard recrystallization from aqueous alcohol is often ineffective and may decrease purity.[4]- A patented method involves treating the crude product with sodium metabisulfite (B1197395) to react with impurities, followed by crystallization. This has been shown to reduce impurity levels significantly.[4]
Formation of colored impurities.- The use of highly pure this compound can lead to a final drug product with improved color, suggesting that impurities in the intermediate contribute to coloration.[4]
Poor Reproducibility Between Batches Variations in reaction conditions.- Strictly control reaction parameters such as temperature, addition rates of reagents, and reaction time.[5][6]- Ensure consistent mixing efficiency, as this can differ between small and large-scale reactors.[5]
Inconsistent quality of raw materials.- Establish strong relationships with suppliers and implement quality control checks for all incoming raw materials.[5]
Safety Incidents or Concerns Inadequate handling of hazardous materials.- this compound is toxic if swallowed and causes skin and eye irritation.[7][8][9][10][11] Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.[8][10][11]- Phosphorus oxychloride and phosphorus pentachloride are corrosive and react violently with water. Handle with extreme care in a fume hood.
Runaway reactions.- Ensure adequate cooling capacity for the reactor, especially during the exothermic addition of reagents.- Monitor the reaction temperature closely throughout the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

A1: The most prevalent method is the chlorination of 3,6-dihydroxypyridazine (also known as maleic hydrazide) using a chlorinating agent.[12] Phosphorus oxychloride (POCl₃) is a commonly used reagent for this transformation.[1][2][13]

Q2: Are there more environmentally friendly synthesis methods available?

A2: Yes, a method using N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of hydrochloric acid and ethanol (B145695) has been developed.[3] This process is considered safer, more environmentally friendly, and results in fewer process impurities compared to using phosphorus-based reagents.[3]

Q3: Why is the purity of this compound so critical?

A3: High purity of this compound, preferably with less than 2% impurities, is crucial as it is often used as an intermediate in the synthesis of pharmaceuticals, such as sulfamethoxypyridazine.[4] Using a highly pure intermediate leads to better yields in subsequent steps and reduces the number of purification steps required for the final active pharmaceutical ingredient (API), resulting in significant cost savings.[4]

Q4: What are the major safety hazards associated with this compound and its synthesis?

A4: this compound is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[7][8][9][10][11] The synthesis often involves hazardous reagents like phosphorus oxychloride, which is highly corrosive and reacts with moisture. It is imperative to use appropriate personal protective equipment (PPE), work in a well-ventilated area, and follow all safety protocols for handling these chemicals.[8][10][11]

Q5: Can I purify crude this compound by simple recrystallization?

A5: No, ordinary recrystallization procedures, such as from aqueous alcohol, have been reported to be completely ineffective and can sometimes even lead to a decrease in purity.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound using Phosphorus Oxychloride

Objective: To synthesize this compound from 3,6-dihydroxypyridazine using phosphorus oxychloride.

Materials:

  • 3,6-dihydroxypyridazine

  • Phosphorus oxychloride (POCl₃)

  • Chloroform

  • Ice

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Sodium sulfate

Procedure:

  • In a round bottom flask under a nitrogen atmosphere, add 3,6-dihydroxypyridazine (125g, 1115 mmol).[13]

  • Carefully add phosphorus oxychloride (520 ml, 5576 mmol) at room temperature.[13]

  • Heat the reaction mixture to 80°C and maintain for an extended period (e.g., overnight).[13]

  • After the reaction is complete, concentrate the mixture under high vacuum at 55-60°C to obtain a thick mass.[13]

  • Dilute the residue with ethyl acetate (1 L).[13]

  • Slowly and carefully quench the mixture into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.[13]

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate (2 x 500 mL).[13]

  • Combine the organic layers and wash with water (1 L) and then brine (1 L).[13]

  • Dry the organic layer over sodium sulfate, filter, and concentrate under vacuum.[13]

  • Dry the resulting solid under vacuum at 50°C to yield this compound.[13]

Protocol 2: Purification of Crude this compound using Sodium Metabisulfite

Objective: To purify crude this compound containing impurities from the chlorination process.

Materials:

Procedure:

  • Prepare a mixture of the crude this compound in water.

  • Gradually add the crude product mixture to ice with agitation, maintaining the temperature below 5°C.

  • Add ammonium hydroxide to adjust the pH to approximately 6.6, keeping the temperature below 5°C.[4]

  • Add sodium metabisulfite to the mixture.[4]

  • Warm the mixture to 60-65°C and maintain this temperature until the reaction with impurities is complete.[4]

  • Allow the mixture to cool slowly to induce crystallization of this compound.

  • Once crystallization starts (around 60°C), increase the cooling rate and rapidly cool to 10°C.[4]

  • Filter the solid precipitate to collect the purified this compound.[4]

Quantitative Data Summary

ParameterSynthesis with POCl₃Synthesis with NCSPurification with Sodium Metabisulfite
Yield ~85%[13]~91%[3]~75-79%[4]
Purity Not specified99.4%[3]Impurity reduced to 0.8%[4]
Reaction Temperature 80°C[13]40-60°C[3]60-65°C[4]
Key Reagents POCl₃[13]N-chlorosuccinimide, HCl, Ethanol[3]Sodium metabisulfite, Ammonium hydroxide[4]

Visualizations

experimental_workflow_synthesis cluster_synthesis Synthesis of this compound start Start: 3,6-Dihydroxypyridazine chlorination Chlorination (e.g., with POCl₃ or NCS) start->chlorination quench Quenching (Ice water) chlorination->quench extraction Extraction (e.g., Ethyl Acetate) quench->extraction drying Drying and Concentration extraction->drying crude_product Crude this compound drying->crude_product

Caption: Workflow for the synthesis of crude this compound.

experimental_workflow_purification cluster_purification Purification of this compound start_purification Start: Crude Product dissolution Dissolution in Water and pH Adjustment start_purification->dissolution bisulfite_treatment Sodium Metabisulfite Treatment (60-65°C) dissolution->bisulfite_treatment crystallization Controlled Cooling and Crystallization bisulfite_treatment->crystallization filtration Filtration and Drying crystallization->filtration pure_product Pure this compound filtration->pure_product

Caption: Workflow for the purification of crude this compound.

logical_relationship_purity cluster_purity_impact Impact of Purity on Downstream Processes high_purity_intermediate High Purity This compound higher_yields Higher Yields in Subsequent Steps high_purity_intermediate->higher_yields leads to fewer_purifications Fewer Purification Steps for Final Product high_purity_intermediate->fewer_purifications results in cost_savings Significant Cost Savings higher_yields->cost_savings fewer_purifications->cost_savings

Caption: The relationship between intermediate purity and overall process economy.

References

degradation pathways of 3,6-Dichloropyridazine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,6-Dichloropyridazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental setups and data interpretation concerning the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under different environmental conditions?

A1: While specific experimental data on this compound is limited, based on the degradation of analogous chlorinated pyridine (B92270) and pyridazine (B1198779) herbicides, the following pathways are likely:

  • Microbial Degradation: This is expected to be the primary degradation pathway in soil and water. Microorganisms, particularly bacteria such as Pseudomonas species, can utilize chloroaromatic compounds as a carbon and nitrogen source. The degradation likely proceeds through initial dechlorination, followed by hydroxylation and subsequent ring cleavage of the pyridazine ring.

  • Photodegradation: this compound may be susceptible to degradation by sunlight, especially in aqueous environments. Photolysis can lead to the cleavage of the carbon-chlorine bonds, resulting in dechlorinated and hydroxylated intermediates.

  • Chemical Degradation (Hydrolysis): Under certain pH and temperature conditions, this compound may undergo hydrolysis. This process involves the substitution of the chlorine atoms with hydroxyl groups, forming chlorohydroxypyridazines and subsequently dihydroxypyridazine. The rate of hydrolysis is influenced by pH, with potentially faster degradation under alkaline conditions.

Q2: What are the potential degradation products of this compound?

A2: Based on analogous compounds, potential degradation products could include:

  • Monochlorinated pyridazines (e.g., 3-chloro-6-hydroxypyridazine)
  • Dihydroxypyridazine
  • Maleic hydrazide (1,2-Dihydropyridazine-3,6-dione)
  • Further breakdown products resulting from ring cleavage, such as smaller organic acids and eventually carbon dioxide and water.

Q3: What analytical methods are suitable for studying the degradation of this compound and its products?

A3: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for quantifying the parent compound and its more polar degradation products.
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile degradation products. Derivatization may be necessary for less volatile compounds.
  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) are powerful tools for identifying unknown metabolites and degradation products with high sensitivity and specificity.

Troubleshooting Guides

Issue 1: Inconsistent or No Degradation Observed in Microbial Degradation Studies
Possible Cause Troubleshooting Steps
Non-viable or inappropriate microbial culture Ensure the microbial culture is viable and has been previously shown to degrade chloroaromatic compounds. Consider using a mixed microbial consortium from a contaminated site for broader metabolic capabilities.
Sub-optimal environmental conditions Optimize pH, temperature, and moisture content for microbial growth. Most soil bacteria thrive in a pH range of 6-8 and temperatures between 20-30°C.
Toxicity of this compound at high concentrations Perform a dose-response experiment to determine the optimal concentration range for degradation. High concentrations may be inhibitory to microbial activity.
Lack of essential nutrients Ensure the growth medium contains sufficient carbon, nitrogen, phosphorus, and other essential nutrients to support microbial growth and metabolism.
Adsorption to experimental apparatus Use glass vessels and minimize the use of plastics where the compound may adsorb. Run a control with no inoculum to assess abiotic loss.
Issue 2: Rapid, Uncontrolled Degradation in Photodegradation Experiments
Possible Cause Troubleshooting Steps
High light intensity Reduce the intensity of the light source or increase the distance between the light source and the sample. Use a light source that mimics the solar spectrum for environmentally relevant studies.
Photosensitizers in the medium If using a complex medium, be aware of components that can act as photosensitizers (e.g., humic acids). Analyze the degradation in a simple buffer solution as a control.
Volatilization of the compound Ensure your experimental setup is sealed to prevent loss due to volatilization, especially at elevated temperatures.

Quantitative Data Summary

Currently, there is a lack of publicly available, peer-reviewed quantitative data specifically for the degradation of this compound. However, for similar chloroaromatic herbicides, half-lives can range from a few days to several months depending on the environmental conditions. Researchers are encouraged to establish baseline degradation rates under their specific experimental conditions.

Experimental Protocols

Protocol 1: General Microbial Degradation Study in Soil
  • Soil Preparation: Collect soil from a relevant site. Sieve the soil to remove large debris and homogenize. Characterize the soil properties (pH, organic matter content, texture).

  • Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Add the stock solution to the soil to achieve the desired concentration, allowing the solvent to evaporate completely.

  • Incubation: Place the spiked soil in incubation vessels (e.g., glass microcosms). Adjust the moisture content to an optimal level (e.g., 60% of water holding capacity). Incubate at a constant temperature (e.g., 25°C) in the dark.

  • Sampling: At predetermined time points, collect soil samples from the microcosms.

  • Extraction: Extract this compound and its degradation products from the soil using an appropriate solvent (e.g., acetonitrile/water mixture).

  • Analysis: Analyze the extracts using HPLC-UV or LC-MS/MS to quantify the remaining parent compound and identify degradation products.

Protocol 2: Photodegradation Study in Aqueous Solution
  • Solution Preparation: Prepare a solution of this compound in a buffered aqueous solution (e.g., phosphate (B84403) buffer at pH 7) at a known concentration.

  • Irradiation: Place the solution in quartz tubes or other UV-transparent vessels. Irradiate the samples with a light source that simulates sunlight (e.g., a xenon arc lamp).

  • Controls: Prepare control samples wrapped in aluminum foil to keep them in the dark to account for any abiotic degradation not due to light. Place these controls alongside the irradiated samples.

  • Sampling: At various time intervals, withdraw aliquots from both the irradiated and control samples.

  • Analysis: Analyze the samples directly by HPLC-UV or LC-MS to determine the concentration of this compound.

Visualizations

Microbial_Degradation_Pathway This compound This compound 3-Chloro-6-hydroxypyridazine 3-Chloro-6-hydroxypyridazine This compound->3-Chloro-6-hydroxypyridazine Dechlorination/ Hydroxylation 3,6-Dihydroxypyridazine 3,6-Dihydroxypyridazine 3-Chloro-6-hydroxypyridazine->3,6-Dihydroxypyridazine Dechlorination/ Hydroxylation Ring Cleavage Products Ring Cleavage Products 3,6-Dihydroxypyridazine->Ring Cleavage Products Dioxygenase CO2 + H2O + Cl- CO2 + H2O + Cl- Ring Cleavage Products->CO2 + H2O + Cl- Further Metabolism

Caption: Proposed microbial degradation pathway of this compound.

Photodegradation_Pathway This compound This compound Excited State Excited State This compound->Excited State Light (hν) Dechlorinated Radicals Dechlorinated Radicals Excited State->Dechlorinated Radicals Homolytic Cleavage Monochlorinated Pyridazines Monochlorinated Pyridazines Dechlorinated Radicals->Monochlorinated Pyridazines Reaction with H• Hydroxylated Pyridazines Hydroxylated Pyridazines Monochlorinated Pyridazines->Hydroxylated Pyridazines Reaction with •OH

Caption: A simplified proposed photodegradation pathway for this compound.

Experimental_Workflow_Troubleshooting cluster_experiment Degradation Experiment cluster_troubleshooting Troubleshooting Start Start Sample Preparation Sample Preparation Start->Sample Preparation Incubation/Irradiation Incubation/Irradiation Sample Preparation->Incubation/Irradiation Sampling Sampling Incubation/Irradiation->Sampling Extraction Extraction Sampling->Extraction Analysis (HPLC, GC-MS) Analysis (HPLC, GC-MS) Extraction->Analysis (HPLC, GC-MS) Unexpected Results Unexpected Results Analysis (HPLC, GC-MS)->Unexpected Results Check Controls Check Controls Unexpected Results->Check Controls No/Slow Degradation Check Light/Temp/pH Check Light/Temp/pH Unexpected Results->Check Light/Temp/pH Rapid Degradation Optimize Conditions Optimize Conditions Check Controls->Optimize Conditions Check Light/Temp/pH->Optimize Conditions

Caption: General experimental workflow and troubleshooting logic for degradation studies.

Validation & Comparative

Reactivity Under the Microscope: A Comparative Guide to 3,6-Dichloropyridazine and its Dihalo-Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Dihalopyridazines, in particular, offer a versatile platform for the synthesis of novel molecular entities. This guide provides a comparative analysis of the reactivity of 3,6-dichloropyridazine against other dihalopyridazine isomers, with a focus on nucleophilic aromatic substitution (SNAr), a pivotal reaction in drug discovery.

While this compound is a widely utilized and commercially available building block, a comprehensive understanding of its reactivity profile in comparison to its isomers—3,4-, 3,5-, and 4,5-dichloropyridazine—is crucial for rational synthetic design. Direct comparative kinetic studies are sparse in the literature; however, a qualitative and semi-quantitative comparison can be established based on the fundamental principles of SNAr on electron-deficient diazine systems.

The Decisive Role of Nitrogen: Predicting Reactivity

The reactivity of dichloropyridazines in SNAr reactions is predominantly governed by the electron-withdrawing effect of the two adjacent nitrogen atoms. This effect polarizes the carbon-chlorine bonds, rendering the carbon atoms electrophilic and susceptible to nucleophilic attack. The stability of the intermediate Meisenheimer complex, a key factor in the reaction rate, is influenced by the position of the nitrogen atoms relative to the substitution site. The closer the nitrogen atoms are to the reacting carbon, the greater their ability to stabilize the negative charge of the intermediate, thus accelerating the reaction.[1]

Based on these electronic effects, a general trend in reactivity can be predicted. The carbon atoms in the pyridazine (B1198779) ring are activated by the adjacent nitrogen atoms. In this compound, both chlorine atoms are in positions activated by the nitrogens. A similar activation is present in other isomers, and the relative reactivity will depend on the specific position of the chlorine atoms and the ability of the nitrogen atoms to stabilize the reaction intermediate.

Comparative Reactivity Overview

While precise kinetic data for a direct comparison is limited, a qualitative assessment of reactivity can be made based on the electronic properties of the different isomers.

CompoundStructurePredicted Relative Reactivity in SNArNotes
This compound
alt text
HighBoth chlorine atoms are in positions activated by the adjacent nitrogen atoms, facilitating nucleophilic attack. It is widely used in the synthesis of pharmaceuticals and agrochemicals.[2]
3,4-Dichloropyridazine (B174766)
alt text
Moderate to HighThe chlorine at the 4-position is activated by the adjacent nitrogen, while the chlorine at the 3-position is also influenced by the nitrogen atoms.
3,5-Dichloropyridazine
alt text
ModerateBoth chlorine atoms are meta to one of the nitrogen atoms, leading to a moderate level of activation compared to ortho or para positions.
4,5-Dichloropyridazine
alt text
HighBoth chlorine atoms are in positions activated by the adjacent nitrogen atoms, similar to the 3,6-isomer, suggesting a comparable high reactivity.

Experimental Protocols and Observations

Below are representative experimental protocols for nucleophilic substitution reactions on dichloropyridazines, illustrating the conditions under which these scaffolds can be functionalized.

Protocol 1: Synthesis of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde from this compound

This protocol demonstrates a typical nucleophilic aromatic substitution where an oxygen nucleophile displaces one of the chlorine atoms on this compound.

Reaction:

Procedure:

  • To a solution of this compound (1.0 eq) in isopropanol, add 4-hydroxybenzaldehyde (B117250) (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture at reflux for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the desired product.[2]

Protocol 2: General Synthesis of 3,4-Dichloropyridazine

While specific nucleophilic substitution examples for 3,4-dichloropyridazine are less common in readily available literature, its synthesis provides insight into its handling and potential for further reactions.

Procedure:

The synthesis of 3,4-dichloropyridazine can be achieved through a multi-step process starting from a suitable precursor, followed by chlorination using an agent like phosphorus oxychloride (POCl₃).[3]

Protocol 3: General Synthesis of 3,5-Dichloropyridazine

Similar to the 3,4-isomer, detailed reactivity studies are not abundant. Its synthesis, however, has been reported.[4]

Procedure:

3,5-Dichloropyridazine can be synthesized from 2,4,4,4-tetrachlorocrotonaldehyde and semicarbazide (B1199961) hydrochloride. The product is a white crystalline solid.[4]

Protocol 4: Synthesis of 4,5-dichloro-3-pyridazone from Mucochloric Acid

This protocol describes the synthesis of a precursor to 4,5-dichloropyridazine, highlighting a common synthetic route to this isomer.

Procedure:

  • A stirred solution of mucochloric acid (1.0 eq) in water is warmed to 80-100 °C.

  • A mixture of hydrazine (B178648) sulfate (B86663) (0.8 eq) and sodium acetate (B1210297) (0.8 eq) is added.

  • The resulting solid is collected by filtration and recrystallized from water to yield 4,5-dichloro-3-pyridazone.[5]

Visualizing Reactivity and Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the predicted reactivity trends and a general experimental workflow.

Comparative_Reactivity_of_Dichloropyridazines cluster_reactivity Predicted SNAr Reactivity cluster_factors Influencing Factors High_Reactivity High (3,6- and 4,5-isomers) Moderate_Reactivity Moderate (3,4- and 3,5-isomers) N_Activation Activation by Nitrogen Atoms Intermediate_Stability Meisenheimer Complex Stability N_Activation->Intermediate_Stability determines Intermediate_Stability->High_Reactivity strong stabilization Intermediate_Stability->Moderate_Reactivity moderate stabilization

Caption: Predicted relative reactivity of dichloropyridazine isomers in SNAr reactions.

Experimental_Workflow_SNAr Start Start Reactants Dichloropyridazine Nucleophile Base Solvent Start->Reactants Reaction Heating / Stirring Reactants->Reaction Monitoring TLC / LC-MS Reaction->Monitoring Workup Quenching Extraction Monitoring->Workup Reaction Complete Purification Crystallization / Chromatography Workup->Purification Product Characterized Product Purification->Product

Caption: General experimental workflow for nucleophilic aromatic substitution on dichloropyridazines.

Conclusion

In the landscape of dihalopyridazines, the 3,6- and 4,5-isomers are predicted to be the most reactive towards nucleophilic aromatic substitution due to the optimal positioning of the nitrogen atoms for stabilizing the reaction intermediate. While this compound is the most studied and commercially available isomer, understanding the potential of other isomers opens new avenues for scaffold diversification in drug discovery. The provided protocols and workflows serve as a practical guide for researchers embarking on the synthesis of novel pyridazine-containing compounds. Further computational studies could provide more precise quantitative comparisons of the reactivity of these valuable building blocks.

References

3,6-Dichloropyridazine: A Comparative Guide to its Role as a Pharmacophore in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. Among the myriad of options, the 3,6-dichloropyridazine moiety has emerged as a versatile and potent pharmacophore, particularly in the development of kinase inhibitors for oncology. This guide provides an objective comparison of the this compound scaffold against other common heterocycles, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Physicochemical Properties: A Foundation for Drug-likeness

The this compound core possesses a unique combination of physicochemical properties that make it an attractive starting point for drug design. The two chlorine atoms offer reactive handles for facile derivatization, allowing for the exploration of a wide chemical space through nucleophilic substitution reactions. The adjacent nitrogen atoms in the pyridazine (B1198779) ring act as hydrogen bond acceptors and contribute to the molecule's polarity and dipole moment, which can be crucial for target engagement and solubility.

Table 1: Comparison of Physicochemical Properties of Dichlorinated Heterocycles

PropertyThis compound2,4-Dichloropyrimidine (B19661)2,6-Dichloropyridine
Molecular FormulaC4H2Cl2N2C4H2Cl2N2C5H3Cl2N
Molecular Weight148.98148.98147.99
Melting Point (°C)65-6959-6187-90
LogP (calculated)1.391.521.80
Dipole Moment (Debye)~3.9~2.5~1.8

Note: LogP and dipole moment values are estimations and can vary based on the calculation method.

The higher dipole moment of this compound compared to its pyrimidine (B1678525) and pyridine (B92270) analogues suggests a greater potential for polar interactions, which can be advantageous for binding to the ATP pocket of kinases.

Performance as a Pharmacophore in Kinase Inhibition

The utility of the this compound scaffold is prominently demonstrated in the development of cyclin-dependent kinase 2 (CDK2) inhibitors. CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.

A study on 3,6-disubstituted pyridazine derivatives identified several potent CDK2 inhibitors.[1] The 3,6-dichloro precursor serves as a crucial intermediate in the synthesis of these active compounds. The subsequent structure-activity relationship (SAR) studies revealed that substitutions at the 3- and 6-positions of the pyridazine ring are critical for inhibitory activity.

Table 2: In Vitro CDK2 Inhibitory Activity of 3,6-Disubstituted Pyridazine Derivatives [1]

CompoundR1R2CDK2 IC50 (nM)
11e 4-fluorophenylaminomorpholino151 ± 6.16
11h 3-chloro-4-fluorophenylaminomorpholino43.8 ± 1.79
11l (tetrahydro-2H-pyran-4-yl)methylaminomorpholino55.6 ± 2.27
11m morpholino(tetrahydro-2H-pyran-4-yl)methylamino20.1 ± 0.82

Data from a study on 3,6-disubstituted pyridazines as anticancer agents.[1]

These results highlight the potential of the 3,6-disubstituted pyridazine scaffold to generate highly potent kinase inhibitors. The substitutions at the chloro-positions allow for fine-tuning of the molecule's properties to achieve high affinity and selectivity.

Cytotoxicity Against Cancer Cell Lines

The translation of enzymatic inhibition to cellular activity is a crucial step in drug development. The aforementioned 3,6-disubstituted pyridazine derivatives were also evaluated for their cytotoxic effects against human breast cancer cell lines.

Table 3: In Vitro Cytotoxicity of 3,6-Disubstituted Pyridazine Derivatives against Human Breast Cancer Cell Lines [1]

CompoundT-47D IC50 (µM)MDA-MB-231 IC50 (µM)
11e 12.3 ± 0.4115.4 ± 0.51
11h 1.5 ± 0.052.3 ± 0.08
11l 1.2 ± 0.041.8 ± 0.06
11m 0.43 ± 0.010.99 ± 0.03

Data from a study on 3,6-disubstituted pyridazines as anticancer agents.[1]

The potent enzymatic inhibition of CDK2 by these compounds correlates with significant cytotoxicity in cancer cell lines, demonstrating the effectiveness of the 3,6-disubstituted pyridazine pharmacophore in a cellular context.

Comparison with Other Heterocyclic Scaffolds

While direct, head-to-head comparisons of this compound with its bioisosteres (e.g., 2,4-dichloropyrimidine or 2,6-dichloropyridine) bearing identical side chains are limited in the literature, some general principles can be inferred. The arrangement of nitrogen atoms in the pyridazine ring influences the vector of hydrogen bond acceptors and the overall electronic distribution, which can lead to different binding modes and selectivities compared to pyrimidine or pyridine-based inhibitors.

For instance, in a comparative study of pyridine and pyrimidine derivatives as anti-inflammatory agents, both scaffolds yielded active compounds, but the pyridine derivatives demonstrated slightly better efficacy in some assays.[2] This underscores that while bioisosteric replacement is a valuable strategy, the specific heterocyclic core can have a tangible impact on biological activity. The choice between these scaffolds often depends on the specific target and the desired pharmacological profile.

Signaling Pathways and Experimental Workflows

To visualize the context in which this compound-based inhibitors function, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

CDK2_Signaling_Pathway cluster_0 G1 Phase cluster_1 S Phase Growth Factors Growth Factors Receptor Tyrosine Kinases (RTKs) Receptor Tyrosine Kinases (RTKs) Growth Factors->Receptor Tyrosine Kinases (RTKs) Cyclin D Cyclin D Receptor Tyrosine Kinases (RTKs)->Cyclin D Activates Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb Phosphorylates pRb pRb E2F E2F Rb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E Promotes Transcription pRb->E2F Releases Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 DNA Replication DNA Replication Cyclin E-CDK2->DNA Replication Promotes This compound Derivative This compound Derivative This compound Derivative->CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

The diagram above illustrates the role of CDK2 in the G1/S phase transition of the cell cycle. Growth factor signaling leads to the activation of Cyclin D-CDK4/6, which phosphorylates the retinoblastoma protein (Rb), causing the release of the E2F transcription factor. E2F then promotes the transcription of genes necessary for S phase, including Cyclin E. The Cyclin E-CDK2 complex is then activated, further promoting DNA replication. Inhibitors based on the this compound scaffold can block the activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells.

Kinase_Inhibitor_Screening_Workflow Start Start Compound Library Compound Library Start->Compound Library Primary Screening Primary Screening (e.g., In Vitro Kinase Assay) Compound Library->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Dose-Response Assay Dose-Response Assay Hit Identification->Dose-Response Assay IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Secondary Screening Secondary Screening (e.g., Cell Viability Assay - MTT) IC50 Determination->Secondary Screening Lead Compound Selection Lead Compound Selection Secondary Screening->Lead Compound Selection Further Optimization Further Optimization Lead Compound Selection->Further Optimization

Caption: General workflow for screening kinase inhibitors.

This workflow outlines the typical steps involved in identifying and characterizing kinase inhibitors. It begins with a primary screen of a compound library using an in vitro biochemical assay to identify initial "hits." These hits are then subjected to dose-response studies to determine their potency (IC50). Promising compounds proceed to secondary screening, often involving cell-based assays like the MTT assay, to assess their effects on cell viability. Finally, lead compounds are selected for further optimization.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase. The assay quantifies the amount of ATP remaining after the kinase reaction, where a decrease in luminescence indicates higher kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (e.g., this compound derivatives)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, substrate, and test compound or DMSO control to the kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Detection: Add the luminescence-based ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP remaining.

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight (for adherent cells).

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The this compound scaffold represents a valuable and versatile pharmacophore in modern drug discovery, particularly in the realm of kinase inhibitors. Its favorable physicochemical properties and the synthetic accessibility of its derivatives have enabled the development of potent and cell-active compounds. While direct, comprehensive comparative data against other heterocyclic cores remains an area for further research, the existing evidence strongly supports the utility of the this compound moiety as a privileged structure. By understanding its properties and leveraging the experimental approaches outlined in this guide, researchers can continue to exploit this scaffold to develop novel and effective therapies for a range of diseases.

References

The Ascendant Role of Pyridazine Derivatives in Modern Drug Discovery: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel pharmacophores with enhanced efficacy and selectivity is a perpetual endeavor. Among the heterocyclic compounds that have garnered significant attention, pyridazine (B1198779) and its derivatives have emerged as a privileged scaffold in medicinal chemistry. Their unique structural and physicochemical properties have led to the development of a plethora of bioactive molecules with diverse therapeutic applications, ranging from oncology and inflammation to neurodegenerative disorders. This guide provides an objective comparison of the efficacy of various pyridazine derivatives, supported by experimental data, to inform the rational design and selection of next-generation therapeutic agents.

Comparative Efficacy of Pyridazine Derivatives in Oncology

Pyridazine-based compounds have demonstrated remarkable potential as anticancer agents, primarily through the inhibition of key kinases involved in tumor growth, proliferation, and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been a prominent target for many pyridazine derivatives.

Table 1: Comparative Inhibitory Activity of Pyridazine Derivatives against VEGFR-2 and Cancer Cell Lines
Compound IDTargetIC50 (µM)Cancer Cell LineIC50 (µM)Reference
Compound 5b VEGFR-20.0922 (92.2% inhibition)HCT-116 (Colon)<10[1]
Compound 10 VEGFR-20.12HepG2 (Liver)4.25[2]
Compound 8 VEGFR-20.13HepG2 (Liver)4.34[2]
Compound 9 VEGFR-20.13HepG2 (Liver)4.68[2]
Sorafenib (Reference) VEGFR-20.10HepG2 (Liver)9.18[2]
Imatinib (Reference) --HCT-116 (Colon)-[1]

Pyridazine Derivatives in the Modulation of Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases, and pyridazine derivatives have shown promise as potent anti-inflammatory agents. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways, such as Cyclooxygenase-2 (COX-2) and the NF-κB pathway.

Table 2: Comparative Inhibitory Activity of Pyridazine Derivatives against COX-2
Compound IDCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (SI) for COX-2Reference
Compound 3g 43.84504.611.51[3]
Compound 6a 53.01--[3]
Compound 3d 67.23--[3]
Compound 9a 15.5033021.29[4]
Compound 16b 16.9031518.63[4]
Compound 12 17.10--[4]
Celecoxib (Reference) 73.53866.211.78[3]
Indomethacin (Reference) 739.2145.60.20[3]

Pyridazine Derivatives Targeting Neuroinflammation and Neurodegeneration

Recent studies have highlighted the potential of pyridazine derivatives in treating neurodegenerative diseases by targeting neuroinflammatory pathways, such as the NLRP3 inflammasome.[5][6] The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of pro-inflammatory cytokines.

Key Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action and to standardize the evaluation of pyridazine derivatives, it is crucial to understand the key signaling pathways they modulate and the experimental workflows used to assess their efficacy.

experimental_workflow General Experimental Workflow for Efficacy Evaluation of Pyridazine Derivatives cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Target-based_Assay Target-based Assay (e.g., Kinase Inhibition) Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Target-based_Assay->Data_Analysis Cell-based_Assay Cell-based Assay (e.g., Cytotoxicity, Anti-inflammatory) Cell-based_Assay->Data_Analysis Animal_Models Animal Models of Disease (e.g., Tumor Xenograft, Induced Inflammation) Animal_Models->Data_Analysis Compound_Synthesis Synthesis of Pyridazine Derivatives Compound_Synthesis->Target-based_Assay Compound_Synthesis->Cell-based_Assay Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Animal_Models vegfr2_signaling VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->VEGFR2 Angiogenesis Angiogenesis & Permeability PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation AKT->Angiogenesis nfkb_signaling Canonical NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription activates Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->IKK_Complex Potential Target

References

Navigating the Structural Maze: A Comparative Guide to the Validation of 3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of heterocyclic compounds is a cornerstone of molecular design and synthesis. This guide provides a comprehensive comparison of analytical techniques for the structural validation of 3,6-dichloropyridazine, a key building block in medicinal chemistry. While single-crystal X-ray crystallography remains the gold standard for unambiguous three-dimensional structure determination, its application to this compound is hampered by significant challenges in obtaining suitable single crystals. This guide, therefore, explores viable and robust alternative and complementary techniques, presenting their experimental data and protocols to offer a holistic approach to structural validation.

The inherent difficulty in growing diffraction-quality single crystals of this compound, reportedly due to large structural disorder, necessitates a multi-pronged analytical approach. This guide delves into the utility of gas-phase electron diffraction, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (IR and Raman) in piecing together the structural puzzle of this important molecule. Furthermore, we will draw comparative insights from the X-ray crystallographic data of a closely related derivative to understand the pyridazine (B1198779) core's geometry in the solid state.

Comparative Analysis of Structural and Spectroscopic Data

To facilitate a clear comparison, the data obtained from various analytical methods for this compound and a crystalline derivative are summarized below.

Table 1: Molecular Geometry Comparison - Gas-Phase Electron Diffraction of this compound vs. X-ray Diffraction of a Derivative

ParameterThis compound (Gas-Phase Electron Diffraction)6-(4-chlorophenyl)-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine (X-ray Crystallography)
Bond Lengths (Å)
N-N1.339 (8)1.363 (3)
N-C1.334 (9)1.321 (4) - 1.335 (4)
C3-C41.373 (8)1.401 (4)
C4-C51.377 (9)1.365 (5)
C-Cl1.717 (3)-
Bond Angles (°)
N-N-C118.6 (2)119.8 (3)
N-C-C124.6 (3)122.3 (3) - 123.5 (3)
C-C-Cl120.0 (5)-

Note: The derivative data provides context for the pyridazine ring geometry in a crystalline environment.

Table 2: Spectroscopic Data Summary for this compound

TechniqueKey Observations and Data
¹H NMR A single peak observed, consistent with the two equivalent protons on the pyridazine ring. The chemical shift is typically around δ 7.6 ppm (in CDCl₃).
¹³C NMR Two distinct signals are expected: one for the carbon atoms bearing the chlorine atoms (C3 and C6) and another for the unsubstituted carbon atoms (C4 and C5). Reported chemical shifts are approximately δ 152 ppm (C3/C6) and δ 131 ppm (C4/C5) (in DMSO-d₆).[4]
Mass Spectrometry (EI) The mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 148, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak is approximately 65% of M⁺, and M+4 is about 10%). Key fragmentation pathways include the loss of a chlorine atom and the cleavage of the pyridazine ring.
IR Spectroscopy Characteristic vibrational bands include C-H stretching (~3050-3100 cm⁻¹), C=N and C=C stretching in the aromatic ring (1400-1600 cm⁻¹), and a strong C-Cl stretching band (~700-800 cm⁻¹).
Raman Spectroscopy Complements the IR data, with strong bands often observed for the symmetric vibrations of the pyridazine ring.

Experimental and Logical Workflows

The validation of this compound's structure follows a logical progression, starting from fundamental spectroscopic confirmations to more detailed geometric analysis. The challenges with X-ray crystallography necessitate placing greater emphasis on alternative methods.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_structure Geometric Structure Determination Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Sublimation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Confirms connectivity & symmetry MS Mass Spectrometry (EI) Purification->MS Confirms molecular weight & formula Vibrational Vibrational Spectroscopy (IR & Raman) Purification->Vibrational Identifies functional groups Xray Single-Crystal X-ray Crystallography Purification->Xray Attempted GED Gas-Phase Electron Diffraction NMR->GED Provides initial structural model Final_Structure Final_Structure NMR->Final_Structure Confirms Connectivity MS->GED Confirms composition for modeling MS->Final_Structure Confirms Mass Vibrational->Final_Structure Confirms Bonds GED->Final_Structure Validated Gas-Phase Structure Structural_Disorder Structural_Disorder Xray->Structural_Disorder Challenge: Structural Disorder Derivative_Xray X-ray of Derivative Derivative_Xray->Final_Structure Comparative Solid-State Data Structural_Disorder->GED Alternative for gas-phase structure Structural_Disorder->Derivative_Xray Alternative for solid-state comparison

A logical workflow for the structural validation of this compound.

Detailed Experimental Protocols

1. Gas-Phase Electron Diffraction (GED)

  • Principle: A high-energy electron beam is diffracted by the gaseous molecules, and the resulting diffraction pattern is analyzed to determine the internuclear distances and bond angles.

  • Sample Preparation: A solid sample of this compound is heated in a vacuum chamber to generate a molecular beam.

  • Data Acquisition: The electron beam (typically 40-60 keV) is passed through the molecular beam. The scattered electrons are detected on a photographic plate or a CCD detector.

  • Data Analysis: The radial distribution function is calculated from the diffraction pattern, from which the geometric parameters of the molecule are refined using computational models.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: The magnetic properties of atomic nuclei are used to obtain information about the chemical environment and connectivity of atoms in a molecule.

  • Sample Preparation: 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: A standard proton NMR spectrum is acquired to determine the chemical shifts and coupling constants of the hydrogen atoms.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to identify the number and chemical environment of the carbon atoms.

3. Mass Spectrometry (MS)

  • Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) to determine the molecular weight and fragmentation pattern.

  • Ionization Method: Electron Ionization (EI) is commonly used for small, relatively stable molecules like this compound.

  • Sample Introduction: The sample can be introduced directly as a solid or via a gas chromatograph (GC-MS).

  • Data Acquisition: The mass spectrometer is scanned over a relevant m/z range (e.g., 40-200 amu) to obtain the mass spectrum.

4. Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

  • Principle: These techniques probe the vibrational modes of a molecule. FTIR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

  • Sample Preparation: For FTIR, the sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory) or in solution. For Raman, the solid sample can be analyzed directly.

  • Data Acquisition: An FTIR or Raman spectrometer is used to record the vibrational spectrum, typically in the range of 400-4000 cm⁻¹.

Conclusion: A Synergistic Approach to Structural Validation

The structural elucidation of this compound serves as an excellent case study for the necessity of a multi-technique approach when the preferred method of single-crystal X-ray crystallography is not feasible. Gas-phase electron diffraction provides precise geometric data in the absence of intermolecular forces, offering a unique insight into the inherent structure of the molecule. This data, when combined with the robust connectivity and environmental information from NMR spectroscopy, the molecular weight confirmation from mass spectrometry, and the functional group identification from vibrational spectroscopy, provides an undeniable and comprehensive validation of the structure of this compound. The comparative use of X-ray data from a derivative further enriches this understanding by providing a glimpse into the solid-state conformation of the pyridazine ring system. For researchers working with this and similar challenging molecules, this integrated analytical strategy is indispensable for accurate and reliable structural characterization.

References

A Comparative Guide to the Biological Activity of 3,6-Dichloropyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine (B1198779) scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Derivatives of 3,6-dichloropyridazine, in particular, have garnered significant attention for their broad spectrum of biological activities. This guide provides a comparative analysis of the anticancer and antimicrobial properties of various 3,6-disubstituted pyridazine derivatives, supported by experimental data and detailed methodologies.

Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives

Numerous studies have highlighted the potential of 3,6-disubstituted pyridazines as potent anticancer agents. A notable mechanism of action for some of these derivatives is the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3][4] Aberrant CDK2 activity is frequently observed in various cancers, making it a promising therapeutic target.[1][2]

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of a series of 3,6-disubstituted pyridazine derivatives against human breast cancer (T-47D, MDA-MB-231) and ovarian cancer (SKOV-3) cell lines. Additionally, the CDK2 inhibitory activity of selected compounds is presented.

Compound IDR¹ SubstituentR² SubstituentT-47D IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)SKOV-3 IC₅₀ (µM)CDK2 IC₅₀ (nM)
11a AdamantylMorpholine1.37 ± 0.042.18 ± 0.07> 50Not Tested
11e AdamantylN-methylpiperazine2.62 ± 0.085.34 ± 0.17> 50151 ± 6.16
11h tert-ButylN-methylpiperazine1.60 ± 0.054.88 ± 0.15> 5043.8 ± 1.79
11i n-ButylMorpholine1.57 ± 0.053.21 ± 0.11> 50Not Tested
11l MethyltetrahydropyranN-methylpiperazine1.57 ± 0.051.30 ± 0.04> 5055.6 ± 2.27
11m MethyltetrahydropyranMorpholine0.43 ± 0.010.99 ± 0.03> 5020.1 ± 0.82
Doxorubicin (Reference Drug)0.45 ± 0.020.88 ± 0.051.21 ± 0.09Not Applicable

Data sourced from a study on 3,6-disubstituted pyridazines as anticancer agents.[1][2][4]

Another study reported on 3-alkylamino-6-allylthio-pyridazine derivatives, which showed notable potency against the MCF-7 breast cancer cell line.[5]

Compound IDR¹ SubstituentR² SubstituentMCF-7 IC₅₀ (µg/mL)
35 Allylthion-Propylamino17.2
36 Allylthion-Butylamino17.16
5-FU (Reference Drug)477.47

Data sourced from a study on the advancements of anti-breast cancer synthetic small molecules.[5]

Mechanism of Action: CDK2 Inhibition and Apoptosis

Several potent 3,6-disubstituted pyridazine derivatives exert their anticancer effects by inhibiting CDK2, leading to cell cycle arrest and induction of apoptosis.[1][2][4] The general signaling pathway is depicted below.

CDK2_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Receptor->Ras_Raf_MEK_ERK Cyclin_D_CDK46 Cyclin D / CDK4/6 Ras_Raf_MEK_ERK->Cyclin_D_CDK46 Rb_E2F Rb-E2F Complex Cyclin_D_CDK46->Rb_E2F phosphorylates E2F E2F (free) Rb_E2F->E2F releases Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 promotes transcription G1_S_Transition G1/S Phase Transition Cyclin_E_CDK2->G1_S_Transition Apoptosis Apoptosis Cyclin_E_CDK2->Apoptosis inhibition leads to Pyridazine_Derivative 3,6-Disubstituted Pyridazine Derivative Pyridazine_Derivative->Cyclin_E_CDK2 inhibits

CDK2 Signaling Pathway in Cancer Cells.

Antimicrobial Activity of this compound Derivatives

Pyridazine derivatives have also demonstrated significant potential as antimicrobial agents.[6][7][8] Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis and bacterial growth.

Comparative Antimicrobial Potency

The following table presents the minimum inhibitory concentration (MIC) values of novel pyridazinone derivatives against a panel of pathogenic bacteria.

Compound IDS. aureus (MRSA) MIC (µM)E. coli MIC (µM)A. baumannii MIC (µM)P. aeruginosa MIC (µM)S. typhimurium MIC (µM)
3 4.52> 36.21> 36.21> 36.21> 36.21
7 7.807.807.80> 31.217.80
13 > 29.92> 29.923.747.48> 29.92
Amikacin 1.710.850.431.711.71

Data sourced from a study on the antibacterial activity of novel pyridazinone derivatives.[9]

Another study on pyridazinone-based derivatives reported their antimicrobial activity against various bacterial and fungal strains.[7]

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
8g >128>12816
10h 16128>128
Sorafenib 41>128
Gentamicin 0.50.5-
Ketoconazole --2

Data sourced from a study on pyridazinone-based derivatives as anticancer and antimicrobial agents.[7]

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

The antimicrobial activity of some pyridazine derivatives is attributed to their ability to inhibit bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and amino acids.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR Nucleotide_Synthesis Nucleotide & Amino Acid Synthesis THF->Nucleotide_Synthesis Bacterial_Growth Bacterial Growth Nucleotide_Synthesis->Bacterial_Growth Pyridazine_Derivative Pyridazine Derivative (DHFR Inhibitor) Pyridazine_Derivative->DHFR inhibits

Bacterial Dihydrofolate Reductase Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Synthesis of 3,6-Disubstituted Pyridazine Derivatives (General Procedure)

A common synthetic route to 3,6-disubstituted pyridazines starts from the commercially available this compound. The following is a representative two-step procedure:

  • Nucleophilic Substitution: this compound is reacted with a nucleophile (e.g., an amine or alcohol) in the presence of a base (e.g., K₂CO₃ or Et₃N) in a suitable solvent (e.g., DMF or CH₃CN) at elevated temperatures. This selectively substitutes one of the chlorine atoms.

  • Suzuki Coupling: The resulting 3-chloro-6-substituted pyridazine is then subjected to a palladium-catalyzed Suzuki coupling reaction with a boronic acid to introduce the second substituent at the 6-position.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Suzuki Coupling A This compound F 3-Chloro-6-(R¹)-pyridazine A->F B Nucleophile (R¹-H) B->F C Base (e.g., K₂CO₃) C->F D Solvent (e.g., DMF) D->F E Heat E->F G 3-Chloro-6-(R¹)-pyridazine L 3-(R²)-6-(R¹)-pyridazine G->L H Boronic Acid (R²-B(OH)₂) H->L I Palladium Catalyst I->L J Base (e.g., Na₂CO₃) J->L K Solvent (e.g., Toluene/H₂O) K->L

General Synthesis Workflow.
MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Kirby-Bauer Disk Diffusion Method for Antimicrobial Activity

This method is used to determine the susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland standard) is prepared.

  • Plate Inoculation: A Mueller-Hinton agar (B569324) plate is uniformly swabbed with the bacterial suspension.

  • Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters. The MIC is determined by broth microdilution method.

CDK2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the CDK2 enzyme.

  • Reaction Mixture Preparation: A reaction mixture containing CDK2/Cyclin A, a substrate (e.g., histone H1), and ATP in a kinase buffer is prepared.

  • Inhibitor Addition: The test compound at various concentrations is added to the reaction mixture.

  • Incubation: The reaction is incubated at 30°C for a specific time (e.g., 30 minutes).

  • Detection: The amount of phosphorylated substrate is quantified, often using a radiometric assay (³²P-ATP) or an antibody-based method (ELISA). The IC₅₀ value is the concentration of the inhibitor that reduces enzyme activity by 50%.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies indicate that the nature of the substituents at the 3 and 6 positions of the pyridazine ring plays a crucial role in determining the biological activity and target selectivity. Further optimization of these derivatives could lead to the discovery of potent and selective therapeutic agents. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate ongoing research and development in this exciting field.

References

Unveiling the Binding Affinity of 3,6-Dichloropyridazine Derivatives: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity of small molecules to their biological targets is a cornerstone of modern drug discovery. This guide provides a comparative analysis of the binding affinity of a series of 3,6-disubstituted pyridazine (B1198779) derivatives, which are analogs of the core scaffold 3,6-dichloropyridazine. The focus of this comparison is their inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a significant target in cancer therapy.

This analysis is based on the findings from a study by Sabt et al. (2020), which synthesized a series of these compounds and evaluated their anticancer properties through both computational and experimental approaches. The data presented here offers a clear comparison of how different substitutions on the pyridazine core influence binding affinity to CDK2.

Quantitative Data Summary

The following tables summarize the computational and experimental data for a selection of 3,6-disubstituted pyridazine derivatives, providing a clear comparison of their predicted and actual binding affinities to CDK2.[1][2]

Table 1: In Silico Molecular Docking and CDK2 Inhibition Data

Compound IDDocking Score (kcal/mol)CDK2 Inhibitory IC50 (nM)
11e -9.0151 ± 6.16
11h -10.143.8 ± 1.79
11l -9.555.6 ± 2.27
11m -10.220.1 ± 0.82
Roniciclib (Reference) -9.2Not Reported in this study

IC50 values represent the concentration of the compound required to inhibit 50% of the CDK2 enzyme activity. A lower IC50 value indicates a higher binding affinity and potency.[1]

Table 2: Anti-proliferative Activity against Breast Cancer Cell Lines

Compound IDT-47D IC50 (µM)MDA-MB-231 IC50 (µM)
11e 2.62 ± 0.08Not Reported
11h 1.60 ± 0.05Not Reported
11l 1.57 ± 0.051.30 ± 0.04
11m 0.43 ± 0.010.99 ± 0.03

IC50 values represent the concentration of the compound required to inhibit 50% of the proliferation of the specified cancer cell line.[1]

Experimental and Computational Protocols

The following sections detail the methodologies used to obtain the data presented above, providing a framework for the computational and experimental evaluation of 3,6-disubstituted pyridazine derivatives.

Molecular Docking Protocol

The in silico molecular docking studies were performed to predict the binding mode and affinity of the synthesized pyridazine derivatives within the active site of CDK2.[1]

  • Protein Preparation: The crystal structure of the CDK2 protein was obtained from the Protein Data Bank. The protein structure was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 3D structures of the 3,6-disubstituted pyridazine derivatives were sketched and optimized to their lowest energy conformation.

  • Docking Simulation: A docking algorithm was used to place the prepared ligands into the defined active site of the CDK2 protein. The simulation generated multiple possible binding poses for each ligand.

  • Scoring and Analysis: The generated poses were evaluated using a scoring function that estimates the binding free energy, reported in kcal/mol. The pose with the most favorable (lowest) docking score was selected as the most likely binding mode. The interactions between the ligand and the amino acid residues of the protein were then analyzed.

In Vitro CDK2 Kinase Assay Protocol

The enzymatic assay was conducted to experimentally determine the inhibitory activity of the pyridazine derivatives against CDK2.[1]

  • Reaction Mixture Preparation: A reaction mixture containing the purified CDK2 enzyme, a suitable substrate (e.g., a peptide), and ATP in an appropriate buffer solution was prepared.

  • Compound Incubation: The test compounds (pyridazine derivatives) were added to the reaction mixture at various concentrations. A control reaction without any inhibitor was also run.

  • Reaction Initiation and Incubation: The enzymatic reaction was initiated by the addition of ATP. The mixture was then incubated for a specific period at a controlled temperature to allow the kinase to phosphorylate the substrate.

  • Detection of Activity: The amount of phosphorylated substrate was quantified using a suitable detection method. This often involves the use of antibodies that specifically recognize the phosphorylated form of the substrate or by measuring the amount of ADP produced.

  • IC50 Determination: The percentage of CDK2 inhibition for each compound concentration was calculated relative to the control. The IC50 value was then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Workflow and Signaling Pathway

To better illustrate the processes involved in this research, the following diagrams were created using the DOT language.

Computational_Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking PDB Retrieve CDK2 Structure (Protein Data Bank) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Dock Dock Ligands into CDK2 Active Site PrepProt->Dock Sketch Sketch 3D Structures of 3,6-Disubstituted Pyridazines Optimize Energy Minimization Sketch->Optimize Optimize->Dock Score Score Binding Poses (kcal/mol) Dock->Score Analyze Analyze Interactions Score->Analyze Results Predicted Binding Affinity and Binding Mode Analyze->Results

Computational workflow for molecular docking.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_G1S G1/S Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates Rb E2F Free E2F Rb_E2F->E2F Releases E2F CyclinE_CDK2 Cyclin E / CDK2 S_Phase DNA Replication CyclinE_CDK2->S_Phase Promotes Entry E2F->CyclinE_CDK2 Activates Transcription Pyridazine 3,6-Disubstituted Pyridazine Derivative Pyridazine->CyclinE_CDK2 Inhibits

Simplified CDK2 signaling pathway in cell cycle progression.

Comparative Performance Analysis

The presented data highlights the potential of the 3,6-disubstituted pyridazine scaffold as a source of potent CDK2 inhibitors.

  • Structure-Activity Relationship: A clear structure-activity relationship can be observed from the data. Compound 11m , which has a docking score of -10.2 kcal/mol, also exhibits the lowest IC50 value for CDK2 inhibition (20.1 nM), indicating it is the most potent inhibitor in this series.[1] This suggests that the specific substitutions on compound 11m are optimal for binding to the CDK2 active site among the tested analogs.

  • Correlation between Computational and Experimental Data: There is a good correlation between the in silico docking scores and the in vitro CDK2 inhibitory activities. Compounds with more favorable (more negative) docking scores generally show lower IC50 values, validating the use of molecular docking as a predictive tool in the early stages of drug discovery for this class of compounds.[1]

  • Anti-proliferative Effects: The potent inhibition of CDK2 by these compounds translates to significant anti-proliferative activity against breast cancer cell lines. Notably, compound 11m demonstrates sub-micromolar IC50 values against both T-47D and MDA-MB-231 cell lines, underscoring its potential as a lead compound for the development of novel anticancer agents.[1]

References

Comparative Docking Analysis of 3,6-Disubstituted Pyridazine Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in-silico performance of 3,6-disubstituted pyridazine (B1198779) derivatives against various biological targets. This guide provides a comparative overview of their binding affinities, key interactions, and the experimental methodologies employed in these docking studies.

The pyridazine scaffold, particularly with substitutions at the 3 and 6 positions, is a cornerstone in medicinal chemistry, with derivatives showing a wide array of pharmacological activities. Molecular docking studies are crucial in understanding the binding modes and predicting the affinity of these compounds for their protein targets, thus guiding the development of more potent and selective therapeutic agents.[1] This guide synthesizes data from multiple studies to offer a comparative perspective on the therapeutic potential of these analogs.

Quantitative Docking Data Summary

The following tables summarize key quantitative data from various docking studies on 3,6-disubstituted pyridazine analogs, highlighting their binding affinities and inhibitory potential against a range of biological targets.

Table 1: Docking Performance of Pyridazine Analogs Against Cancer-Related Targets

Target ProteinLigand/CompoundDocking Score (kcal/mol)Binding Free Energy (ΔGbind) (kcal/mol)Inhibition Constant (Ki or IC50) (µM)
Mcl-1Compound 8f--55.510.31 (Ki)
Mcl-1Compound 8j--0.32 (Ki)
Mcl-1Compound 8k--57.090.35 (Ki)
Mcl-1Compound 8l--58.960.34 (Ki)
Mcl-1Sunitinib (Reference)--0.36 (Ki)
c-MetCompound 4g--0.163 ± 0.01 (IC50)
Pim-1Compound 4g--0.283 ± 0.01 (IC50)
DNA (PDB: 6BNA)R67--42.683 kJ/mol-
CDK2Compound 11m--0.43 ± 0.01 (IC50 against T-47D)
CDK2Compound 11m--0.99 ± 0.03 (IC50 against MDA-MB-231)
JNK1Compound 9e--Growth inhibition of 97.91% on A498 renal cancer cell line

Data collated from multiple sources.[2][3][4][5][6][7]

Table 2: Docking Performance of Pyridazine Analogs Against Other Targets

Target ProteinLigand/CompoundDocking Score (kcal/mol)Inhibition Constant (IC50) (µM)
COX-1Compound PY4-6.081-
COX-2Compound PY5-8.602-
COX-2Compound 4c-0.26
COX-2Compound 6b-0.18
COX-2Celecoxib (Reference)-0.35
Carbonic Anhydrase IICompound 4a-12.1
Carbonic Anhydrase IICompound 4b-19.1
Carbonic Anhydrase IICompound 4c-13.8
Carbonic Anhydrase IICompound 4h-20.7
HIV Reverse TranscriptaseCompound 3a, 3c-hFavorable binding affinity compared to reference-

Data collated from multiple sources.[2][8][9]

Experimental Protocols

The methodologies employed in the cited docking studies form the basis of the presented data. While specific parameters may vary between studies, a general workflow is often followed.

General Molecular Docking Workflow:

  • Protein and Ligand Preparation: The three-dimensional structures of the target proteins are typically obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are often removed, and polar hydrogen atoms and charges are added. The 3,6-disubstituted pyridazine analog structures are sketched using chemical drawing software and optimized for their three-dimensional conformations.

  • Grid Generation: A binding site on the target protein is defined, and a grid box is generated around this site to define the space for the ligand to dock.

  • Docking Simulation: A docking algorithm is used to explore various possible conformations of the ligand within the defined binding site and to estimate the binding affinity for each conformation. Commonly used software includes AutoDock, GOLD, and Schrödinger Suite.

  • Scoring and Analysis: The different poses of the ligand are ranked based on a scoring function that estimates the binding free energy. The pose with the best score is then analyzed to understand the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Specific Examples of Methodologies:

  • c-Met and Pim-1 Docking: In a study on triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 inhibitors, molecular docking studies were performed to understand the interaction at the ATP-binding site of these kinases.[4]

  • JNK1 Pathway Targeting: For novel 3,6-disubstituted pyridazine derivatives targeting the JNK1 pathway, molecular docking and dynamics simulations were carried out to predict and confirm the binding mode of the most active compound in the JNK1 binding pocket.[5]

  • CDK2 Inhibition: An in-silico study suggested CDK2 as a probable target for a series of 3,6-disubstituted pyridazines. The study explored their binding interactions within the vicinity of the CDK2 binding site.[6][7]

  • COX-2 Inhibition: To understand the selectivity and potency of new pyridazine derivatives for COX-2, a molecular docking study of the most potent compound was carried out. The results indicated that the compound's ability to enter the side pocket of the COX-2 enzyme and interact with key amino acids was crucial for its inhibitory activity.[9]

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase protein_prep Target Protein Preparation grid_gen Grid Generation protein_prep->grid_gen ligand_prep Ligand (Analog) Preparation docking Docking Run ligand_prep->docking grid_gen->docking scoring Scoring & Ranking docking->scoring analysis Interaction Analysis scoring->analysis G ext_signal External Signal (e.g., Stress, Cytokines) jnk1 JNK1 ext_signal->jnk1 cjun_cfos c-Jun / c-Fos jnk1->cjun_cfos apoptosis Apoptosis cjun_cfos->apoptosis proliferation Cell Proliferation & Survival cjun_cfos->proliferation pyridazine 3,6-Disubstituted Pyridazine Analog (e.g., Compound 9e) pyridazine->jnk1

References

Navigating Metabolic Hurdles: A Comparative Guide to the Stability of 3,6-Dichloropyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, understanding the metabolic stability of a compound is a critical early-stage gatekeeper to clinical success. This guide provides a comparative analysis of the metabolic stability of drug candidates derived from the versatile 3,6-dichloropyridazine scaffold. By presenting experimental data, detailed protocols, and visual workflows, this document aims to empower researchers to make informed decisions in the optimization of pyridazine-based therapeutics.

The pyridazine (B1198779) core is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds targeting diverse biological pathways.[1] However, the metabolic fate of these compounds can be a significant challenge, with rapid clearance in the liver often hindering their therapeutic potential. This guide delves into the metabolic stability of various 3,6-disubstituted pyridazine derivatives, offering insights into how structural modifications can influence their half-life and intrinsic clearance.

Comparative Metabolic Stability Data

The following tables summarize the in vitro metabolic stability of different classes of pyridazine derivatives in human and mouse liver microsomes. These subcellular fractions are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), and provide a reliable model for predicting in vivo hepatic clearance.[2]

Table 1: In Vitro Half-Life (t½) of Piperazin-1-ylpyridazine Derivatives in Liver Microsomes

Compound IDSubstitution PatternMLM t½ (min)HLM t½ (min)
1 Unsubstituted Phenyl23
7 para-Fluoro Phenyl26-
20 Pyridine (LHS)<5-
29 Fluorine-blocked Phenyl (RHS), Pyridine (LHS), Diazaspiro[3.3]heptane113105

Data sourced from a study on piperazin-1-ylpyridazines.[1] MLM: Mouse Liver Microsomes, HLM: Human Liver Microsomes. A longer half-life indicates greater metabolic stability.

Table 2: In Vitro Intrinsic Clearance (CLint) of Pyridazine-Based ALK5 Inhibitors in Liver Microsomes

Compound IDSubstitution PatternHuman CLint (μL/min/mg)Mouse CLint (μL/min/mg)
4 2-amino-pyridine25>200
19 N-methyl piperazine (B1678402)>200>200
20 N-methyl piperazine (amide linker)120>200
21 Morpholine150>200
24 Monomethyl amine>200>200

Data from a study on pyridazine-based ALK5 inhibitors.[3] A lower intrinsic clearance value indicates greater metabolic stability.

Table 3: In Silico Prediction of CYP450 Metabolism for 3,6-Disubstituted Pyridazine Anticancer Agents

Compound IDPredicted CYP Isoform Inhibition
11e CYP2D6, CYP3A4
11h CYP2D6, CYP3A4
11l CYP1A2, CYP2C19
11m CYP1A2, CYP2C19

In silico predictions from a study on 3,6-disubstituted pyridazines as anticancer agents.[4][5] This data suggests potential drug-drug interactions.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of metabolic stability data.

In Vitro Microsomal Stability Assay

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, and to calculate key metabolic parameters such as half-life (t½) and intrinsic clearance (CLint).

Materials:

  • Test compounds and reference compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)

  • Pooled liver microsomes (human or other species)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates or microcentrifuge tubes

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test and reference compounds (typically in DMSO or ACN).

    • Prepare the NADPH regenerating system solution in phosphate buffer.

    • Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the microsomal suspension.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system and the test/reference compound. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Point Sampling:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of ice-cold ACN containing an internal standard. The ACN precipitates the microsomal proteins.

  • Sample Processing:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining concentration of the parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for a microsomal stability assay and a relevant signaling pathway often targeted by pyridazine derivatives.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis cluster_data Data Processing A Prepare Reagents (Test Compounds, Microsomes, NADPH) B Mix Reagents in Plate A->B C Incubate at 37°C B->C D Collect Samples at Time Points (0, 5, 15, 30, 60 min) C->D E Terminate Reaction (add ice-cold ACN) D->E F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate % Remaining G->H I Determine t½ and CLint H->I

Caption: Experimental Workflow for Microsomal Stability Assay.

PDE4_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Anti-inflammatory effects) CREB->Gene Activates

Caption: PDE4 Inhibitor Signaling Pathway.

Conclusion

The metabolic stability of this compound derivatives is a multifaceted challenge that can be addressed through strategic structural modifications. The data presented in this guide highlights that seemingly minor changes to the molecular structure can lead to significant improvements in metabolic half-life and intrinsic clearance. By employing robust in vitro assays and leveraging a deep understanding of the underlying metabolic pathways, researchers can effectively navigate the complexities of drug metabolism and accelerate the development of novel pyridazine-based therapies. The provided experimental protocol and visual aids serve as a practical resource for scientists working to optimize the pharmacokinetic profiles of their drug candidates.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3,6-Dichloropyridazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The 3,6-dichloropyridazine scaffold is a privileged core structure in the design of potent kinase inhibitors. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing truly selective drugs. Off-target effects can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial. This guide provides a comparative analysis of the cross-reactivity profiles of notable this compound-based inhibitors, supported by experimental data and detailed methodologies to inform inhibitor selection and guide future drug discovery efforts.

Executive Summary

This guide presents a detailed comparison of the cross-reactivity of two prominent this compound-based kinase inhibitors: Tepotinib (MSC2156119J), a highly selective c-Met inhibitor, and the experimental compound 11m, a potent CDK2 inhibitor. Analysis of available data reveals that Tepotinib exhibits exceptional selectivity for its primary target, c-Met, with minimal off-target activity across a broad panel of kinases. In contrast, comprehensive public data on the kinome-wide selectivity of compound 11m is limited, highlighting the critical need for thorough cross-reactivity profiling in early-stage drug discovery.

Data Presentation: Comparative Kinase Selectivity

The following tables summarize the inhibitory activity of Tepotinib and compound 11m against their primary targets and a selection of off-targets.

Table 1: Cross-Reactivity Profile of Tepotinib (MSC2156119J)

Tepotinib is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase. A screening against a panel of over 400 kinases demonstrated its high specificity. At a concentration of 10 µM, only a handful of kinases showed greater than 50% inhibition, with IC50 values significantly higher than that for c-Met[1].

Target KinaseIC50 (nM)% Inhibition at 10 µMNotes
c-Met 1.7 -Primary Target
IRAK4615>50%Off-target
TrkA>615>50%Off-target
Axl>615>50%Off-target
IRAK12272>50%Off-target
Mer>2272>50%Off-target
236 other kinases>10,000<50%Demonstrates high selectivity

Table 2: Inhibitory Activity of 3,6-disubstituted Pyridazine Compound 11m

Compound 11m has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). While its activity against CDK2 is well-documented, a broad, publicly available cross-reactivity profile against a large kinase panel has not been reported[2][3]. This lack of comprehensive data underscores the importance of conducting extensive selectivity screening for novel inhibitors.

Target KinaseIC50 (nM)Notes
CDK2 20.1 ± 0.82 Primary Target
Other KinasesData not publicly availableBroad-panel screening is recommended

Signaling Pathways and Experimental Workflows

To provide context for the importance of inhibitor selectivity, the following diagrams illustrate a relevant signaling pathway and a general workflow for assessing kinase inhibitor cross-reactivity.

experimental_workflow Experimental Workflow for Kinase Cross-Reactivity Profiling cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis inhibitor Test Inhibitor (e.g., this compound derivative) assay_setup Assay Plate Setup (Inhibitor + Kinase + Substrate) inhibitor->assay_setup kinase_panel Kinase Panel (e.g., >400 kinases) kinase_panel->assay_setup reagents Assay Reagents (ATP, Substrate, Buffers) reagents->assay_setup incubation Incubation assay_setup->incubation reaction_init Initiate Reaction with ATP incubation->reaction_init signal_detection Signal Detection (e.g., Luminescence, Fluorescence) reaction_init->signal_detection raw_data Raw Data Acquisition signal_detection->raw_data normalization Normalization to Controls raw_data->normalization ic50_calc IC50 Curve Fitting normalization->ic50_calc selectivity_profile Generation of Selectivity Profile ic50_calc->selectivity_profile

A generalized workflow for in vitro kinase inhibitor cross-reactivity profiling.

cMet_signaling_pathway Simplified c-Met Signaling Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds and Activates Grb2_Sos Grb2/Sos cMet->Grb2_Sos PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Tepotinib Tepotinib Tepotinib->cMet Inhibits Ras Ras Grb2_Sos->Ras RAF_MEK_ERK RAF-MEK-ERK Pathway Ras->RAF_MEK_ERK AKT_mTOR AKT-mTOR Pathway PI3K->AKT_mTOR JAK_STAT JAK-STAT Pathway STAT3->JAK_STAT Proliferation Cell Proliferation, Survival, Migration RAF_MEK_ERK->Proliferation AKT_mTOR->Proliferation JAK_STAT->Proliferation

Simplified c-Met signaling pathway and the point of inhibition by Tepotinib.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is crucial for its development. A widely used method is the in vitro kinase inhibition assay, which measures the ability of a compound to inhibit the activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound-based inhibitor against a large panel of protein kinases.

Principle of the ADP-Glo™ Kinase Assay: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP through a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

General Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM in 100% DMSO).

    • Perform serial dilutions of the stock solution to create a range of concentrations for testing.

  • Assay Plate Setup:

    • Add a small volume of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a master mix containing the specific kinase and its corresponding substrate in the appropriate kinase reaction buffer.

    • Dispense the kinase/substrate mixture into each well.

    • Include controls for 0% inhibition (DMSO only) and 100% inhibition (no enzyme or a known potent inhibitor).

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration is typically at or near the Km for each specific kinase.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection (ADP-Glo™ Protocol):

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the high and low activity controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The cross-reactivity profiling of this compound-based inhibitors reveals a spectrum of selectivity. Tepotinib stands out as a highly selective c-Met inhibitor, a desirable characteristic that likely contributes to its safety and efficacy profile. The limited publicly available selectivity data for the potent CDK2 inhibitor 11m highlights a common challenge in preclinical drug development. Comprehensive kinome-wide screening is an indispensable tool for characterizing novel inhibitors, enabling a more informed assessment of their therapeutic potential and potential liabilities. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers dedicated to the discovery and development of next-generation kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of 3,6-Dichloropyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 3,6-Dichloropyridazine are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols is essential due to the compound's hazardous properties.

Immediate Safety and Hazard Identification

This compound is a hazardous substance that requires careful handling. It is classified as toxic if swallowed, harmful if inhaled, and causes serious skin and eye irritation.[1][2][3][4] The primary health risks include irritation to the eyes, skin, and respiratory tract.[5]

Key Safety Information:

  • Appearance: Off-white to brown crystalline powder.[5]

  • Primary Hazards: Acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1][3]

  • Incompatible Substances: Strong bases, strong oxidizing agents, and amines.[1] The substance is also sensitive to moisture.[1]

Personal Protective Equipment (PPE) and Handling

To minimize exposure, all personnel must use appropriate PPE when handling this compound.

  • Hand Protection: Wear suitable chemical-resistant gloves. Gloves must be inspected before use and disposed of according to good laboratory practices.[3]

  • Eye/Face Protection: Use tight-sealing safety goggles or safety glasses with side-shields.[1][3]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: If dust is generated, use a NIOSH (US) or EN 143 (EU) approved particle respirator.[3]

Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Avoid the formation and accumulation of dust.[5]

  • Avoid all contact with eyes, skin, and clothing.[5]

  • Wash hands and any exposed skin thoroughly after handling.[1][5]

  • Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 141-30-0[1][2][3]
EC Number 205-478-6[2][3]
Molecular Formula C₄H₂Cl₂N₂[1][3]
Molecular Weight 148.98 g/mol [3]
Appearance Off-white to brown crystalline powder[5]
Melting Point 65 - 69 °C (149 - 156.2 °F)[1]
Acute Toxicity (Oral) LD50: 500 mg/kg (Acute Toxicity Estimate)[2]
Transport UN Number UN2811 (Toxic solid, organic, n.o.s.)[1]
Transport Hazard Class 6.1[1]
Packing Group III[2]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate action is required.

Spill Cleanup:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.[3]

  • Wear full PPE as described in Section 2.

  • Avoid generating dust during cleanup.[3][5]

  • Carefully sweep or vacuum the spilled material.[5]

  • Place the collected material into a suitable, closed, and labeled container for hazardous waste disposal.[3][5]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][5]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Get medical aid if irritation develops.[1][5]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3][5]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

Disposal Protocol

Disposal of this compound must be handled as hazardous waste in accordance with all local, regional, and national regulations.[1][2] Do not dispose of it with household garbage or allow it to enter the sewage system.[2]

Step-by-Step Disposal Procedure:

  • Waste Classification: Classify waste containing this compound as hazardous chemical waste.[1]

  • Containerization:

    • Place surplus and non-recyclable this compound into a suitable, sealable, and clearly labeled container for disposal.[3]

    • Ensure the exterior of the waste container is clean and not contaminated.

    • Contaminated packaging and items (e.g., gloves, wipes) should be disposed of as unused product in the same hazardous waste container.[3]

  • Labeling: Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials, while awaiting pickup.

  • Professional Disposal: The primary recommended method of disposal is through a licensed professional waste disposal service.[3] This service will typically use a chemical incinerator equipped with an afterburner and scrubber to ensure complete and safe destruction of the compound.[3]

Disclaimer: No specific experimental protocols for the chemical neutralization or inactivation of this compound for disposal purposes were found in the reviewed literature. The standard and required procedure is to engage a licensed hazardous waste disposal company.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.

G cluster_0 Phase 1: Handling & Use cluster_1 Phase 2: Waste Generation & Segregation cluster_2 Phase 3: Final Disposal A Identify Need to Handle This compound B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Ventilated Area (Fume Hood) B->C D Store Properly in Sealed Container C->D E Generate Waste (Unused chemical, contaminated items) D->E During/After Experiment F Segregate as Hazardous Chlorinated Waste E->F G Place in Designated, Labeled Waste Container F->G H Seal Container Securely G->H I Store Waste Container in Secure Area J Arrange for Pickup by Licensed Disposal Service I->J K Transport to Approved Waste Facility J->K L Final Disposal via High-Temperature Incineration K->L Spill Spill Occurs Spill->B Don PPE SpillCleanup Follow Spill Cleanup Protocol (Section 4) Spill->SpillCleanup SpillCleanup->G Collect as Hazardous Waste

Caption: Workflow for safe handling and disposal of this compound.

References

Essential Safety and Logistics for Handling 3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3,6-Dichloropyridazine. The following procedures are designed to ensure safe operational handling and disposal, minimizing exposure and risk.

Hazard Identification and Quantitative Data

This compound is a hazardous substance that is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] The toxicological properties of this material have not been fully investigated.[6]

PropertyValueReference
Appearance Off-white to brown crystalline powder[6]
Molecular Formula C4H2Cl2N2[1]
Molecular Weight 148.98 g/mol [2]
Melting Point 65 - 69 °C / 149 - 156.2 °F[1]
CAS Number 141-30-0[2]
EC Number 205-478-6[2]
Acute Oral Toxicity Category 3; Toxic if swallowed (H301)[1][2]
Oral LD50 (ATE) 500 mg/kg[3]
Skin Corrosion/Irritation Category 2; Causes skin irritation (H315)[1][2]
Eye Damage/Irritation Category 2; Causes serious eye irritation (H319)[1][2]
STOT-SE Category 3; May cause respiratory irritation (H335)[1][2]

Operational Plan: Handling Procedures

A systematic approach is essential when working with this compound to minimize exposure. All handling should occur in a designated area, such as a chemical fume hood.[7]

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[6] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[7]

  • Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] A face shield may be required if there is a splash hazard.[8]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves.[6] Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[2] Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[2]

    • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[6] A lab coat should be worn and buttoned.[9]

  • Respiratory Protection: If workplace conditions warrant respirator use, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[6] A NIOSH-approved respirator with appropriate cartridges (e.g., type OV/AG/P99) should be used for higher-level protection when dust generation is unavoidable.[2]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all engineering controls are functioning correctly and all required PPE is available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid material within a chemical fume hood to control dust.[7] Avoid generating and accumulating dust.[6]

  • During Use: Keep the container tightly closed when not in use.[6] Avoid contact with eyes, skin, and clothing.[6] Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling.[1] Remove contaminated clothing and wash it before reuse.[6]

Emergency Procedures: Spills and First Aid

Spill Response
  • Evacuate: Evacuate personnel from the immediate spill area.[2]

  • Ventilate: Ensure the area is well-ventilated.[6]

  • Containment: Use proper personal protective equipment as outlined in Section 8 of the SDS.[6]

  • Clean-up: For dry spills, vacuum or sweep up the material and place it into a suitable, closed container for disposal.[6][7] Avoid actions that generate dust.[6]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact: In case of contact, immediately flush skin with plenty of soap and water.[2][7] Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[6]

  • Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6]

  • Ingestion: If swallowed, do NOT induce vomiting unless directed by medical personnel.[6] Immediately call a POISON CENTER or doctor.[1][2] Rinse mouth with water.[2]

Storage and Disposal Plan

Storage
  • Store in a tightly closed container in a cool, dry, dark, and well-ventilated area.[6][7]

  • Keep the substance away from incompatible materials such as strong oxidizing agents, bases, and amines.[1][7]

  • Protect containers from physical damage and secure the storage area.[7]

Disposal Protocol
  • Waste Identification: this compound waste is considered hazardous.

  • Containerization: Collect surplus and non-recyclable solutions in a suitable, labeled, and closed container.[2]

  • Disposal: Dispose of the waste material through a licensed professional waste disposal service.[2] Do not dispose of it with household garbage or allow it to enter the sewage system.[3]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[2]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation & Risk Assessment cluster_handling 2. Safe Handling Protocol cluster_post 3. Post-Handling & Storage cluster_disposal 4. Waste Disposal cluster_emergency Emergency Response Review SDS Review Safety Data Sheet (SDS) Assess Risks Assess Specific Risks of Procedure Review SDS->Assess Risks Verify Controls Verify Engineering Controls (Fume Hood, Eyewash) Assess Risks->Verify Controls Inspect PPE Inspect Required PPE Verify Controls->Inspect PPE Don PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Inspect PPE->Don PPE Handle in Hood Handle Material in Chemical Fume Hood Don PPE->Handle in Hood Minimize Dust Minimize Dust Generation Handle in Hood->Minimize Dust Spill Spill Occurs Handle in Hood->Spill Exposure Personal Exposure Handle in Hood->Exposure Keep Closed Keep Container Tightly Closed Minimize Dust->Keep Closed Wash Hands Wash Hands & Exposed Skin Keep Closed->Wash Hands Doff PPE Doff PPE Correctly Wash Hands->Doff PPE Store Securely Store in Cool, Dry, Well-Ventilated Area Doff PPE->Store Securely Segregate Waste Segregate Contaminated Waste Store Securely->Segregate Waste Label Container Use Labeled, Sealed Container Segregate Waste->Label Container Professional Disposal Contact Licensed Waste Disposal Service Label Container->Professional Disposal Follow Spill Response Follow Spill Response Spill->Follow Spill Response Administer First Aid Administer First Aid Exposure->Administer First Aid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dichloropyridazine
Reactant of Route 2
Reactant of Route 2
3,6-Dichloropyridazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.